(4-Bromo-3-fluorophenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPLAWBHIYAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-53-6 | |
| Record name | (4-bromo-3-fluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-3-fluorophenyl)methanamine hydrochloride, bearing the CAS Number 1214342-53-6, is a strategically important building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive aminomethyl group on a phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Introduction: The Strategic Importance of Halogenated Phenylmethanamines
The incorporation of halogen atoms, particularly fluorine and bromine, into pharmaceutical candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a crucial handle for various cross-coupling reactions, enabling the construction of diverse molecular libraries. The presence of a primary amine in this compound provides a nucleophilic site for further functionalization, making it a valuable synthon for building complex drug-like molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1214342-53-6 | [1][3] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
Spectroscopic Characterization:
The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the ammonium protons (NH₃⁺). The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the seven carbon atoms in the molecule, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily starting from commercially available precursors such as 4-bromo-3-fluorobenzonitrile or 4-bromo-3-fluorobenzaldehyde.
Synthetic Pathways Overview
Two principal retrosynthetic pathways are commonly considered for the preparation of the target molecule.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Route A - Reduction of 4-Bromo-3-fluorobenzonitrile
This route involves the reduction of the nitrile functionality to a primary amine. Borane complexes are often preferred for this transformation due to their chemoselectivity.
Step 1: Reduction of 4-Bromo-3-fluorobenzonitrile to (4-Bromo-3-fluorophenyl)methanamine
-
Materials:
-
4-Bromo-3-fluorobenzonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) solution (e.g., 2 M aqueous)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluorobenzonitrile (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (typically 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of a 2 M HCl solution until gas evolution ceases.
-
Basify the aqueous layer to a pH > 10 with a 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromo-3-fluorophenyl)methanamine.
-
Step 2: Formation of the Hydrochloride Salt
-
Materials:
-
Crude (4-Bromo-3-fluorophenyl)methanamine
-
Anhydrous diethyl ether or ethyl acetate
-
HCl solution in diethyl ether or isopropanol
-
-
Procedure:
-
Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Experimental Protocol: Route B - Reductive Amination of 4-Bromo-3-fluorobenzaldehyde
This alternative route utilizes the corresponding aldehyde and converts it to the primary amine in a one-pot reaction.
-
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or another suitable solvent
-
Acetic acid (if using NaBH₃CN)
-
Work-up reagents as described in Route A
-
-
Procedure:
-
Dissolve 4-bromo-3-fluorobenzaldehyde (1 equivalent) and the ammonia source (e.g., ammonium acetate, 5-10 equivalents) in methanol.
-
If using sodium cyanoborohydride, add a catalytic amount of acetic acid to facilitate imine formation.
-
Add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as described in Route A to isolate the free amine.
-
Convert the free amine to the hydrochloride salt as described in Route A, Step 2.
-
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the areas of oncology and immunology.
Role in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a common core structure in many FDA-approved kinase inhibitors. The (4-Bromo-3-fluorophenyl)methanamine moiety can be incorporated into novel kinase inhibitors, where the bromine atom can be used for further elaboration through cross-coupling reactions to explore the inhibitor's structure-activity relationship (SAR).
Caption: Application in the synthesis of kinase inhibitors.
Utility in the Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can serve as a versatile building block for the synthesis of PROTAC linkers or as part of the ligand for the target protein. The bromine atom provides a convenient point for attaching the linker or for further modification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive amine, a synthetically tractable bromine atom, and a metabolically stabilizing fluorine atom makes it an attractive starting material for the synthesis of novel kinase inhibitors, PROTACs, and other targeted therapies. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling researchers to leverage its potential in their drug discovery programs. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
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(4-Bromo-3-fluorophenyl)methanamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
Introduction
This compound is a substituted benzylamine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural features—a bromine atom, a fluorine atom, and an aminomethyl group on a benzene ring—make it a versatile intermediate for introducing a bromo-fluorobenzyl moiety into more complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its physical properties is paramount. These properties dictate storage conditions, reaction parameters, purification strategies, and the ultimate suitability of the compound for specific synthetic pathways. This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and validated protocols for its characterization.
Molecular Identity and Structure
The precise arrangement of substituents on the phenyl ring is critical to the compound's reactivity and physical behavior. The hydrochloride salt form enhances stability and often improves crystallinity and solubility in polar solvents compared to the free base.
Caption: Molecular Structure of this compound.
A summary of its key identifiers is presented below.
| Identifier | Value | Source(s) |
| IUPAC Name | (4-bromo-3-fluorophenyl)methanamine;hydrochloride | [1] |
| CAS Number | 1214342-53-6 | [1] |
| Molecular Formula | C₇H₈BrClFN | [1] |
| Molecular Weight | 240.50 g/mol | [1][2] |
| Synonyms | 4-Bromo-3-fluorobenzenemethanamine hydrochloride, 4-Bromo-3-fluorobenzylamine HCl | [1] |
Core Physicochemical Properties
The physical properties of a compound are direct indicators of its purity, stability, and handling requirements. The data presented here is based on available information for this compound and its closely related isomers, which can provide valuable estimations.
| Property | Value / Observation | Significance & Context | Source(s) |
| Appearance | White powder | The appearance as a solid is typical for amine hydrochloride salts. Color consistency is a primary indicator of purity. | [1] |
| Melting Point | 214-218 °C (for 3-bromo-4-fluoro isomer) | A sharp melting range indicates high purity. While this data is for a close isomer, a similar high melting point is expected, reflecting strong ionic interactions in the crystal lattice. | [2][3][4] |
| Solubility | Soluble in water (for 3-bromo-4-fluoro isomer) | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is critical for aqueous-phase reactions or biological assays. Solubility in organic solvents should be determined empirically. | [3][5] |
| Boiling Point | 250.5 °C at 760 mmHg (for 3-bromo-4-fluoro isomer) | This value refers to the free base of an isomer. The hydrochloride salt will likely decompose at high temperatures rather than boil. | [3][4] |
Note on Isomeric Data: It is crucial to recognize that some physical properties, such as melting and boiling points, are reported for the isomeric compound (3-Bromo-4-fluorophenyl)methanamine hydrochloride. While molecular weight and formula are identical, the different substituent positions can lead to variations in crystal packing and intermolecular forces, thus affecting these values. The provided data serves as a reliable estimate, but empirical verification on the specific 4-bromo-3-fluoro isomer is recommended for critical applications.
Experimental Protocols for Physical Characterization
To ensure the identity and purity of the compound, standardized experimental verification of its physical properties is essential. The following protocols are self-validating and represent standard practice in synthetic and analytical chemistry.
Determination of Melting Point
The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the scouted melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Causality: A slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A broad melting range (>2 °C) suggests the presence of impurities, which disrupt the crystal lattice structure.
Caption: Workflow for Melting Point Determination.
Assessment of Aqueous Solubility
Solubility data is vital for designing reaction conditions, developing purification methods, and formulating solutions for screening.
Methodology (Shake-Flask Method):
-
System Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. An excess is confirmed by the visible presence of undissolved solid.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the saturated solution from the undissolved solid.
-
Sampling: Carefully extract a known volume of the clear, saturated supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility in units such as g/L or mol/L.
Trustworthiness: This method is considered the gold standard because it allows the system to reach true thermodynamic equilibrium between the solid and liquid phases, providing a reliable measure of solubility.
Spectroscopic and Stability Considerations
While not strictly physical properties, spectroscopic data and chemical stability are intrinsically linked to the compound's identity and utility.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the compound's structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents, as well as a characteristic singlet for the benzylic (CH₂) protons and a broad signal for the amine (NH₃⁺) protons.
-
Stability: As a hydrochloride salt, the compound is generally stable under standard laboratory conditions (ambient temperature, protected from light and moisture). It is more resistant to air oxidation than its corresponding free base. However, it may be incompatible with strong bases, which would deprotonate the ammonium group to liberate the free amine, and strong oxidizing agents.
Applications in Research and Development
The utility of this compound lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: It is a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). The bromo- and fluoro-substituents can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The bromine atom, in particular, serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
-
Agrochemicals and Materials Science: Similar to its use in pharmaceuticals, this compound can be a starting material for novel pesticides, herbicides, or functional organic materials where specific electronic and steric properties are required.
Conclusion
This compound is a well-defined chemical entity whose physical properties are characteristic of a stable, crystalline amine salt. Its identity is confirmed by its molecular formula and weight, with its purity readily assessed via its melting point range. The hydrochloride functional group confers aqueous solubility, a key advantage for many applications. For researchers, a precise understanding and empirical validation of these properties are the foundation for its successful and reliable use in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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(4-Bromo-3-fluorophenyl)methanamine hydrochloride molecular weight
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a substituted benzylamine derivative that serves as a crucial and highly versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, makes it an attractive intermediate for introducing specific structural motifs in the development of complex molecules. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthetic workflow, analytical characterization methods, and its pivotal role in medicinal chemistry and materials science.
Compound Identification and Chemical Structure
Precise identification is paramount in chemical synthesis, particularly when dealing with isomers where positional differences in substituents can drastically alter biological activity and chemical reactivity.
Nomenclature & Synonyms:
-
Systematic Name: this compound
-
Common Synonyms: 4-Bromo-3-fluorobenzylamine hydrochloride; 4-Bromo-3-fluorobenzenemethanamine hydrochloride[1]
-
CAS Number: 1214342-53-6[1]
The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 4 and a fluorine atom at position 3. The amine is protonated to form the hydrochloride salt, which enhances stability and often improves handling characteristics by rendering the compound as a solid.
Chemical Structure of this compound
Caption: General workflow for the synthesis of the target compound from its aldehyde precursor.
Experimental Protocol: Synthesis via Oxime Reduction
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The conversion to an oxime intermediate followed by reduction is a reliable method that avoids common side products seen in direct reductive amination, such as secondary amine formation.
Step 1: Oximation of 4-Bromo-3-fluorobenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture. The oxime product may precipitate. If not, slowly add cold water to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction of 4-Bromo-3-fluorobenzaldoxime
-
Setup: Charge an appropriate hydrogenation vessel with the dried oxime (1.0 eq) and a suitable catalyst (e.g., Raney Nickel or a Platinum-based catalyst) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent: Add an anhydrous solvent such as ethanol. Rationale: Anhydrous conditions are crucial to prevent side reactions and ensure high selectivity for the primary amine. [2]3. Reaction: Pressurize the vessel with hydrogen gas (H₂) to the required pressure (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by H₂ uptake and/or TLC/GC-MS analysis.
-
Workup: Once complete, carefully vent the H₂ and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent.
Step 3: Hydrochloride Salt Formation
-
Solution: Concentrate the filtrate from Step 2 under reduced pressure to obtain the crude free base amine.
-
Precipitation: Dissolve the crude amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of anhydrous HCl in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Filter the resulting white solid, wash with cold anhydrous ether to remove any remaining impurities, and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
Confirming the identity, purity, and isomeric integrity of the final product is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, while ¹⁹F NMR is particularly useful for verifying the fluorine's presence and position on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the elemental composition.
-
Gas or Liquid Chromatography (GC/LC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed to determine the purity of the compound and quantify any impurities, including regioisomers. The development of sensitive GC methods is crucial for separating the ten potential regioisomers of the precursor aldehyde, a principle that applies to the amine product as well. [3]* Certificate of Analysis (COA): Reputable suppliers provide a batch-specific COA that includes data from these analytical techniques to ensure quality and traceability.
Safety, Handling, and Storage
As with many halogenated aromatic amines, this compound should be handled with care.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or absorbed through the skin.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, with a definitive molecular weight of 240.50 g/mol , is more than a simple chemical. It is an enabling tool for medicinal chemists and material scientists. Its defined isomeric structure, coupled with the dual halogenation pattern, provides a unique combination of properties for creating novel molecules with tailored biological or physical characteristics. A thorough understanding of its synthesis, characterization, and handling is fundamental to leveraging its full potential in advanced research and development applications.
References
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- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride. National Center for Biotechnology Information.
- Google Patents. (US6340773B1) Preparation of halogenated primary amines.
- ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
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An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)methanamine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features—a bromine atom, a fluorine atom, and a reactive aminomethyl group—provide a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The strategic placement of the halogen atoms significantly influences the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1214342-53-6 | [Hohance][1] |
| Molecular Formula | C₇H₈BrClFN | [Hohance][1] |
| Molecular Weight | 240.50 g/mol | [Hohance][1] |
| Appearance | White to off-white powder | [Hohance][1] |
| Purity | Typically ≥97% | [Various commercial suppliers][2] |
| Storage | Room temperature, in a dry, well-ventilated place | [Various commercial suppliers][2] |
Chemical Structure and Reactivity
The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methanamine hydrochloride group at the 1-position.
The reactivity of this molecule is primarily dictated by three key features:
-
The Primary Amine: The aminomethyl group is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.
-
The Bromine Atom: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents at this position.
-
The Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the acidity of the N-H protons and the reactivity of the aromatic ring. It can also enhance metabolic stability and binding affinity of drug candidates by blocking potential sites of metabolism and participating in favorable interactions with target proteins.
Synthesis and Purification
The synthesis of this compound typically proceeds through a multi-step sequence starting from commercially available precursors. A common and efficient route involves the reduction of a nitrile intermediate.
Experimental Protocol: Synthesis of (4-Bromo-3-fluorophenyl)methanamine
This protocol describes a representative procedure for the reduction of 4-bromo-3-fluorobenzonitrile to the corresponding benzylamine. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Bromo-3-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diatomaceous earth
Step 1: Reduction of 4-Bromo-3-fluorobenzonitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromo-3-fluorobenzonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting slurry through a pad of diatomaceous earth and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude (4-Bromo-3-fluorophenyl)methanamine as an oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude (4-Bromo-3-fluorophenyl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold solvent, and dry it under vacuum to yield this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain the final product with high purity.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Characteristic peaks would include N-H stretching vibrations from the ammonium group and C-H stretching from the aromatic and methylene groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology and inflammatory diseases. Its utility stems from its ability to be incorporated into larger molecular scaffolds, where the bromo- and fluoro-substituted phenyl ring can occupy key binding pockets of target proteins.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The (4-bromo-3-fluorophenyl)methyl moiety can be found in the core structures of various kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region or other allosteric sites of the kinase domain.
Patents for novel kinase inhibitors frequently disclose compounds that are derivatives of or synthesized from (4-bromo-3-fluorophenyl)methanamine, highlighting its importance in this therapeutic area.[1][3][4] For example, it can be used in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), which is a validated target in B-cell malignancies.[4]
The presence of the bromine atom allows for further diversification of the molecule through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom can contribute to improved metabolic stability and potency, which are desirable properties for drug candidates.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it a valuable tool for medicinal chemists. The synthetic routes to this compound are well-established, and its utility, particularly in the development of kinase inhibitors, is evident from the patent literature. As the demand for new and effective therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this compound is set to increase.
References
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- (2011). Process for the preparation of 4-bromophenyl derivatives (U.S. Patent Application No. 2011/0155950 A1). U.S.
- (2018). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.
- (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH.
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- (2024). RSC Medicinal Chemistry. University of Cambridge.
- (2025). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry.
- (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.
- (2013).
- (n.d.). This compound, min 97%, 1 gram. Strem Chemicals.
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- (n.d.). 4-Bromobenzylamine hydrochloride(26177-44-6) 1H NMR spectrum. ChemicalBook.
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- (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar.
- (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.
- (n.d.). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed Central.
- (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide. PrepChem.com.
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- (n.d.). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors. Benchchem.
- (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
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1H NMR spectrum of (4-Bromo-3-fluorophenyl)methanamine hydrochloride
An In-depth Technical Guide to the ¹H NMR Spectrum of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, presents a robust experimental protocol for data acquisition, and offers a detailed guide to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for the structural elucidation of this and similar halogenated benzylamine derivatives.
Introduction: The Significance of Structural Verification
(4-Bromo-3-fluorophenyl)methanamine is a substituted benzylamine derivative, a structural motif frequently encountered in medicinal chemistry and materials science. The precise arrangement of the bromo and fluoro substituents on the aromatic ring, along with the protonated aminomethyl group, dictates the molecule's steric and electronic properties, which in turn influence its biological activity and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such small molecules. ¹H NMR, in particular, provides rich information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, a thorough ¹H NMR analysis is not merely a quality control checkpoint but a fundamental necessity to confirm regiospecificity and purity. The presence of the fluorine atom (¹⁹F, spin I = ½) introduces additional complexity and diagnostic utility through ¹H-¹⁹F spin-spin coupling.[1][2] This guide will systematically deconstruct these spectral features.
Theoretical Spectral Prediction
Before acquiring an experimental spectrum, a robust theoretical prediction provides a framework for interpretation. The expected ¹H NMR spectrum is governed by chemical shifts (δ), spin-spin coupling constants (J), and signal integration.
Molecular Structure and Proton Environments
The structure contains three distinct types of proton environments: aromatic (Ar-H), benzylic (-CH₂-), and ammonium (-NH₃⁺).
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Sample Preparation
Rationale for Solvent Choice: Amine hydrochloride salts often have poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively solvates the ionic salt. [3]Furthermore, the acidic -NH₃⁺ protons exchange slowly in DMSO, often allowing for their observation as a distinct, albeit broad, signal. [4] Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound. [5]2. Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the sample vial. This volume ensures a sufficient sample depth of at least 4 cm in a standard 5 mm NMR tube. [6]3. Dissolution: Vortex the vial until the solid is completely dissolved. The solution should be transparent and free of any visible particles.
-
Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity. [7]5. Capping: Cap the NMR tube to prevent contamination and solvent evaporation.
NMR Instrument Parameters (400 MHz Spectrometer)
Rationale for Parameter Choices: The chosen parameters represent a balance between achieving a good signal-to-noise ratio (S/N) and minimizing the experiment time. A sufficient relaxation delay (d1) is crucial for quantitative integration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument providing good signal dispersion. |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (aq) | ~4 s | Ensures good digital resolution of the signals. |
| Relaxation Delay (d1) | 5 s | Allows for nearly complete T1 relaxation, ensuring accurate signal integration. |
| Number of Scans (ns) | 16-32 | Sufficient to achieve good S/N for a ~10 mg sample. |
| Spectral Width (sw) | 16 ppm | Covers the full expected range of proton chemical shifts. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
Data Processing and Interpretation
After data acquisition, standard processing steps are applied:
-
Fourier Transformation (FT): Converts the time-domain signal (FID) to the frequency-domain spectrum.
-
Phasing: Corrects the phase of the signals to pure absorption mode.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm. [4]5. Integration: The area under each signal is integrated to determine the relative number of protons.
Interpreting the Spectrum:
The processed spectrum should be analyzed by comparing the observed signals to the predicted data table.
-
Step 1: Identify the broad singlet for the -NH₃⁺ protons (integral of 3H) and the sharp singlet for the benzylic -CH₂- protons (integral of 2H).
-
Step 2: Analyze the aromatic region (δ 7.0-8.5 ppm). Look for three distinct signals, each integrating to 1H.
-
Step 3: Use the multiplicities and coupling constants to assign the aromatic protons. The proton with the largest ¹H-¹⁹F coupling (³JHF) will be H-2. The proton with the characteristic ortho ¹H-¹H coupling (~7-9 Hz) but smaller ¹H-¹⁹F coupling will be H-5. The remaining complex multiplet will be H-6.
Caption: Key ¹H-¹H (solid) and ¹H-¹⁹F (dashed) coupling pathways in the aromatic ring.
Conclusion
The ¹H NMR spectrum of this compound is information-rich, providing definitive confirmation of its structure. A systematic approach, beginning with theoretical prediction and followed by a meticulous experimental protocol, enables a confident interpretation of the complex spectral features arising from both ¹H-¹H and ¹H-¹⁹F couplings. This guide provides the necessary framework for researchers to successfully perform and interpret this analysis, ensuring the structural integrity of this valuable chemical entity.
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- Table of Characteristic Proton NMR Shifts. Michigan State University.
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An In-Depth Technical Guide to the Safe Handling of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motifs, featuring bromine and fluorine substitutions on the phenyl ring, are of significant interest to researchers aiming to modulate the pharmacological properties of lead compounds. The presence of halogens can influence factors such as metabolic stability, binding affinity, and lipophilicity, making this compound a key component in the synthesis of novel therapeutic agents, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.
However, the same chemical properties that make this compound useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a Senior Application Scientist, this guide is intended to provide a comprehensive, in-depth overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and practical laboratory experience. The focus here is not just on the "what" but the "why," ensuring that researchers can work with this compound effectively and safely.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While a comprehensive experimental dataset for this compound is not widely published, data from suppliers and analogous structures provide critical insights.
| Property | Value | Source |
| CAS Number | 1214342-53-6 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [2][3] |
| Molecular Weight | 240.50 g/mol | [2][4] |
| Appearance | White powder | [2] |
| Purity | ≥99% | [2] |
Note: Specific experimental values for properties such as melting point, boiling point, and solubility are not consistently available in public literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is the first step in risk assessment and mitigation.[1][5]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1][5] This indicates acute oral toxicity.
-
H315: Causes skin irritation. [1][5] Direct contact with the skin can lead to inflammation and irritation.
-
H319: Causes serious eye irritation. [1][5] The compound can cause significant, potentially damaging, irritation upon contact with the eyes.
-
H335: May cause respiratory irritation. [1][5] Inhalation of the dust can irritate the respiratory tract.
Signal Word: Danger [1]
Pictograms:
The primary hazards associated with this compound are its irritant properties and acute oral toxicity. As a solid powder, the main routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.
Section 3: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered chemical irritants is a certified chemical fume hood.[6][7] All weighing and transfer operations involving this compound should be conducted within a fume hood to prevent the inhalation of airborne particles.[6][7] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face and should be worn when there is a significant risk of splashing.[6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling this compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5] |
| Body Protection | Laboratory coat | A fully buttoned lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | For the quantities typically used in a research setting, working within a fume hood provides adequate respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
Causality in PPE Selection: The choice of PPE is directly dictated by the identified hazards. Safety goggles are essential due to the "serious eye irritation" classification. Chemical-resistant gloves are necessary to prevent "skin irritation." The use of a fume hood addresses the risk of "respiratory irritation" from inhaling the powder.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is fundamental to laboratory safety.
Handling
-
Work Area Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[6]
-
Aliquotting: Carefully weigh and transfer the required amount of the compound using appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Location: Store in a designated area for hazardous chemicals, away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Cleanup Protocol
For a small spill of solid this compound:
-
Don appropriate PPE , including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid generating dust. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[6]
-
Contain and collect. Carefully sweep the material into a designated hazardous waste container using a brush and dustpan.[6]
-
Decontaminate the area. Wipe the spill area with a damp cloth or paper towels.
-
Dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
Section 6: Reactivity and Disposal Considerations
Reactivity Profile
As a substituted benzylamine, the reactivity is influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring. It is generally stable under normal laboratory conditions but may react with strong oxidizing agents.
Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.[10][11][12] Therefore, this compound should be protected from high heat.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste . Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Contact your EHS department for guidance on collection and disposal.
Section 7: Experimental Protocol: A Practical Application
The following is a representative, generalized protocol for the use of a substituted benzylamine in a synthetic chemistry context, incorporating the safety measures discussed. This is for illustrative purposes and should be adapted based on the specific reaction being performed.
Objective: Amide coupling reaction using this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Appropriate workup and purification reagents
Procedure:
-
Preparation: In a certified chemical fume hood, set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Weighing: Wearing all required PPE, carefully weigh the this compound, carboxylic acid, and coupling agent in the fume hood.
-
Reaction Setup: To the reaction flask, add the carboxylic acid, this compound, and the anhydrous solvent.
-
Base Addition: Cool the reaction mixture in an ice bath and slowly add the organic base (DIPEA) dropwise. Rationale: The hydrochloride salt needs to be neutralized to the free amine for the reaction to proceed. This is often an exothermic process.
-
Coupling Agent Addition: Add the coupling agent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: Once the reaction is complete, quench the reaction and perform an aqueous workup to extract the product. The organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method, such as column chromatography.
-
Waste Disposal: All aqueous and organic waste, as well as any contaminated solid materials, must be collected in the designated halogenated hazardous waste containers.
Diagrams
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
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A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Bromo-3-fluorobenzylamine HCl for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern drug discovery, the precise architecture of a molecule is paramount. Halogenated benzylamines serve as critical synthons—foundational units—for constructing complex Active Pharmaceutical Ingredients (APIs). Among these, 4-bromo-3-fluorobenzylamine Hydrochloride (HCl) has emerged as a key intermediate. Its unique substitution pattern, featuring both bromine and fluorine on the aromatic ring, offers medicinal chemists a versatile scaffold. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of molecular complexity, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.
However, the utility of this reagent is directly contingent on its purity and isomeric integrity. The presence of closely related regioisomers can introduce significant challenges in downstream synthesis and purification, potentially compromising the quality of the final API.[1] This guide provides a comprehensive technical overview for researchers and procurement specialists on sourcing, verifying, and safely handling commercial-grade 4-bromo-3-fluorobenzylamine HCl.
Chemical Identity: Navigating Isomeric Complexity
A primary challenge in sourcing this reagent is the potential for confusion with its isomers. The relative positions of the bromine and fluorine atoms are critical. The target compound, 4-bromo-3-fluorobenzylamine, must be distinguished from other common isomers like 3-bromo-4-fluorobenzylamine and 4-bromo-2-fluorobenzylamine. Misidentification can lead to the synthesis of an entirely incorrect molecule.
It is crucial to verify the identity using the Chemical Abstracts Service (CAS) number. However, be aware that different suppliers may list different CAS numbers, sometimes referring to the free base versus the hydrochloride salt, or even mis-assigning an isomer. Always cross-reference the CAS number with the chemical structure and IUPAC name.
Diagram 1: Key Isomers of Bromofluorobenzylamine
Caption: Plausible synthesis route and the introduction of critical regioisomeric impurities.
Recommended Protocol for Incoming Quality Control
Objective: To confirm the identity, purity, and isomeric integrity of a new batch of 4-bromo-3-fluorobenzylamine HCl.
Methodology:
-
Documentation Review:
-
Obtain the supplier's CoA and Safety Data Sheet (SDS).
-
Cross-reference the CAS number, molecular formula, and structure provided with internal databases and literature sources (e.g., PubChem). Note any discrepancies.
-
-
Physical Characterization:
-
Spectroscopic Confirmation (Identity):
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for confirming the substitution pattern.
-
Rationale: The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For the 4-bromo-3-fluoro structure, one would expect three distinct aromatic signals with specific splitting patterns (doublet, doublet of doublets, etc.) that can be predicted and verified.
-
Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a standard ¹H NMR spectrum. Analyze the aromatic region (typically 7.0-8.0 ppm) to confirm the 1,2,4-trisubstitution pattern and compare it to a reference spectrum if available.
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight of the free base.
-
Procedure: Prepare a dilute solution and analyze via Electrospray Ionization (ESI-MS). Look for the molecular ion peak corresponding to the free base (C₇H₇BrFN), noting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
-
-
Purity Assessment (Quantification):
-
HPLC (High-Performance Liquid Chromatography):
-
Rationale: To quantify the main component and detect any impurities, including isomers. Isomers that are difficult to separate by crystallization can often be resolved chromatographically.
-
Procedure: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA or formic acid). Use a UV detector. The goal is to achieve baseline separation of the main peak from any minor impurity peaks. The area percentage of the main peak provides the purity value.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Rationale: While HPLC is more common for salts, GC-MS (after conversion to the free base) is exceptionally powerful for separating volatile isomers, as demonstrated in the analysis of the aldehyde precursor. [1] * Procedure: Neutralize an aqueous solution of the sample and extract the free base into a suitable organic solvent (e.g., dichloromethane). Analyze the organic extract by GC-MS. This can provide excellent resolution of any regioisomeric amine impurities.
-
-
Safety, Handling, and Storage
Proper handling of 4-bromo-3-fluorobenzylamine HCl is crucial for laboratory safety. Information is derived from representative Safety Data Sheets (SDS).
| Hazard Category | GHS Pictogram | Precautionary Measures & Statements |
| Skin Irritation/Corrosion | GHS05, GHS07 [5] | H315: Causes skin irritation. [6]H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] |
| Eye Damage/Irritation | GHS05, GHS07 [5] | H319: Causes serious eye irritation. [6]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] |
| Respiratory Irritation | GHS07 [5] | H335: May cause respiratory irritation. P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][8]* Keep away from incompatible materials such as strong oxidizing agents. [9]
Conclusion
4-bromo-3-fluorobenzylamine HCl is a valuable but highly specific chemical building block. Sourcing this material requires more than a simple catalog search; it demands a critical scientific approach. The primary challenge for researchers is navigating the landscape of positional isomers, which are often mislabeled in commercial listings. By prioritizing verification of the chemical structure via CAS number and, most importantly, through in-house analytical validation using techniques like NMR and chromatography, scientists can ensure the integrity of their starting material. This diligence is a foundational step in guaranteeing the reproducibility of synthetic procedures and the ultimate quality of novel drug candidates.
References
- Hohance. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride-Products.
- Aromsyn Co.,Ltd. 3-Bromo-4-fluorobenzylamine hydrochloride.
- Sigma-Aldrich. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR.
- Echemi. 3-Bromo-4-fluorobenzylamine hydrochloride.
- CymitQuimica. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%.
- Sigma-Aldrich.
- ChemNet. 3-Bromo-4-fluorobenzylamine hydrochloride.
- Fisher Scientific. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals.
- Strem Chemicals. 4-Bromo-2-fluorobenzylamine hydrochloride, min. 97%.
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
- Google Patents.
- PubChem. 4-Bromo-2-fluorobenzylamine hydrochloride.
- ResearchGate.
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Mosher Chemical. 3-Bromo-4-fluorobenzylamine hydrochloride.
- Sigma-Aldrich. 4-Bromo-2-fluorobenzylamine hydrochloride.
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The Substituted Benzylamine Scaffold: A Cornerstone of Modern Pharmacology
An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Molecular Core
Introduction: The Architectural Elegance of a Versatile Pharmacophore
The substituted benzylamine, a seemingly simple organic scaffold consisting of a benzyl group (C₆H₅CH₂) linked to a nitrogen atom, represents one of the most prolific and versatile structural motifs in medicinal chemistry. Its unique combination of a lipophilic aromatic ring and a basic nitrogen center provides an ideal architectural foundation for interacting with a vast array of biological targets. This guide offers a comprehensive exploration of the discovery and history of substituted benzylamines, tracing their evolution from early, serendipitous findings to their current status as rationally designed, highly targeted therapeutic agents. We will delve into the key milestones, the evolution of synthetic methodologies, and the critical structure-activity relationships that have cemented the benzylamine core as a "privileged structure" in drug development.
This guide is structured to provide a deep, technical narrative for researchers, scientists, and drug development professionals, explaining not just the discoveries themselves, but the scientific reasoning and experimental causality that propelled the field forward.
PART 1: A Historical Odyssey of Therapeutic Breakthroughs
The journey of substituted benzylamines in medicine is not a linear path but a branching narrative of serendipity, systematic investigation, and rational design. From their early use as broad-spectrum agents to their refinement as highly selective modulators of complex biological pathways, their history mirrors the evolution of pharmacology itself.
The Dawn of an Era: Early Antihistamines and the Management of Allergy
The story of benzylamine-based drugs begins in earnest with the quest to combat allergic reactions. Following the identification of histamine as a key mediator of allergy and anaphylaxis, researchers sought compounds that could block its effects.[1][2] In the 1930s and 1940s, this led to the discovery of the first clinically useful H₁ receptor antagonists.[3] A pioneering breakthrough came from the laboratories of Rhône-Poulenc in France with the development of phenbenzamine (Antergan), the first antihistamine successfully tested in humans in 1942.[4][5] This discovery was a landmark, proving that histamine's pathological effects could be pharmacologically antagonized.
Many of these first-generation antihistamines, including mephentermine and later meclizine and cinnarizine , shared a common structural feature: a diarylmethyl group connected to a substituted amine, a close cousin of the benzylamine scaffold.[4][6] Cinnarizine, first synthesized by Janssen Pharmaceutica in 1955, is a notable example of a diphenylmethylpiperazine derivative, which also functions as a calcium channel blocker and is widely used for motion sickness and vertigo.[7][8] These early drugs, while effective, were notoriously sedating due to their ability to cross the blood-brain barrier and interact with central histamine receptors. This "side effect," however, paved the way for their repurposing as sleep aids and antiemetics.
The Monoamine Hypothesis: Benzylamines in Neuroscience
The 1950s marked a revolution in the treatment of mental illness, and substituted benzylamines were at the forefront. The serendipitous discovery of the antidepressant properties of iproniazid, a drug originally for tuberculosis, led to the monoamine theory of depression and the birth of the monoamine oxidase inhibitors (MAOIs).[9][10][11]
Among the most significant benzylamine-derived MAOIs was Pargyline . Introduced for medical use in 1963, it was developed as an antihypertensive agent.[12][13] Its mechanism involves the irreversible inhibition of both monoamine oxidase A (MAO-A) and MAO-B, enzymes responsible for the degradation of neurotransmitters like norepinephrine and serotonin.[14][15] By inhibiting these enzymes, Pargyline increases the synaptic concentration of these monoamines, which was found to alleviate hypertension and also exert antidepressant effects.[16] This dual activity underscored the profound impact that modulating monoamine levels could have on both the central and peripheral nervous systems.
Expanding the Armamentarium: Anthelmintics and Antifungals
The versatility of the benzylamine scaffold was further demonstrated by its successful application against infectious diseases.
-
Anthelmintics: Bephenium hydroxynaphthoate , an agent formerly used against hookworm and ascariasis, is a quaternary ammonium salt featuring a benzyldimethyl moiety.[17][18][19] This structure confers the necessary physicochemical properties to act as an effective anthelmintic agent.
-
Antifungals: The development of synthetic benzylamine antifungals marked a significant advance over existing treatments. Butenafine , a synthetic benzylamine derivative approved in Japan in 1992, is a potent antifungal agent used for topical treatment of dermatophyte infections.[20][21] It is structurally related to allylamine antifungals and functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[20][21] This targeted mechanism disrupts the integrity of the fungal cell membrane, leading to cell death. The synthesis of butenafine involves the alkylation of a secondary amine with a substituted benzyl bromide, showcasing a direct application of benzylamine chemistry.[20]
The Era of Rational Design: Acetylcholinesterase Inhibitors for Alzheimer's Disease
Perhaps one of the most impactful applications of the substituted benzylamine core in modern medicine is in the treatment of Alzheimer's disease. The development of Donepezil (Aricept) by Eisai in Japan is a prime example of structure-based drug design.[22][23] Research began in 1983, leading to its FDA approval in 1996.[22]
The design of Donepezil was a multi-step process. Researchers started with an N-benzylpiperazine derivative and, through systematic modifications—including replacing the piperazine with a more potent N-benzylpiperidine moiety and incorporating an indanone group—arrived at a highly selective and reversible inhibitor of acetylcholinesterase (AChE).[23][24] By inhibiting AChE, Donepezil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients.[23]
PART 2: Core Synthetic Methodologies and Protocols
The widespread use of substituted benzylamines is underpinned by robust and versatile synthetic methods. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability.
Reductive Amination: The Workhorse Reaction
Reductive amination is arguably the most common and versatile method for preparing substituted benzylamines. It involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[25][26]
Caption: Workflow for the synthesis of substituted benzylamines via reductive amination.
This protocol describes the synthesis of a substituted benzylamine from benzaldehyde and 4-chloroaniline using sodium triacetoxyborohydride as the reducing agent.
-
Materials:
-
Benzaldehyde (1.0 eq)
-
4-chloroaniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-chloroaniline (1.0 eq) and dissolve in DCE.
-
Add benzaldehyde (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-4-chloroaniline.
-
-
Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been synthesized and is free of starting materials and major byproducts.
The Schotten-Baumann Reaction
For the synthesis of N-benzylamides, which are precursors to or derivatives of benzylamines, the Schotten-Baumann reaction is a classic and reliable method. It involves the acylation of an amine with an acid chloride under biphasic aqueous-organic conditions in the presence of a base.[27][28]
-
Materials:
-
Benzylamine (1.0 eq)
-
Benzoyl chloride (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve benzylamine (1.0 eq) in 50 mL of CH₂Cl₂.
-
Add 30 mL of 10% aqueous NaOH solution to create a biphasic mixture.
-
Cool the flask in an ice bath and stir vigorously.
-
Add benzoyl chloride (1.0 eq) dropwise to the stirring mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[28]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude N-benzylbenzamide by recrystallization from ethanol/water.[27]
-
Isoquinoline Synthesis: The Pomeranz–Fritsch Reaction (Schlittler-Müller Modification)
Substituted benzylamines are also key starting materials for constructing more complex heterocyclic systems. The Schlittler-Müller modification of the Pomeranz–Fritsch reaction is an elegant method for synthesizing isoquinolines from a benzylamine and glyoxal semiacetal under acidic conditions.[29][30][31] This reaction is pivotal for creating the core of many natural products and pharmaceuticals.
PART 3: Mechanism of Action and Structure-Activity Relationships (SAR)
The therapeutic effect of a substituted benzylamine is dictated by the nature and position of substituents on both the aromatic ring and the nitrogen atom. These modifications fine-tune the molecule's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with its biological target.
Case Study: Donepezil and Acetylcholinesterase Inhibition
The efficacy of Donepezil is a masterclass in rational SAR. Its N-benzylpiperidine moiety is crucial for its interaction with the acetylcholinesterase enzyme.
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Methodological & Application
Synthesis of derivatives from (4-Bromo-3-fluorophenyl)methanamine HCl
An Application Guide for the Synthetic Derivatization of (4-Bromo-3-fluorophenyl)methanamine HCl
Introduction: A Versatile Scaffold for Chemical Innovation
(4-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS No: 1214342-53-6) is a pivotal starting material for researchers in medicinal chemistry and materials science.[1] Its structure is endowed with three key features that enable a diverse array of chemical transformations: a nucleophilic primary amine, a synthetically versatile aryl bromide, and an electron-withdrawing fluorine atom. The primary amine serves as a reactive handle for N-acylation, N-alkylation, and N-sulfonylation. Simultaneously, the C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl systems and other C-C or C-N bonds. The fluorine substituent provides a tool for fine-tuning the electronic properties, metabolic stability, and binding affinity of the resulting derivatives.
This guide provides an in-depth exploration of key synthetic protocols for derivatizing (4-Bromo-3-fluorophenyl)methanamine, moving from fundamental transformations of the amine to advanced cross-coupling reactions at the aryl bromide site. Each section explains the causality behind the chosen methodology, offering field-proven insights to ensure reproducible and high-yielding syntheses.
Part 1: Derivatization at the Primary Amine
The primary amine of (4-Bromo-3-fluorophenyl)methanamine is a potent nucleophile, readily participating in reactions to form stable amide, sulfonamide, and secondary or tertiary amine linkages. The hydrochloride salt must first be neutralized, either in a separate step or in situ, to unmask the reactive free amine.
N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most common transformations in pharmaceutical development. The reaction of (4-Bromo-3-fluorophenyl)methanamine with an acylating agent, such as an acyl chloride or carboxylic anhydride, provides a robust method for synthesizing a wide range of amide derivatives.
Expertise & Rationale: The key to a successful acylation is managing the acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the preferred choice. Unlike less hindered bases such as triethylamine, DIPEA is less likely to compete with the primary amine in reacting with the electrophilic acylating agent or participate in undesired side reactions.[2] Cooling the reaction to 0 °C during the addition of the highly reactive acyl chloride helps to control the reaction rate and minimize potential side reactions.[2][3]
Protocol 1: N-Acylation with Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (4-Bromo-3-fluorophenyl)methanamine HCl (1.0 equiv).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add DIPEA (2.2-2.5 equiv) to the solution to both neutralize the HCl salt and scavenge the HCl produced during the reaction.[2]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv) dropwise via syringe over 15 minutes. A precipitate of DIPEA hydrochloride may form.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | DIPEA (2.2-2.5 equiv) | Non-nucleophilic; prevents side reactions.[2] |
| Solvent | Anhydrous DCM | Aprotic, good solubility for reagents. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm with reactive acyl chlorides.[3] |
| Stoichiometry | Acyl Chloride (1.1 equiv) | Slight excess ensures full conversion of the amine. |
N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a cornerstone of medicinal chemistry, found in numerous antibacterial and diuretic drugs.[4] The reaction of (4-Bromo-3-fluorophenyl)methanamine with a sulfonyl chloride in the presence of a base is the most direct route to this functional group.
Expertise & Rationale: A significant challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[5] To favor the desired mono-sulfonamide, several parameters must be strictly controlled:
-
Stoichiometry: A slight excess of the amine can be used to outcompete the less nucleophilic sulfonamide anion.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride keeps its concentration low, favoring reaction with the more abundant and more nucleophilic primary amine.[5]
-
Base Selection: A weaker, non-nucleophilic base like pyridine is often preferred over stronger bases such as triethylamine, as it is less likely to deprotonate the mono-sulfonamide product.[4][5]
-
Temperature: Conducting the reaction at 0 °C or lower reduces the rate of the undesired second sulfonylation.[5]
Protocol 2: Mono-N-Sulfonylation
-
Preparation: Dissolve (4-Bromo-3-fluorophenyl)methanamine (1.1 equiv, free base) in anhydrous DCM or THF (~0.1 M) in a flame-dried flask under a nitrogen atmosphere. Add pyridine (1.5 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
N-Alkylation for Secondary and Tertiary Amine Synthesis
Introducing alkyl groups to the nitrogen atom is crucial for modulating the basicity, lipophilicity, and pharmacological activity of the molecule. Reductive amination is often superior to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation leading to quaternary ammonium salts.[6]
Expertise & Rationale: Reductive amination is a two-step, one-pot process. First, the primary amine condenses with an aldehyde or ketone to form an imine intermediate. Second, a selective reducing agent, typically a borohydride, reduces the imine to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for imines over carbonyls.[6]
Protocol 3: N-Alkylation via Reductive Amination
-
Imine Formation: To a stirred solution of (4-Bromo-3-fluorophenyl)methanamine (1.0 equiv, free base) in anhydrous dichloroethane (DCE) or DCM (0.1-0.2 M), add the desired aldehyde or ketone (1.0-1.2 equiv). If desired, a small amount of acetic acid (0.1 equiv) can be added to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours until the reaction is complete as indicated by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 2: Derivatization at the Aryl Bromide
The aryl bromide moiety is a powerful handle for advanced carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These methods dramatically expand the accessible chemical space from the core scaffold.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming C(sp²)-N bonds by coupling an aryl halide with an amine.[7][8] This reaction can be used to couple the (4-bromo-3-fluorophenyl)methanamine core (after protecting the primary amine) with another amine, or to couple the primary amine with a different aryl halide. The protocol below details the former.
Expertise & Rationale: The success of the Buchwald-Hartwig reaction hinges on the catalytic cycle involving a palladium(0) species. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[9][10] Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine coupling partner, forming the active nucleophile.[9]
Protocol 4: Buchwald-Hartwig Amination Note: The primary amine of the starting material must first be protected (e.g., as a Boc-carbamate) to prevent self-coupling.
-
Preparation: To an oven-dried Schlenk tube, add the N-protected (4-bromo-3-fluorophenyl)methanamine (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. The protecting group can then be removed under appropriate conditions (e.g., TFA or HCl for a Boc group).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[11][12] This allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and organic materials.[13][14]
Expertise & Rationale: The Suzuki reaction also proceeds via a palladium(0) catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base.[11] Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used. The reactivity order for aryl halides is generally I > Br > Cl, making the C-Br bond of the starting material well-suited for this transformation.[12] A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a classic and reliable choice, while ligand-based systems like Pd(OAc)₂/SPhos can offer higher activity for challenging substrates.[15]
Protocol 5: Suzuki-Miyaura Coupling
-
Preparation: In a round-bottom flask, combine (4-Bromo-3-fluorophenyl)methanamine HCl (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Bubble argon or nitrogen through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere for 4-16 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting biaryl derivative by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Robust and commercially available Pd(0) source.[15] |
| Base | K₂CO₃ or K₃PO₄ (3 equiv) | Activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/Water | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy for oxidative addition and other steps. |
Part 3: Advanced Cyclization Strategies
Pictet-Spengler Reaction
For creating more rigid, tricyclic scaffolds, the Pictet-Spengler reaction offers an elegant strategy. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[16][17] While the starting material is a benzylamine, not a phenethylamine, analogous cyclizations onto the electron-rich aromatic ring can be achieved under appropriate conditions, leading to valuable tetrahydroisoquinoline cores.
Expertise & Rationale: The reaction proceeds via the formation of an iminium ion, which is a sufficiently strong electrophile to attack the aromatic ring.[16][18] The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring. While the starting material is deactivated by the bromo and fluoro substituents, the reaction can often be driven to completion with stronger acids and higher temperatures. Alternatively, performing a Suzuki coupling first to install an electron-donating group can facilitate a subsequent Pictet-Spengler cyclization under milder conditions.[18]
Protocol 6: Pictet-Spengler Tetrahydroisoquinoline Synthesis
-
Iminium Formation: Dissolve (4-Bromo-3-fluorophenyl)methanamine (1.0 equiv, free base) and an aldehyde (e.g., acetaldehyde, 1.1 equiv) in a suitable solvent such as toluene or acetonitrile.
-
Acid Catalysis: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, and heat the reaction mixture to reflux.
-
Reaction: Monitor the reaction for the formation of the cyclized product. This may require prolonged heating (12-48 hours).
-
Workup and Purification: Upon completion, cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent. Purify by column chromatography.
Conclusion
(4-Bromo-3-fluorophenyl)methanamine HCl is a richly functionalized building block that provides chemists with multiple avenues for molecular elaboration. By strategically addressing either the primary amine or the aryl bromide, a vast chemical space of amides, sulfonamides, substituted amines, and complex biaryl compounds can be accessed. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers to leverage this versatile scaffold in their synthetic campaigns.
References
- Title: Technical Support Center: Sulfonylation of Primary Amines.
- Title: The Buchwald–Hartwig Amination After 25 Years.
- Title: Buchwald-Hartwig Amination.
- Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Title: Recent advances in synthesis of sulfonamides: A review.
- Title: Pictet–Spengler reaction.
- Title: Pictet-Spengler reaction.
- Title: Buchwald–Hartwig amination.
- Title: Pictet-Spengler Reaction.
- Title: Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Title: Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- Title: (4-broMo-3-fluorophenyl) MetanaMinehydrochloride.
- Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Title: Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
- Title: Suzuki-Miyaura Cross Coupling Reaction.
- Title: A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
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- 1. (4-broMo-3-fluorophenyl) MetanaMinehydrochloride-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]
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- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 14. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-bromo-3-fluorobenzylamine
Introduction: The Strategic Importance of 4-bromo-3-fluorobenzylamine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 4-bromo-3-fluorobenzylamine emerges as a highly valuable and versatile building block for drug discovery and development. Its structure presents a trifecta of functionalities ripe for synthetic diversification: a nucleophilic primary amine, a bromine atom strategically positioned for cross-coupling, and an ortho-fluorine atom to modulate the electronic properties of the aromatic ring.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-bromo-3-fluorobenzylamine. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbones of countless pharmaceutical agents.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[1] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]
The 4-bromo-3-fluorobenzylamine substrate presents a unique set of electronic characteristics. The fluorine atom, being highly electron-withdrawing, can influence the reactivity of the adjacent C-Br bond, making oxidative addition a potentially challenging step. Therefore, the choice of a suitable palladium catalyst and, critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are frequently employed to enhance the rate of oxidative addition and stabilize the catalytically active palladium(0) species.[3]
Diagram: Generalized Palladium Catalytic Cycle
Caption: Generalized Palladium Catalytic Cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[4] For a substrate like 4-bromo-3-fluorobenzylamine, the electron-withdrawing nature of the fluorine atom can make the C-Br bond less reactive towards oxidative addition. Therefore, a highly active catalyst system is often required.
Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-3-fluorobenzylamine with Phenylboronic Acid
This protocol is designed for the synthesis of 4-(aminomethyl)-2-fluoro-1,1'-biphenyl.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-bromo-3-fluorobenzylamine | 204.05 | 204 mg | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzylamine (204 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality of Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): The use of a palladium catalyst bearing a bidentate phosphine ligand like dppf is crucial for coupling with electron-deficient aryl bromides. The ligand's bite angle and electron-donating properties facilitate both oxidative addition and reductive elimination.[1]
-
Base (K₂CO₃): A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4]
-
Solvent System (Dioxane/Water): The biphasic solvent system helps to dissolve both the organic and inorganic reagents, facilitating the reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][2] This reaction is particularly useful for coupling primary and secondary amines with aryl halides. When using 4-bromo-3-fluorobenzylamine, one must consider the potential for self-coupling or oligomerization due to the presence of the primary amine. To achieve selective cross-coupling with a different amine, it is often advantageous to protect the benzylic amine of the starting material.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-4-bromo-3-fluorobenzylamine with Morpholine
This protocol details the synthesis of N-Boc-4-(morpholin-4-yl)-3-fluorobenzylamine.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| N-Boc-4-bromo-3-fluorobenzylamine | 304.16 | 304 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 29 mg | 0.06 | 0.06 |
| NaOtBu | 96.10 | 115 mg | 1.2 | 1.2 |
| Toluene | - | 10 mL | - | - |
Procedure:
-
In a glovebox, add N-Boc-4-bromo-3-fluorobenzylamine (304 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox and add degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) under an argon atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Causality of Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging aryl bromides.[3] XPhos promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.
-
Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.[5]
-
Protection Strategy (Boc group): The use of a tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine prevents self-coupling and allows for the selective introduction of the desired amine.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 3: Sonogashira Coupling of 4-bromo-3-fluorobenzylamine with Phenylacetylene
This protocol describes the synthesis of 4-(phenylethynyl)-3-fluorobenzylamine.
Materials:
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 4-bromo-3-fluorobenzylamine | 204.05 | 204 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 132 µL | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| CuI | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | - |
Procedure:
-
To a Schlenk flask containing 4-bromo-3-fluorobenzylamine (204 mg, 1.0 mmol), add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).
-
Seal the flask, evacuate, and backfill with argon.
-
Add degassed triethylamine (10 mL) and phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Causality of Experimental Choices:
-
Dual Catalyst System (Pd/Cu): The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Base/Solvent (Triethylamine): Triethylamine serves as both the base and the solvent. As a base, it deprotonates the terminal alkyne to form the reactive acetylide.
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
4-bromo-3-fluorobenzylamine is a valuable building block that provides access to a diverse range of fluorinated compounds through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of complex molecules relevant to drug discovery and materials science. Successful application of these methods hinges on the careful selection of the catalyst system, base, and solvent, tailored to the specific electronic properties of this fluorinated substrate.
References
- MDPI. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- ResearchGate. (n.d.). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
- ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- American Chemical Society. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31, 1629–1633.
- Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Journal of the American Chemical Society. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics.
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling of (4-Bromo-3-fluorophenyl)methanamine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a workhorse in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds—structural motifs prevalent in a vast array of therapeutic agents.[3]
The specific substrate, (4-Bromo-3-fluorophenyl)methanamine hydrochloride, represents a valuable building block in drug discovery. The presence of a bromine atom provides a reactive handle for the Suzuki coupling, while the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity. The primary amine functionality offers a site for further chemical elaboration, enabling the construction of diverse compound libraries for biological screening.[4][5] This application note provides a detailed protocol for the Suzuki coupling of this substrate, grounded in mechanistic principles to empower researchers to optimize the reaction for their specific needs.
Mechanistic Underpinnings: A Rationale-Driven Approach to Protocol Design
A thorough understanding of the Suzuki coupling catalytic cycle is paramount for successful execution and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is often the rate-determining step of the reaction.[2] The reactivity of the halide follows the order I > Br > Cl.[7] For aryl bromides, this step is typically efficient.
-
Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid, rendering it more nucleophilic and facilitating the transfer.[1][8][9] The choice of base can significantly influence the reaction rate and yield.[1][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the cycle.[11][12]
Visualizing the Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 10. scilit.com [scilit.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Note: Optimized Heck Reaction Protocols for the Synthesis of 4-substituted-3-fluorobenzylamine Derivatives
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. 4-substituted-3-fluorobenzylamine derivatives are of significant interest in drug discovery, serving as key structural motifs in a variety of therapeutic agents. The unique substitution pattern of a bromine atom, a fluorine atom, and an aminomethyl group on the aromatic ring presents both challenges and opportunities for synthetic chemists. This application note provides a comprehensive guide to developing and optimizing Heck reaction conditions for 4-bromo-3-fluorobenzylamine and its derivatives, offering detailed protocols and a discussion of the key mechanistic considerations.
Mechanistic Considerations for the Heck Reaction
A thorough understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.[3]
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as palladium(II) acetate [Pd(OAc)₂] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]. This reduction can be facilitated by a phosphine ligand or an amine base present in the reaction mixture.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to the coordinatively unsaturated Pd(0) species. This step, often rate-limiting, involves the insertion of the palladium into the carbon-bromine bond, forming a square planar Pd(II) complex. The electronic nature of the aryl bromide plays a significant role here; electron-withdrawing groups can facilitate this step.
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the aryl group onto the alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-elimination of this hydrogen atom and the palladium forms a palladium-hydride species and releases the substituted alkene product. This step determines the regioselectivity and stereoselectivity of the reaction, with a strong preference for the formation of the trans-isomer.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
For the specific case of 4-bromo-3-fluorobenzylamine, the electronic effects of the substituents must be considered. The aminomethyl group is electron-donating, which can decrease the rate of oxidative addition. Conversely, the ortho-fluoro group is electron-withdrawing, which can have a counteracting, rate-enhancing effect. The steric bulk of the ortho-fluoro group may also influence the approach of the palladium catalyst.
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimization of Heck Reaction Conditions
Successful Heck coupling of 4-bromo-3-fluorobenzylamine derivatives requires careful optimization of several key parameters. A systematic approach to screening catalysts, ligands, bases, and solvents is recommended.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high catalytic activity and stability.
| Catalyst | Typical Loading (mol%) | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | 1-5 | PPh₃ | 2-10 | A standard, cost-effective combination for many Heck reactions. |
| Pd₂(dba)₃ | 1-3 | P(o-tolyl)₃ | 2-6 | The bulkier phosphine can sometimes improve yields with hindered substrates. |
| Pd(PPh₃)₄ | 2-5 | - | - | A pre-formed Pd(0) catalyst, useful for reactions sensitive to the in situ reduction step. |
| Herrmann's Catalyst | 0.1-1 | - | - | A highly active palladacycle, often effective at low catalyst loadings. |
For substrates like 4-bromo-3-fluorobenzylamine, where the aminomethyl group can potentially coordinate to the palladium center, the use of a slight excess of a phosphine ligand can be beneficial to prevent catalyst deactivation.
Base Selection
The base plays a crucial role in regenerating the active catalyst and neutralizing the HBr formed during the reaction. Both organic and inorganic bases are commonly employed.
| Base | Equivalents | Solubility | Notes |
| Triethylamine (Et₃N) | 2-3 | Soluble in most organic solvents | A common choice, acts as both a base and a potential reductant for Pd(II). |
| Diisopropylethylamine (DIPEA) | 2-3 | Soluble in most organic solvents | A bulkier amine base, can be advantageous in preventing side reactions. |
| Potassium Carbonate (K₂CO₃) | 2-3 | Sparingly soluble in polar aprotics | An effective and inexpensive inorganic base. |
| Cesium Carbonate (Cs₂CO₃) | 2-3 | More soluble than K₂CO₃ | Often gives higher yields due to its greater solubility and basicity. |
Solvent Effects
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of the catalytic species. High-boiling polar aprotic solvents are generally preferred.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | A versatile and commonly used solvent for Heck reactions. |
| N,N-Dimethylacetamide (DMAc) | 165 | Similar to DMF, sometimes offers improved solubility. |
| 1-Methyl-2-pyrrolidone (NMP) | 202 | Useful for less reactive substrates requiring higher temperatures. |
| Acetonitrile (MeCN) | 82 | A lower-boiling option, suitable for more reactive coupling partners. |
Recommended Protocols
The following protocols provide a starting point for the Heck coupling of 4-bromo-3-fluorobenzylamine derivatives with both electron-deficient and electron-rich alkenes. It is important to note that the amine functionality of the starting material may require protection (e.g., as a Boc-carbamate) to prevent side reactions, although in many cases, the reaction can proceed with the free amine.
Protocol 1: Coupling with an Electron-Deficient Alkene (e.g., Methyl Acrylate)
Materials:
-
4-bromo-3-fluorobenzylamine (or N-Boc-protected derivative) (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-fluorobenzylamine, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add triethylamine, followed by methyl acrylate, via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with an Electron-Rich Alkene (e.g., Butyl Vinyl Ether)
Materials:
-
4-bromo-3-fluorobenzylamine (or N-Boc-protected derivative) (1.0 equiv)
-
Butyl vinyl ether (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-fluorobenzylamine, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Add anhydrous DMAc via syringe.
-
Stir the mixture for 15 minutes at room temperature.
-
Add butyl vinyl ether via syringe.
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents or solvent; Insufficient temperature. | Use a fresh batch of palladium catalyst; Ensure reagents are pure and solvent is anhydrous; Incrementally increase the reaction temperature. |
| Formation of Homocoupled Byproduct | High catalyst loading; Presence of oxygen. | Decrease the catalyst loading; Ensure the reaction is performed under a strictly inert atmosphere. |
| Dehalogenation of Starting Material | Presence of water or other protic sources; Certain bases or additives. | Use anhydrous solvent and reagents; Screen alternative bases (e.g., K₂CO₃ instead of Et₃N). |
| Low Yield with Electron-Rich Alkenes | Catalyst deactivation; Reversibility of β-hydride elimination. | Use a more electron-rich and bulky phosphine ligand (e.g., P(o-tolyl)₃); Add a silver or thallium salt to promote reductive elimination. |
Conclusion
The Heck reaction of 4-bromo-3-fluorobenzylamine derivatives is a viable and powerful method for the synthesis of novel substituted cinnamylamine analogs and other valuable building blocks for drug discovery. While the specific substitution pattern of this substrate requires careful consideration of electronic and steric effects, a systematic approach to the optimization of catalyst, ligand, base, and solvent can lead to high-yielding and selective transformations. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully develop and implement these important reactions in their synthetic endeavors.
References
- Wikipedia. (n.d.). Heck reaction.
- La-Venia, A., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Batool, M., et al. (2018). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.
- Zhang, H.-W., & Zhang, C.-P. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- Rousée, K., et al. (2016). Stereospecific Synthesis of Tri- and Tetrasubstituted α-Fluoroacrylates by Mizoroki-Heck Reaction. Organic Letters, 18(3), 540–543.
- Sengupta, S., & Sadhukhan, S. K. (2003). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH VINYLTRIETHOXYSILANE. Organic Syntheses, 80, 124.
- Almoshari, Y. A. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 6(4), 2894–2906.
Sources
The Versatile Role of (4-Bromo-3-fluorophenyl)methanamine HCl in Modern Organic Synthesis: A Guide for Researchers
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. (4-Bromo-3-fluorophenyl)methanamine hydrochloride is a prime example of a building block that offers a unique combination of functionalities, making it a valuable starting material for the synthesis of a diverse array of complex molecules. The presence of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability of a drug candidate.[1][2][3] Concurrently, the bromine atom serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the construction of intricate molecular architectures.[4] This guide provides an in-depth exploration of the applications of (4-Bromo-3-fluorophenyl)methanamine HCl, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Utility
(4-Bromo-3-fluorophenyl)methanamine HCl is a trifunctional building block, featuring a primary amine, a brominated aromatic ring, and a fluorine substituent. This unique arrangement allows for a sequential and regioselective functionalization, making it a highly sought-after intermediate in the synthesis of biologically active compounds, particularly in the realms of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
N-Functionalization: Amide Bond Formation and Reductive Amination
The primary amine moiety of (4-Bromo-3-fluorophenyl)methanamine is a nucleophilic center that readily participates in a variety of nitrogen-carbon bond-forming reactions.
The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis. The resulting N-(4-bromo-3-fluorobenzyl) amides are not only stable final products but also serve as key intermediates for further functionalization, such as intramolecular cyclizations or as substrates in cross-coupling reactions.
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard procedure for the acylation of (4-Bromo-3-fluorophenyl)methanamine HCl using an acyl chloride.
Materials:
| Reagent/Solvent | Supplier | Grade |
| (4-Bromo-3-fluorophenyl)methanamine HCl | Commercial Source | ≥98% |
| Acetyl chloride (or other acyl chloride) | Commercial Source | ≥98% |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Commercial Source | Anhydrous |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | |
| Brine (saturated aqueous NaCl) | In-house preparation | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source |
Procedure:
-
To a stirred solution of (4-Bromo-3-fluorophenyl)methanamine HCl (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes to ensure the formation of the free amine.
-
Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-acyl product.
Expected Yield: 85-95%
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[5][6]
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines the reductive amination of an aldehyde with (4-Bromo-3-fluorophenyl)methanamine HCl.
Materials:
| Reagent/Solvent | Supplier | Grade |
| (4-Bromo-3-fluorophenyl)methanamine HCl | Commercial Source | ≥98% |
| Aldehyde (e.g., 4-fluorobenzaldehyde) | Commercial Source | ≥98% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Commercial Source | ≥95% |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | Commercial Source | Anhydrous |
| Triethylamine (TEA) | Commercial Source | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation |
Procedure:
-
To a stirred suspension of (4-Bromo-3-fluorophenyl)methanamine HCl (1.0 eq.) and the aldehyde (1.05 eq.) in anhydrous dichloroethane (DCE, 0.2 M) under an inert atmosphere, add triethylamine (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[7]
Expected Yield: 70-90%
Caption: Workflow for Reductive Amination.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom on the phenyl ring of (4-Bromo-3-fluorophenyl)methanamine and its derivatives is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing C-C and C-N bonds, respectively, and are widely used in the synthesis of pharmaceuticals.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][8] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules, including kinase inhibitors.[4]
Protocol 3: Suzuki-Miyaura Coupling of an N-Acylated Derivative
This protocol describes the Suzuki coupling of N-(4-bromo-3-fluorobenzyl)acetamide with a generic arylboronic acid. The N-acylation protects the amine and can influence the electronic properties of the aryl bromide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| N-(4-bromo-3-fluorobenzyl)acetamide | Synthesized via Protocol 1 | |
| Arylboronic acid | Commercial Source | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercial Source | |
| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Commercial Source | Anhydrous |
| 1,4-Dioxane or Toluene/Water mixture | Commercial Source | Anhydrous |
Procedure:
-
In a Schlenk tube, combine N-(4-bromo-3-fluorobenzyl)acetamide (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 0.1 M).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Expected Yield: 60-85%
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-3-fluorobenzylamine as a Strategic Building Block in Modern Drug Discovery
Abstract
4-Bromo-3-fluorobenzylamine is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its unique electronic and structural properties, conferred by the orthogonal reactivity of its benzylamine, bromo, and fluoro moieties, provide a versatile platform for the construction of complex molecular architectures. The strategic placement of the bromine atom facilitates diverse palladium-catalyzed cross-coupling reactions, while the fluorine atom modulates physicochemical properties such as metabolic stability and binding affinity.[1][2][3] The primary amine serves as a crucial handle for amide bond formation and nucleophilic additions. This document provides an in-depth guide for researchers, outlining key applications and detailed, field-proven protocols for the use of 4-bromo-3-fluorobenzylamine in the synthesis of high-value pharmaceutical targets, particularly Poly (ADP-ribose) polymerase (PARP) and kinase inhibitors.
Introduction: The Strategic Advantage of 4-Bromo-3-fluorobenzylamine
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a campaign. 4-Bromo-3-fluorobenzylamine emerges as a privileged scaffold due to the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
-
The Bromine Atom: Serves as a classical handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] This allows for the facile introduction of aryl, heteroaryl, or vinyl substituents.
-
The Fluorine Atom: Positioned meta to the bromine and ortho to the aminomethyl group, the fluorine atom exerts a powerful inductive effect. This influences the acidity of the N-H protons and the electron density of the aromatic ring. In a drug candidate, fluorine incorporation is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity through favorable electrostatic interactions.[1][2][3]
-
The Benzylamine Moiety: A primary amine that is a versatile nucleophile. It is readily acylated to form stable amide bonds—a cornerstone of many pharmaceutical structures. Furthermore, it can participate in reductive aminations to form secondary amines or be utilized in the construction of various heterocyclic systems.[7][8]
This combination of features makes 4-bromo-3-fluorobenzylamine an ideal starting point for generating diverse compound libraries aimed at complex biological targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | N/A |
| Molecular Weight | 204.04 g/mol | N/A |
| Appearance | Colorless to light yellow liquid/solid | N/A |
| Boiling Point | ~235-240 °C (estimated) | N/A |
| CAS Number | 1007111-93-6 | N/A |
Core Application: Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] A common structural motif in many PARP inhibitors is a phthalazinone or related heterocyclic core connected via an amide linker to a substituted benzyl group. 4-Bromo-3-fluorobenzylamine is an ideal building block for this portion of the molecule.
Synthetic Strategy: Amide Bond Formation
The most direct application of the benzylamine is its acylation with a suitable carboxylic acid. This reaction forms the robust amide bond that links the "warhead" (the pharmacophore that binds to the PARP active site) to the solvent-exposed region of the molecule. The bromo and fluoro substituents can be used to fine-tune binding interactions and pharmacokinetic properties.
Protocol 1: Synthesis of a PARP Inhibitor Amide Intermediate
This protocol describes the coupling of 4-bromo-3-fluorobenzylamine with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, a representative core for a PARP inhibitor.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Eq. | Amount |
| 4-Bromo-3-fluorobenzylamine | 204.04 | 1.0 | 1.00 g (4.90 mmol) |
| 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 190.16 | 1.05 | 0.98 g (5.15 mmol) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.2 | 2.24 g (5.88 mmol) |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 2.56 mL (14.7 mmol) |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - | 25 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.05 eq) and anhydrous DMF (25 mL).
-
Stir the suspension at room temperature and add DIPEA (3.0 eq). Stir for 10 minutes until a clear solution is obtained.
-
Add HATU (1.2 eq) to the solution in one portion. A slight exotherm may be observed. Stir for 15 minutes. This pre-activates the carboxylic acid.
-
In a separate vial, dissolve 4-bromo-3-fluorobenzylamine (1.0 eq) in a minimal amount of anhydrous DMF (~5 mL).
-
Add the solution of the benzylamine dropwise to the activated acid mixture over 5 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold water.
-
A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL).
-
Dry the solid under high vacuum to afford the desired amide product.
Expected Outcome: The product is typically obtained as a white to off-white solid. Yields generally range from 85-95%. Purity can be assessed by HPLC and NMR. The product can be further purified by recrystallization from ethanol if necessary.
Core Application: Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy.[10][11] Many potent inhibitors feature a biaryl or N-aryl-heterocycle core. The bromine atom of 4-bromo-3-fluorobenzylamine is perfectly positioned for elaboration via palladium-catalyzed cross-coupling to build these privileged scaffolds.
Synthetic Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide with an amine.[4][12] This reaction is exceptionally useful for synthesizing the diarylamine and N-aryl-heterocycle motifs found in numerous kinase inhibitors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[13][14]
Protocol 2: Buchwald-Hartwig Amination with a Heterocyclic Amine
This protocol details the coupling of the pre-formed amide from Protocol 1 with morpholine. This illustrates how the bromine can be functionalized after the amine has been protected as an amide, showcasing the orthogonal reactivity of the building block.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Eq. | Amount |
| Amide Intermediate (from Protocol 1) | 376.20 | 1.0 | 1.00 g (2.66 mmol) |
| Morpholine | 87.12 | 1.5 | 0.35 mL (3.99 mmol) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 49 mg (0.053 mmol) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.08 | 101 mg (0.213 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 0.36 g (3.72 mmol) |
| Anhydrous Toluene | - | - | 20 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the Amide Intermediate (1.0 eq), XPhos (0.08 eq), and Sodium tert-butoxide (1.4 eq).
-
Add Pd₂(dba)₃ (0.02 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed toluene (20 mL) via syringe, followed by morpholine (1.5 eq).
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor progress by LC-MS, checking for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Causality Behind Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is highly effective for C-N coupling. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][13]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine (or its palladium complex) to form the active palladium-amido intermediate.[14]
-
Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated via oxidation, hence the strict requirement for an inert atmosphere.
Safety & Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Handling: 4-Bromo-3-fluorobenzylamine is corrosive and can cause skin and eye irritation.[15][16] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16] Keep the container tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-3-fluorobenzylamine is a high-value, versatile building block that empowers medicinal chemists to rapidly access complex molecular scaffolds. Its predictable and orthogonal reactivity allows for the systematic construction of potent inhibitors for critical drug targets like PARP and various kinases. The protocols detailed herein provide a robust and validated starting point for researchers to leverage the full synthetic potential of this important intermediate. By understanding the causality behind the choice of reagents and conditions, scientists can adapt and optimize these methods for their specific synthetic goals, accelerating the pace of drug discovery and development.
References
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- Gogulothu, P., et al. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
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- Wikipedia. (n.d.).
- Sroka, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Chemistry LibreTexts. (2023).
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- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Bromo-3-fluorobenzylamine
Introduction
4-Bromo-3-fluorobenzylamine is a versatile and highly valuable building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that modulates electronic properties and metabolic stability, and a reactive benzylamine moiety, provides a powerful platform for the construction of complex molecular architectures. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthetic utility of 4-bromo-3-fluorobenzylamine, complete with detailed application notes and robust protocols for the synthesis of key heterocyclic scaffolds, including isoquinolines and quinazolines. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability in a research and development setting.
The strategic placement of the bromo and fluoro substituents on the aromatic ring of 4-bromo-3-fluorobenzylamine offers distinct advantages in heterocyclic synthesis. The bromine atom at the 4-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The fluorine atom at the 3-position, with its strong electron-withdrawing nature, can influence the regioselectivity of cyclization reactions and enhance the metabolic stability and pharmacokinetic properties of the resulting heterocyclic products, a desirable trait in drug discovery. The primary amino group of the benzylamine provides a nucleophilic center for the construction of nitrogen-containing heterocyles through various cyclization strategies.
This document will delve into specific, field-proven protocols for the synthesis of isoquinoline and quinazoline derivatives, highlighting the critical experimental parameters and the underlying chemical principles.
I. Synthesis of Substituted Isoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2][3] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2] The use of 4-bromo-3-fluorobenzylamine in this sequence requires its initial conversion to a phenethylamine derivative, followed by acylation and cyclization. The electron-withdrawing fluorine atom can influence the ease of the electrophilic aromatic substitution, often requiring robust reaction conditions.
Causality Behind Experimental Choices:
-
Acylation: The conversion of the phenethylamine to its amide derivative is a crucial first step. The choice of acylating agent (e.g., acetyl chloride, benzoyl chloride) will determine the substituent at the 1-position of the resulting isoquinoline.
-
Cyclizing Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for the Bischler-Napieralski reaction.[1][2] For less reactive substrates, the addition of a stronger Lewis acid or the use of harsher conditions may be necessary.
-
Aromatization: The initially formed 3,4-dihydroisoquinoline can be aromatized to the isoquinoline using a mild oxidizing agent, such as palladium on carbon (Pd/C) in a suitable solvent, or by disproportionation at elevated temperatures.
Experimental Workflow: Bischler-Napieralski Synthesis
Caption: Workflow for Isoquinoline Synthesis via Bischler-Napieralski Reaction.
Detailed Protocol: Synthesis of 7-Bromo-8-fluoro-1-methylisoquinoline
Step 1: Synthesis of 2-(4-Bromo-3-fluorophenyl)ethanamine
-
To a solution of 4-bromo-3-fluorobenzyl cyanide (prepared from 4-bromo-3-fluorobenzyl bromide and sodium cyanide) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(4-bromo-3-fluorophenyl)ethanamine.
Step 2: Synthesis of N-(2-(4-Bromo-3-fluorophenyl)ethyl)acetamide
-
Dissolve the crude 2-(4-bromo-3-fluorophenyl)ethanamine in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of acetyl chloride.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amide.
Step 3: Synthesis of 7-Bromo-8-fluoro-1-methyl-3,4-dihydroisoquinoline and Aromatization
-
To the N-(2-(4-bromo-3-fluorophenyl)ethyl)acetamide, add phosphorus oxychloride (POCl₃) and heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 3,4-dihydroisoquinoline.
-
Dissolve the crude product in a high-boiling solvent such as decalin, add 10% Pd/C, and heat to reflux for 6 hours to effect aromatization.
-
Cool the reaction mixture, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford 7-bromo-8-fluoro-1-methylisoquinoline.
| Step | Product | Reagents | Conditions | Typical Yield (%) |
| 1 | 2-(4-Bromo-3-fluorophenyl)ethanamine | LiAlH₄, THF | 0 °C to RT, 12 h | 80-90 |
| 2 | N-(2-(4-Bromo-3-fluorophenyl)ethyl)acetamide | Acetyl chloride, Et₃N, DCM | 0 °C to RT, 4 h | 90-95 |
| 3 | 7-Bromo-8-fluoro-1-methylisoquinoline | POCl₃, then Pd/C, decalin | Reflux | 60-70 |
II. Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[4][5][6][7] A common synthetic route involves the condensation of an appropriately substituted 2-aminobenzylamine with an aldehyde or a carboxylic acid derivative. 4-Bromo-3-fluorobenzylamine can be utilized as a precursor to the required 2-amino-4-bromo-5-fluorobenzylamine through a nitration, reduction sequence.
Causality Behind Experimental Choices:
-
Nitration and Reduction: The introduction of an amino group ortho to the benzylamine moiety is necessary for quinazoline ring formation. This is typically achieved by nitration of the aromatic ring followed by reduction of the nitro group. The directing effects of the existing substituents will influence the position of nitration.
-
Condensation Partner: The choice of the one-carbon source (e.g., formaldehyde, formic acid, orthoesters) or aldehyde will determine the substituent at the 2-position of the quinazoline ring.
-
Oxidation: The initial cyclization often yields a dihydroquinazoline, which requires a subsequent oxidation step to form the aromatic quinazoline ring. Common oxidizing agents include potassium permanganate, manganese dioxide, or simply exposure to air in the presence of a catalyst.
Experimental Workflow: Quinazoline Synthesis
Sources
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- 7. longdom.org [longdom.org]
Application Notes and Protocols for (4-Bromo-3-fluorophenyl)methanamine hydrochloride: A Key Intermediate in Modern API Synthesis
Introduction: The Strategic Importance of Halogenated Benzylamines in Drug Development
(4-Bromo-3-fluorophenyl)methanamine hydrochloride has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern—a bromine atom and a fluorine atom on the phenyl ring—offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenated intermediates like this one are instrumental in developing targeted therapies, including treatments for neurological and endocrinological disorders.[1][2] The presence of fluorine, in particular, is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall bioavailability of a molecule.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and application notes for the synthesis, purification, and analytical characterization of this compound, with a specific focus on its application as a key intermediate in the synthesis of the β3 adrenergic receptor agonist, Mirabegron.[4][5][6]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1214342-53-6 | [7] |
| Molecular Formula | C₇H₈BrClFN | [7][8] |
| Molecular Weight | 240.50 g/mol | [7][8] |
| Appearance | White to pale cream powder or solid | [7][9] |
| Purity | Typically ≥98% | [9][10] |
| Solubility | Soluble in water | [11] |
Synthesis Protocol: From Nitrile to Amine
The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding benzonitrile. This method is favored due to the availability of the starting materials and the high yields achievable.
Workflow for Synthesis
Caption: Synthesis workflow from nitrile to hydrochloride salt.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromo-3-fluorobenzonitrile
-
Borane-tetrahydrofuran complex (1M solution in THF) or Palladium on Carbon (5-10% w/w)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (in isopropanol or as concentrated aqueous solution)
-
Isopropanol
-
Toluene
-
Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge 4-Bromo-3-fluorobenzonitrile (1 equivalent). Add anhydrous THF to dissolve the nitrile completely.
-
Expertise Note: The use of anhydrous conditions is critical to prevent the quenching of the borane reducing agent and to avoid side reactions.
-
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Slowly add the borane-THF complex (approximately 2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Alternative Catalytic Hydrogenation: Alternatively, the nitrile can be reduced using hydrogen gas (50-100 psi) in a pressure vessel with a palladium on carbon catalyst in a solvent like methanol. This method is often preferred for larger scale industrial production due to safety and cost considerations.[12][13]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Salt Formation: Once the reaction is complete, cool the mixture again to 0-5 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol. Following the quench, add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol) to precipitate the hydrochloride salt of the amine.
-
Trustworthiness Check: The exothermic quench must be performed slowly and with adequate cooling to control the release of hydrogen gas.
-
-
Isolation and Purification: Stir the resulting slurry for 1-2 hours. Collect the solid product by vacuum filtration and wash the filter cake with cold toluene or another suitable non-polar solvent to remove organic impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.
Application in API Synthesis: The Case of Mirabegron
(4-Bromo-3-fluorophenyl)methanamine is a pivotal intermediate in several synthetic routes to Mirabegron, a medication used to treat overactive bladder.[4][6] In these routes, the primary amine of our title compound is typically involved in a key coupling or amination reaction.
Illustrative Synthetic Step for Mirabegron
A common strategy involves the coupling of (4-Bromo-3-fluorophenyl)methanamine with a suitable precursor containing the rest of the Mirabegron scaffold. While various specific patents and publications describe different approaches, a representative reaction is the reductive amination with a ketone precursor.[14]
Caption: Reductive amination step in Mirabegron synthesis.
Note: The free base of (4-Bromo-3-fluorophenyl)methanamine is typically generated in situ from the hydrochloride salt by treatment with a base prior to the coupling reaction.
The successful execution of this step is highly dependent on the purity of the this compound intermediate. Impurities can lead to side reactions, difficult purifications, and lower overall yields of the final API.[5]
Analytical and Quality Control Protocols
To ensure the suitability of this compound for API synthesis, a robust set of analytical tests must be performed.
Analytical Methods Summary
| Analysis | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity Assay | HPLC (UV detection) | ≥ 99.0% | Quantifies the main component and detects impurities. |
| Residual Solvents | GC-HS | Per ICH Q3C limits | Monitors levels of solvents used in the synthesis. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent reactions. |
| Elemental Analysis | CHN Analysis | Conforms to theoretical values ±0.4% | Verifies the elemental composition. |
Protocol: HPLC Purity Assay
This protocol provides a general method for determining the purity of the intermediate. Method optimization may be required based on available equipment and specific impurity profiles.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
Authoritative Grounding: The principles of this HPLC method are based on standard reverse-phase chromatography techniques used for the analysis of small organic molecules in the pharmaceutical industry. The gradient elution allows for the separation of compounds with a range of polarities, which is essential for detecting potential impurities.
Purification: Recrystallization Protocol
For batches that do not meet the required purity specifications, recrystallization is an effective purification method.
-
Solvent Selection: A solvent system of isopropanol and water, or ethanol and toluene, is often effective. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Conclusion
This compound is a high-value intermediate whose quality is paramount to the successful and efficient synthesis of modern APIs like Mirabegron. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, analysis, and application. By adhering to these methodologies and understanding the rationale behind each step, researchers and drug development professionals can effectively leverage this key building block in their synthetic endeavors, ensuring the production of high-purity APIs suitable for clinical use.
References
- Google Patents. (2013). CN103193730A - Synthesis method of mirabegron.
- Oruganti, S., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.
- Hohance. (n.d.). (4-broMo-3-fluorophenyl) MetanaMinehydrochloride.
- Google Patents. (2014). CN104230840A - Synthesis method of mirabegron.
- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals.
- Teva api. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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- 10. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]
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- 13. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 14. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
Application Note: The Strategic Role of Fluorine in Modulating the Reactivity of 4-Bromo-3-fluorobenzylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluorobenzylamine is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its synthetic utility stems from the orthogonal reactivity of its functional groups: a nucleophilic aminomethyl group, a bromine atom amenable to cross-coupling, and a strategically placed fluorine atom. This document provides an in-depth analysis of the role of the fluorine substituent in dictating the reactivity of the aromatic ring. We will explore the nuanced electronic effects of fluorine, its impact on palladium-catalyzed cross-coupling reactions at the C-Br bond, and its activating role in potential nucleophilic aromatic substitution (SNAr) pathways. Detailed protocols and mechanistic insights are provided to guide researchers in leveraging the unique chemical properties of this intermediate for advanced molecular design.
The Dichotomous Electronic Influence of the Fluorine Substituent
The reactivity of an aromatic ring is fundamentally governed by the electronic properties of its substituents. Fluorine, the most electronegative element, exerts a powerful, dual-mode influence that is critical to understanding the chemical behavior of 4-bromo-3-fluorobenzylamine.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[1][2] This inductive effect is potent and deactivates the ring overall, making it less susceptible to electrophilic attack compared to benzene. In 4-bromo-3-fluorobenzylamine, this effect lowers the electron density across the entire ring, particularly at the carbon atoms closest to the fluorine.
-
Mesomeric (Resonance) Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated into the aromatic π-system.[3] This resonance effect donates electron density primarily to the ortho and para positions relative to the fluorine atom. However, for fluorine, the +M effect is significantly weaker than its -I effect due to poor orbital overlap between the compact 2p orbital of fluorine and the more diffuse 2p orbitals of carbon.[3]
In 4-bromo-3-fluorobenzylamine, the fluorine atom is ortho to the bromine and meta to the aminomethyl group. Its dominant -I effect enhances the electrophilicity of the carbon atom attached to the bromine (C4), a key factor in its cross-coupling reactivity.
Caption: Electronic effects of fluorine on the reactivity of the aromatic ring.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary and most exploited reaction pathway for 4-bromo-3-fluorobenzylamine involves the palladium-catalyzed cross-coupling at the C4-Br bond. The fluorine atom at the C3 position plays a subtle but significant role in enhancing the efficiency of these transformations. The strong -I effect of fluorine increases the partial positive charge on the ipso-carbon (C4), making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[4]
This molecule is an excellent substrate for a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds to construct complex molecular architectures.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzylamine
This protocol describes a general procedure for the C-C bond formation between 4-bromo-3-fluorobenzylamine and an arylboronic acid.
Materials:
-
4-Bromo-3-fluorobenzylamine (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq.) or Pd(dppf)Cl₂ (0.02 - 0.05 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4-bromo-3-fluorobenzylamine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent system (e.g., dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2.2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for C-N bond formation with a primary or secondary amine.
Materials:
-
4-Bromo-3-fluorobenzylamine (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.01 - 0.03 eq.)
-
XPhos or RuPhos (0.02 - 0.06 eq.)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq.)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by 4-bromo-3-fluorobenzylamine and the amine coupling partner.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Reaction Type | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 |
The Activating Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling at the C-Br bond is predominant, the electronic landscape of 4-bromo-3-fluorobenzylamine also makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group and strongly activating conditions are present. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[5][6]
The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The role of the fluorine atom here is paramount. Its powerful inductive electron-withdrawing ability significantly stabilizes this anionic intermediate, thereby lowering the activation energy of the first step and accelerating the overall reaction rate.[1][2][8] This is why aryl fluorides can be surprisingly reactive in SNAr reactions, as the stabilization provided by fluorine outweighs its poor leaving group ability in many cases.[7][9]
In 4-bromo-3-fluorobenzylamine, the fluorine atom at C3 would strongly activate the C4 position (where bromine resides) and the C2 position towards nucleophilic attack.
Sources
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- 9. m.youtube.com [m.youtube.com]
Methods for the preparation of halogenated primary amines
Application Notes & Protocols
Topic: Comprehensive Guide to the Synthesis of Halogenated Primary Amines: Methods and Protocols
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated primary amines are pivotal structural motifs in modern chemistry, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a halogen atom can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed exploration of key synthetic methodologies for preparing halogenated primary amines, designed for both novice and experienced researchers. We delve into the mechanistic underpinnings, practical applications, and field-proven protocols for several classical and modern synthetic routes. Each section is structured to offer not just a procedural outline but a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of Halogenated Amines
The strategic incorporation of halogens (F, Cl, Br, I) into amine-containing molecules is a cornerstone of contemporary drug design and materials science. For instance, fluorinated amines are widely sought after for their ability to enhance metabolic stability and binding affinity.[1] This guide focuses on four principal strategies for synthesizing these valuable compounds: the Hofmann Rearrangement of halo-substituted amides, the Gabriel Synthesis using halogenated alkyl halides, the reduction of halogenated nitro compounds, and the reductive amination of halogenated carbonyls.
Synthesis via Carbon-Chain Shortening: The Hofmann Rearrangement
The Hofmann Rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[2][3] This degradative reaction is particularly useful for accessing primary amines from readily available carboxylic acid derivatives and is compatible with many halogenated substrates.
Mechanistic Rationale & Causality
The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the amide by a strong base, followed by N-halogenation.[4][5] A second deprotonation generates an N-haloamide anion, which undergoes a concerted 1,2-shift, migrating the R group from the carbonyl carbon to the nitrogen and expelling the halide ion.[5] This rearrangement forms a critical isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields an unstable carbamic acid, which spontaneously decarboxylates to afford the final primary amine.[2][4] The choice of a strong aqueous base (e.g., NaOH or KOH) is critical for both deprotonation steps and for the final hydrolysis of the isocyanate.[2]
Caption: Mechanism of the Hofmann Rearrangement.
Protocol: Synthesis of 4-Bromoaniline from 4-Bromobenzamide
This protocol details the preparation of 4-bromoaniline, a common building block, via the Hofmann rearrangement.
Materials:
-
4-Bromobenzamide
-
Bromine (Br₂)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve NaOH (10.0 g, 0.25 mol) in 100 mL of water. Slowly add bromine (4.0 mL, 0.078 mol) with vigorous stirring while maintaining the temperature below 10 °C.
-
Amide Addition: In a separate flask, prepare a solution of 4-bromobenzamide (10.0 g, 0.05 mol) in 50 mL of a suitable solvent (e.g., dioxane or THF).
-
Reaction Execution: Slowly add the chilled sodium hypobromite solution to the amide solution. After the addition is complete, remove the ice bath and warm the mixture to approximately 70-80 °C using a water bath for 30-60 minutes, or until the reaction is complete (monitored by TLC).[2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Salt Formation (Optional): The crude amine can be further purified by dissolving it in ether and bubbling dry HCl gas through the solution to precipitate the hydrochloride salt, which can then be collected by filtration. The free amine is regenerated by treatment with a base (e.g., NaOH).
| Parameter | Condition | Rationale |
| Reagents | Amide, Halogen (Br₂ or Cl₂), Strong Base (NaOH) | Core components for N-halogenation and rearrangement.[4] |
| Stoichiometry | ~1.1 eq. Halogen, >2 eq. Base | Ensures complete N-halogenation and subsequent steps. |
| Temperature | Initial <10 °C, then heat to 50-80 °C | Low temp for stable N-haloamide formation; heat drives rearrangement.[2] |
| Yield | Typically 70-90% | High yields are common for this robust reaction.[3] |
Synthesis via Nucleophilic Substitution: The Gabriel Synthesis
The Gabriel synthesis is a classic and highly effective method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[6][7] This method is exceptionally well-suited for preparing halogenated primary amines where the halogen is on the alkyl backbone.
Mechanistic Rationale & Causality
The synthesis begins with the deprotonation of phthalimide, whose N-H proton is acidic (pKa ≈ 8.3) due to the flanking electron-withdrawing carbonyl groups.[6] A base like potassium hydroxide (KOH) or potassium hydride (KH) generates the potassium phthalimide salt, a potent nitrogen nucleophile.[6][8] This nucleophile then displaces a halide from a primary alkyl halide in a standard SN2 reaction.[7][8] The resulting N-alkylated phthalimide is stable and does not undergo further alkylation.[6] The final crucial step is the liberation of the primary amine. This is most commonly achieved by reacting the N-alkylated phthalimide with hydrazine (NH₂NH₂), which cleaves the imide to release the desired primary amine and a stable phthalhydrazide byproduct.[6][8][9]
Caption: Comparison of common nitro group reduction methods.
Protocol: Synthesis of 2-Chloro-4-fluoroaniline via SnCl₂ Reduction
This protocol details the chemoselective reduction of 2-chloro-4-fluoronitrobenzene.
Materials:
-
2-Chloro-4-fluoronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH), 5 M solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoronitrobenzene (5.0 g, 0.028 mol) in 100 mL of absolute ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (19.2 g, 0.085 mol, ~3 eq.) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Slowly add 5 M NaOH solution with stirring until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free amine.
-
Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-fluoroaniline. Further purification can be achieved by column chromatography or distillation.
Synthesis via Reductive Amination
Reductive amination is a versatile and powerful method for forming amines from aldehydes or ketones. [10]It involves the reaction of a carbonyl compound with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. [11]
Mechanistic Rationale & Causality
The reaction proceeds in two main stages: imine formation and reduction. [10]The carbonyl compound reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine (or an enamine). This equilibrium is often favored under weakly acidic conditions. A selective reducing agent is then used to reduce the C=N double bond of the imine to the amine.
Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that reduces the imine faster than it reduces the starting carbonyl compound. [11]* Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is less reactive than NaBH₄ and is stable in weakly acidic conditions, selectively reducing the protonated imine intermediate. [11]* Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for reducing a wide range of aldehydes and ketones. [11]
Protocol: Synthesis of 1-(4-Chlorophenyl)ethanamine
Materials:
-
4-Chloroacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Imine Formation: Dissolve 4-chloroacetophenone (15.4 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 200 mL of methanol. Stir at room temperature for 1 hour.
-
Reduction: Cool the solution in an ice bath and add sodium cyanoborohydride (3.1 g, 0.05 mol) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to destroy any excess hydride reagent. Stir for 1 hour.
-
Isolation: Remove most of the methanol under reduced pressure. Add water and wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Purification: Basify the aqueous layer with concentrated NaOH solution to pH > 10. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent to yield the desired amine.
References
- Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons.
- Tardivel, V. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Tardivel, V., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health.
- Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application.
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
- Wang, Q., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. National Institutes of Health.
- LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
- Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- JoVE. (2025). Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview.
- LibreTexts. (2015). 20.7: Amidates and Their Halogenation: The Hofmann Rearrangement.
- LibreTexts. (2023). Gabriel Synthesis.
- Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Scerba, M. T., et al. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central.
- NCERT. (n.d.). Amines.
- Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
- LibreTexts. (2025). 24.6: Synthesis of Amines.
- Lumen Learning. (n.d.). 23.2. Preparation of Amines. Organic Chemistry II.
- Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
- Aubin, Y., et al. (2010). Direct amination of aryl halides with ammonia. PubMed.
- ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia.
- ResearchGate. (n.d.). Synthesis of a primary amine through a one-pot procedure.
- Wikipedia. (n.d.). Reductive amination.
- Aubin, Y., et al. (2010). Direct amination of aryl halides with ammonia. Chemical Society Reviews (RSC Publishing).
- OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry.
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
- Jagadeesh, R. V., et al. (n.d.). The Synthesis of Primary Amines through a Reductive Amination Employing an Iron Catalyst. PubMed Central.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). 1,2-Chloroamine synthesis by aminochlorination.
- ResearchGate. (n.d.). Strategies to Control Hypervalent Iodine – Primary Amine Reactions.
- Jagadeesh, R. V., et al. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie.
- ACS Publications. (n.d.). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega.
- Google Patents. (n.d.). US3484487A - Amination of aryl halides.
- Chemistry World. (2015). Shining a light on amine synthesis. Research.
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Application Notes and Protocols for the Synthesis of Nootropic and OLED Intermediates
Abstract: The precise and efficient synthesis of core molecular intermediates is a cornerstone of innovation in both pharmacology and materials science. This guide provides in-depth, field-proven protocols for the synthesis of key intermediates used in the development of nootropic agents and organic light-emitting diode (OLED) materials. We move beyond simple procedural lists to explain the underlying chemical principles and experimental rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them to new molecular targets. The protocols are designed to be self-validating, with clear benchmarks for success and detailed characterization data. We will explore the synthesis of Aniracetam, a classic nootropic, and a high-performance carbazole-based host material for OLEDs, showcasing foundational reactions in contemporary organic synthesis.
Part 1: Synthesis of a Nootropic Intermediate: Aniracetam
Nootropics, often referred to as "smart drugs," are compounds that enhance cognitive function.[1][2][3] The racetam family, with Piracetam as its progenitor, is a prominent class of synthetic nootropics.[4][5] Aniracetam, a lipid-soluble analog, is noted for its potential anxiolytic and memory-enhancing properties. Its synthesis is a classic example of amide bond formation, a fundamental transformation in medicinal chemistry. High purity of the final product is critical, as impurities can lead to unpredictable biological effects.[6][7]
Synthetic Pathway: Acylation of 2-Pyrrolidone
The most direct and widely adopted synthesis of Aniracetam involves the N-acylation of 2-pyrrolidone with anisoyl chloride.[8] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the 2-pyrrolidone nitrogen, ensuring it remains nucleophilic enough to attack the electrophilic acyl chloride.
Caption: Conceptual pathway for Aniracetam synthesis via N-acylation.
Detailed Experimental Protocol for Aniracetam Synthesis
This protocol details the synthesis of Aniracetam from 2-pyrrolidone and anisoyl chloride on a laboratory scale.
Data Presentation: Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Pyrrolidone | 616-45-5 | 85.11 | 8.5 g | 0.10 |
| Anisoyl chloride | 100-07-2 | 170.59 | 17.1 g | 0.10 |
| Triethylamine | 121-44-8 | 101.19 | 12.1 g (16.7 mL) | 0.12 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | 100 mL | - |
| Saturated NaHCO₃ | 144-55-8 | 84.01 | 100 mL | - |
| Brine | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for Aniracetam synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidone (8.5 g, 0.10 mol) and triethylamine (16.7 mL, 0.12 mol). Dissolve the solids in 200 mL of anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the flask in an ice-water bath to 0°C. Slowly add a solution of anisoyl chloride (17.1 g, 0.10 mol) in 50 mL of DCM dropwise over 30 minutes using an addition funnel. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 100 mL of 1M HCl to remove excess triethylamine, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude product from a mixture of isopropanol and water to afford pure Aniracetam as a white crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the yield and melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline powder |
| Melting Point | 121-122 °C |
Part 2: Synthesis of an OLED Intermediate: A Carbazole-Based Host Material
OLED technology relies on thin films of organic semiconductor materials that emit light when a current is applied.[9] Phosphorescent OLEDs (PhOLEDs) can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons.[10] This requires a "host" material that can efficiently transfer energy to a phosphorescent "guest" or "dopant," typically an iridium complex.[10][11] Carbazole derivatives are premier host materials due to their high triplet energy, good thermal stability, and excellent hole-transporting properties.[12][13][14][15]
Synthetic Pathway: Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is crucial for constructing many OLED materials. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[16][17] It offers milder conditions, greater functional group tolerance, and higher yields compared to traditional methods like the Ullmann condensation. This protocol describes the synthesis of a D-A-D (Donor-Acceptor-Donor) type host material by coupling a carbazole-based donor with an acceptor core, a common strategy in modern OLED material design.[18][19][20]
The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine, (3) deprotonation by a base to form a palladium amide complex, and (4) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a Di-Carbazole Derivative
This protocol details the synthesis of 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), a common intermediate for more complex host materials, via a double Buchwald-Hartwig amination.
Data Presentation: Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 1,5-Dibromo-3-iodobenzene | 97568-61-7 | 362.81 | 3.63 g | 0.01 |
| Carbazole | 86-74-8 | 167.21 | 3.68 g | 0.022 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 92 mg | 0.0001 |
| XPhos | 564483-18-7 | 476.62 | 191 mg | 0.0004 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 2.31 g | 0.024 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 100 mL | - |
Experimental Workflow
Caption: Workflow for palladium-catalyzed synthesis of a carbazole intermediate.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: This reaction is highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.
-
Reagent Addition: To a 250 mL Schlenk flask, add 1,5-dibromo-3-iodobenzene (3.63 g, 0.01 mol), carbazole (3.68 g, 0.022 mol), sodium tert-butoxide (2.31 g, 0.024 mol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 100 mL of anhydrous, degassed toluene via cannula.
-
Reaction: Heat the reaction mixture to 110°C in an oil bath and stir vigorously for 24 hours. The mixture will turn dark brown/black.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.
-
Characterization: The final product's purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Thermal properties can be assessed using TGA and DSC.
Expected Results
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Off-white to light yellow solid |
| Characterization | NMR and MS data consistent with the target structure |
Conclusion
The protocols detailed in this guide represent robust and reproducible methods for the synthesis of critical intermediates for nootropics and OLEDs. For Aniracetam, a straightforward N-acylation provides a reliable route to a high-purity active pharmaceutical ingredient. For the OLED intermediate, the Buchwald-Hartwig amination demonstrates the power of modern catalytic methods to construct complex, high-performance materials under controlled conditions. The success of both final products—whether a drug acting on the central nervous system or a material in a state-of-the-art display—is fundamentally dependent on the precision and purity achieved during the synthesis of these foundational intermediates.
References
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Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Bromo-3-fluorophenyl)methanamine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination for the synthesis of N-aryl and N-heteroaryl derivatives of (4-Bromo-3-fluorophenyl)methanamine. This document delves into the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, and reagents, and provides a detailed, field-proven protocol for this specific transformation.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig amination overcomes many of these limitations, providing a mild and general route to a diverse array of arylamine products.[1][3]
The substrate of interest, (4-Bromo-3-fluorophenyl)methanamine, presents a unique synthetic challenge and opportunity. The presence of an ortho-fluoro substituent relative to the bromine atom can influence the electronic properties and reactivity of the aryl bromide. Furthermore, the primary benzylic amine moiety requires careful consideration to avoid side reactions. This guide will address these specific challenges and provide a robust framework for the successful amination of this valuable building block.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[5][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of (4-Bromo-3-fluorophenyl)methanamine to form a Pd(II) complex.[7][8] This is often the rate-determining step of the reaction.[8][9] The reactivity of aryl halides generally follows the trend: I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7][10] The choice of base is critical and depends on the pKa of the amine and the solvent used.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Experimental Design and Component Selection
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent. For the specific case of (4-bromo-3-fluorophenyl)methanamine, the following considerations are crucial.
Palladium Precatalyst
While Pd(0) sources like Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for their air-stability, ease of handling, and consistent performance.[13] These precatalysts readily form the active Pd(0) species in situ.
| Precatalyst Generation | Key Features | Recommended for this Application |
| G1 & G2 | The first commercially successful precatalysts. | Effective, but may require higher catalyst loadings. |
| G3 & G4 | Offer improved solubility, stability, and activity, often allowing for lower catalyst loadings and shorter reaction times.[13] | Highly Recommended |
Ligand Selection: The Key to Success
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[14] For the coupling of a primary benzylic amine with an ortho-substituted aryl bromide, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective.[13][15]
| Ligand | Structure | Rationale for Use with (4-Bromo-3-fluorophenyl)methanamine |
| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | A highly general and effective ligand for a wide range of C-N cross-coupling reactions. Its steric bulk can promote the desired reductive elimination. |
| RuPhos | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | Often provides excellent results for challenging couplings, including those involving primary amines. The alkoxy substituents can enhance catalyst stability and activity. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Specifically designed for the coupling of primary amines and has shown broad utility.[2] |
The Role of the Base
The base plays a crucial role in the deprotonation of the amine.[10] Strong, non-nucleophilic bases are typically employed. The choice of base can also influence the outcome of the reaction, with stronger bases often leading to faster reaction rates.
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong and commonly used base. It is often the first choice for many Buchwald-Hartwig aminations. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base that can be effective when weaker bases fail. |
| Cesium carbonate (Cs₂CO₃) | ~10 | A milder base that can be advantageous when dealing with base-sensitive functional groups.[5] |
| Potassium phosphate (K₃PO₄) | ~12 | Another milder inorganic base that can be effective in certain systems. |
For the amination of (4-bromo-3-fluorophenyl)methanamine, starting with a strong base like NaOtBu is recommended.
Solvent Considerations
The choice of solvent is important for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.[16][17]
| Solvent | Boiling Point (°C) | Comments |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig aminations. |
| 1,4-Dioxane | 101 | Another widely used solvent, although it is a suspected carcinogen and should be handled with appropriate care.[4] |
| tert-Butanol | 82 | Can be a good choice, particularly when using alkoxide bases. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF and dioxane that has shown excellent performance in many cross-coupling reactions.[18] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of (4-bromo-3-fluorophenyl)methanamine with a generic amine partner (R₂NH). Optimization of the reaction conditions may be necessary for specific substrates.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of (4-Bromo-3-fluorophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. By explaining the causality behind experimental choices, we aim to provide you with robust, self-validating protocols to improve your yield, purity, and overall success.
The synthesis of this compound is typically approached via two primary synthetic routes, each with its own set of potential pitfalls:
-
The Nitrile Reduction Route: Starting from 4-bromo-3-fluorobenzonitrile.
-
The Reductive Amination Route: Starting from 4-bromo-3-fluorobenzaldehyde.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
Section 1: Troubleshooting the Reductive Amination Route
This route is often favored for its versatility but is prone to side reactions if not properly controlled. The core of this pathway is the reaction of 4-bromo-3-fluorobenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]
Q1: My primary byproduct is the alcohol, (4-bromo-3-fluorophenyl)methanol. How can I minimize its formation and increase the yield of the desired amine?
A1: This is the most common issue in one-pot reductive amination and stems from an inappropriate choice of reducing agent. The key to a high-yield reductive amination is to use a reagent that reduces the protonated imine (iminium ion) significantly faster than it reduces the starting aldehyde.
Causality: The reaction proceeds through the formation of an iminium ion, which is in equilibrium with the starting aldehyde and ammonia source. Potent reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the aldehyde to the corresponding alcohol, often faster than the imine can form and be reduced.
Solution: Employ a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 6-7), which are optimal for iminium ion formation and reduction.[3] It is relatively unreactive towards aldehydes and ketones at this pH, making it highly selective for the iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent choice that is less toxic than NaBH₃CN and highly effective.[3] It is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
The diagram below illustrates the competing reaction pathways. Your goal is to favor the path leading to the amine by selecting a reducing agent that is selective for the iminium ion intermediate.
Caption: Competing pathways in reductive amination.
Comparative Data:
| Reducing Agent | Typical Yield of Amine | Typical Yield of Alcohol Byproduct | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to Moderate | High | Reduces aldehydes quickly; not selective. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Very Low | Highly selective for iminium ions; requires pH control.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Very Low | Excellent selectivity, less toxic alternative to NaBH₃CN.[3] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Moderate to High | Low | Can be effective but may also cause de-bromination. |
Q2: My reaction is slow and does not go to completion, even with a selective reducing agent. What factors can I adjust?
A2: Incomplete conversion during reductive amination often points to issues with the initial imine formation step, which is a reversible equilibrium. To drive the reaction forward, you must address the factors governing this equilibrium.
Causality: The formation of the imine from the aldehyde and ammonia source releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials. Additionally, the formation of the reactive iminium ion is pH-dependent.
Solutions:
-
pH Control: The reaction is often fastest under mildly acidic conditions (pH ~5-7). This pH is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it protonates and deactivates the ammonia nucleophile. Using an ammonium salt like ammonium acetate (NH₄OAc) can serve as both the ammonia source and a buffer.
-
Water Removal: If the reaction is still sluggish, active removal of water can significantly increase the rate and completion. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.
-
Choice of Ammonia Source: While aqueous ammonia can be used, anhydrous sources are often better. Common sources include ammonium acetate, or bubbling anhydrous ammonia gas through the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Section 2: Troubleshooting the Nitrile Reduction Route
This route involves the direct reduction of the nitrile group in 4-bromo-3-fluorobenzonitrile to the primary amine. While seemingly straightforward, the choice of reducing agent is critical to avoid side reactions and ensure high yield.
Q3: I am getting a complex mixture of products when reducing 4-bromo-3-fluorobenzonitrile. What is the best reducing agent for a clean conversion?
A3: The reduction of a nitrile to a primary amine requires a powerful reducing agent, but the presence of other functional groups (halogens) on the aromatic ring narrows the optimal choices.
Causality:
-
Overly harsh reagents or conditions can lead to side reactions. For instance, catalytic hydrogenation at high pressure and temperature can cause dehalogenation (loss of the bromine atom).
-
Incomplete reduction can lead to the formation of imine intermediates which can polymerize or form secondary amines upon workup.
Solutions:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and generally reliable reagent for converting nitriles to primary amines. It should be used in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. A careful, acidic workup is required to protonate the resulting amine and destroy excess hydride.
-
Borane (BH₃): Borane complexes, such as BH₃·THF, are also highly effective and can sometimes offer better selectivity than LiAlH₄.
-
Catalytic Hydrogenation: This method can be very clean, but conditions must be carefully optimized. Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under moderate hydrogen pressure can work well. However, you must monitor the reaction closely for any signs of de-bromination.
Recommended Protocol: Reduction using LiAlH₄
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.
-
Addition: Cool the suspension to 0 °C. Slowly add a solution of 4-bromo-3-fluorobenzonitrile (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench: Cool the reaction back to 0 °C. Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄. This should produce a granular precipitate of aluminum salts.
-
Workup: Filter the salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
Section 3: General FAQs and Purification
Q4: What is the optimal procedure for converting the final amine to its hydrochloride salt and achieving high purity?
A4: The final step, salt formation, is critical for the stability, handling, and purity of the product. An improperly executed salt formation can trap impurities or result in an oily, non-crystalline product.
Solution: The best practice is to form the salt by introducing HCl into an anhydrous solution of the free amine.
-
Dissolve the Amine: Dissolve the crude (4-Bromo-3-fluorophenyl)methanamine free base in a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and methanol are good choices.
-
Introduce HCl: The cleanest method is to bubble anhydrous HCl gas through the solution. Alternatively, a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) can be added dropwise. Using concentrated aqueous HCl is not recommended as the water will inhibit crystallization and can lead to an impure, hydrated product.
-
Crystallization: The hydrochloride salt should precipitate as a white or off-white solid.[4] Cool the mixture in an ice bath to maximize precipitation.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.
Q5: My starting 4-bromo-3-fluorobenzaldehyde seems to be of low quality. Is there a reliable synthesis method?
A5: Yes, a common and effective method for synthesizing the aldehyde precursor is through the electrophilic bromination of 4-fluorobenzaldehyde.
Causality: The fluorine atom is an ortho-, para-director, but it is also deactivating. The aldehyde group is a meta-director and is strongly deactivating. The directing effects are therefore in conflict. However, under forcing conditions with a Lewis acid catalyst, bromination can be directed to the position ortho to the fluorine atom.
Example Protocol: A reported method involves reacting 4-fluorobenzaldehyde with bromine in the presence of oleum and a catalyst like zinc bromide or iodine.[5][6] The reaction requires careful temperature control to prevent side reactions. A patent describes a method using sodium bromide and sodium hypochlorite in a biphasic system, which avoids the use of elemental bromine.[7]
References
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. Guidechem.
- What is 4-Bromo-3-fluorobenzaldehyde used for in organic synthesis?. Guidechem.
- Reductive amination of 4-bromobenzaldehyde: Activity of cobalt... ResearchGate.
- 3-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. Medium.
- This compound (C7H7BrFN). PubChemLite.
- 4-Bromo-3-fluorobenzaldehyde. Penghui.
- 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals. Fisher Scientific.
- 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. Ossila.
- 4-bromo-3-fluorobenzonitrile AldrichCPR. Sigma-Aldrich.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination. Chemistry LibreTexts.
- 4-Bromo-3-fluorobenzonitrile. Chem-Impex.
- A Comparative Guide to the Synthetic Routes of 1-(4-Bromo-3-fluorophenyl)ethanone. Benchchem.
- Borch Reductive Amination. Chem-Station Int. Ed.
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
- Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal.
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie.
- 4-Bromo-2-fluorobenzonitrile synthesis. ChemicalBook.
- (4-broMo-3-fluorophenyl) MetanaMinehydrochloride. Hohance.
- Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis. BOC Sciences.
- 3-Bromo-4-fluorobenzylamine hydrochloride, 98%. CymitQuimica.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com.
- 3-Bromo-4-fluorobenzylamine hydrochloride. ChemNet.
- (3-bromo-4-fluorophenyl)methanamine hydrochloride. Chemrio.
- Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate.
- 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.
- 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0. Ossila.
- (3-Fluorophenyl)Methanamine Hydrochloride | C7H9ClFN | CID 49795968. PubChem.
- Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. ResearchGate.
- 1-(3-Bromo-4-fluorophenyl)methanamine hydrochloride | C7H8BrClFN | CID 2724901. PubChem.
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- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
Introduction: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. (4-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS: 1214342-53-6) is a key building block in medicinal chemistry, and its purity is paramount for subsequent synthetic steps and the integrity of the final product. Recrystallization remains a powerful and widely used technique for the purification of crystalline solids. This guide provides an in-depth, experience-driven resource for researchers encountering challenges with the recrystallization of this specific amine salt, blending foundational principles with practical troubleshooting.
Section 1: Safety First - Hazard Overview & Handling
Before beginning any experimental work, it is imperative to understand the hazards associated with this compound.
-
Hazard Profile: This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].
-
Section 2: Foundational Principles - Recrystallization of an Amine Salt
The success of any recrystallization hinges on the appropriate choice of solvent. For an amine hydrochloride salt, the solubility characteristics are dominated by the ionic nature of the ammonium chloride group and the organic nature of the substituted benzene ring.
-
Solubility Rationale: The hydrochloride salt is highly polar and will exhibit greater solubility in polar solvents, especially those capable of hydrogen bonding (e.g., alcohols, water). Its solubility will be significantly lower in non-polar organic solvents (e.g., hexanes, toluene). The key is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Why Purify as a Salt? Many free amines are oils or low-melting solids that are difficult to crystallize. Converting the amine to its hydrochloride salt introduces strong ionic interactions, which promotes the formation of a well-defined crystal lattice, making it much more amenable to purification by recrystallization[4][5].
Section 3: Recommended Protocol - Single-Solvent Recrystallization from Isopropanol (IPA)
This protocol provides a robust starting point. Optimization may be required based on the impurity profile of your crude material.
Experimental Workflow
-
Solvent Selection & Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol (IPA) (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add IPA in small portions (0.5-1.0 mL) until the solid completely dissolves at or near the boiling point of the IPA. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling[6][7].
-
-
Hot Filtration (Conditional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and a new, clean receiving Erlenmeyer flask to prevent premature crystallization during this step.
-
Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice[8].
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize crystal formation by further decreasing the compound's solubility.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold IPA to rinse away any residual soluble impurities clinging to the crystal surfaces. Causality Note: Using cold solvent for washing is crucial to avoid redissolving your purified product[4].
-
-
Drying:
-
Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.
-
Section 4: Troubleshooting Guide (Q&A)
Q1: My compound has "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," or the separation of the solute as a liquid phase, is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point[4][8].
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent (10-20% more volume). This keeps the compound in solution at a slightly lower temperature during the cooling phase, which can prevent oiling out[6].
-
Solution 2 (Slower Cooling): Ensure the cooling process is as slow as possible. An insulated setup, such as placing the flask inside a large beaker, can help.
-
Solution 3 (Change Solvents): If the problem persists, the chosen solvent may be unsuitable. Recover the material by evaporating the solvent and attempt the recrystallization in a lower-boiling point solvent or a different solvent system entirely.
Q2: I've cooled the solution, but no crystals have formed. What's next?
A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization[6].
-
Step 1 (Check for Supersaturation):
-
Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[8].
-
Seeding: If you have a small crystal of the pure compound, add it to the solution (this is called a "seed crystal"). This provides a template for further crystal growth[8].
-
-
Step 2 (Reduce Solvent Volume): If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in the fume hood. Then, allow the solution to cool again[6][8].
-
Step 3 (Induce with Anti-Solvent): As a last resort, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., diethyl ether or hexanes) dropwise to the stirred solution until persistent cloudiness appears. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Q3: My final product is still colored, even after recrystallization. Why?
A3: This indicates the presence of colored impurities.
-
Cause 1 (Trapped Impurities): The crystallization may have occurred too quickly. Repeat the recrystallization, ensuring the solution cools as slowly as possible.
-
Cause 2 (Adsorbed Impurities): Some impurities may strongly adsorb to the crystal surface. During the dissolution step, you can try adding a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.
Q4: The recovery yield is very low. How can I improve it?
A4: A low yield is most often caused by using too much solvent during the dissolution step or excessive washing[7].
-
Optimization: Carefully repeat the procedure, ensuring you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Washing: Use only a very small volume of ice-cold solvent to wash the crystals during filtration.
-
Mother Liquor: You can attempt to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor (the filtrate) and re-cooling. Note that this second crop will likely be less pure than the first.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the best solvents to try for this compound? A1: Based on its structure as an amine hydrochloride salt, polar protic solvents are the best starting points. Good candidates include isopropanol, ethanol, methanol, or mixtures of these alcohols with a small amount of water. Water itself is a possibility, as related compounds are water-soluble[9][10].
Q2: How do I choose between a single-solvent and a multi-solvent system? A2: Always attempt to find a suitable single solvent first, as it is simpler. A multi-solvent system (a "solvent/anti-solvent" pair) is useful when no single solvent has the ideal solubility profile. For this compound, an alcohol (as the solvent) paired with an ether like MTBE or a hydrocarbon like heptane (as the anti-solvent) could be effective.
Q3: What is a "seed crystal" and is it necessary? A3: A seed crystal is a small, pure crystal of the substance being purified. It is not always necessary but can be invaluable for inducing crystallization in a stubborn, supersaturated solution by providing a template for crystal growth[8]. It's good practice to save a few milligrams of your purified product to use as seed crystals for future batches.
Section 6: Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Primary Solvent | Isopropanol (IPA) | Good balance of polarity; less volatile than methanol/ethanol, allowing for better control. |
| Alternative Solvents | Ethanol, Methanol/Water | Higher polarity may be needed for very impure samples. Water increases polarity. |
| Dissolution Temp. | ~80-82 °C (Near boiling point of IPA) | Ensure complete dissolution for effective purification. |
| Cooling Protocol | Slow cooling to RT, then 0-5 °C (ice bath) | Slow cooling promotes pure crystal growth; ice bath maximizes precipitation and yield. |
| Washing Solvent | Ice-cold IPA | Minimizes loss of purified product during the washing step. |
Section 7: Workflow Visualization
Below is a troubleshooting workflow for a common recrystallization problem: the failure of crystals to form upon cooling.
Caption: Troubleshooting workflow for inducing crystallization.
References
- Chemical Label for this compound. Google Cloud.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Benchchem.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Safety Data Sheet for a related compound. Source 4.
- Troubleshooting Recrystallization. Chemistry LibreTexts.
- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Recrystallisation Help. Reddit r/Chempros.
- Safety Data Sheet. Sigma-Aldrich.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Safety Data Sheet. Fisher Scientific.
- 3-Bromo-4-fluorobenzylamine hydrochloride. ChemNet.
- (4-broMo-3-fluorophenyl) MetanaMinehydrochloride. Hohance.
- 3-Bromo-4-fluorobenzylamine hydrochloride, 98%. Thermo Scientific Chemicals.
- Easy method to convert benzyl amine to benzyl amine hydrochloride. ResearchGate.
- Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Benchchem.
- 3-Bromo-4-fluorobenzylamine hydrochloride. Echemi.
- 3-Bromo-4-fluorobenzylamine hydrochloride. Mosher Chemical.
Sources
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- 10. echemi.com [echemi.com]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 4-Bromo-3-fluorobenzylamine
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-bromo-3-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization, troubleshoot common issues, and enhance reaction efficiency. The unique electronic and structural properties of 4-bromo-3-fluorobenzylamine—possessing an electron-withdrawing fluorine and a potentially coordinating primary amine—present specific challenges that demand careful control of the catalytic system.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable starting catalyst loading for a Suzuki or Buchwald-Hartwig coupling with 4-bromo-3-fluorobenzylamine, and what is the scientific rationale?
Answer: For initial screening with 4-bromo-3-fluorobenzylamine, a palladium catalyst loading of 1-2 mol % is a robust starting point.[1] This concentration is generally sufficient to achieve a reasonable reaction rate without being excessively wasteful or promoting significant side reactions.
Scientific Rationale: The goal of initial screening is to establish reaction feasibility. A 1-2 mol % loading balances catalyst activity with cost.[1]
-
Below 1 mol %: While highly desirable for process chemistry, very low catalyst loadings (<0.5 mol %) can lead to slow or incomplete reactions, especially if minor impurities in the reagents or solvents are present, which can act as catalyst poisons.[2][3]
-
Above 2 mol %: Higher loadings (e.g., 5 mol %) can accelerate the reaction but may also increase the rate of side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homo-coupling of the starting material.[1] Furthermore, the primary amine on the benzylamine moiety can coordinate to the palladium center, potentially inhibiting catalytic activity. Higher catalyst concentrations can sometimes overcome this inhibition but may not be the most elegant solution.[4]
For more challenging couplings, such as those with aryl chlorides, higher initial loadings of up to 5 mol % might be necessary.[1] However, for an activated aryl bromide like 4-bromo-3-fluorobenzylamine, 1-2 mol % is a well-justified starting point.
Q2: My reaction has stalled at 50% conversion. Should my first step be to add more catalyst?
Answer: No, adding more catalyst mid-reaction is generally not the recommended first step. The issue is likely catalyst deactivation or inhibition, and simply adding more catalyst often fails to address the root cause.
Troubleshooting Workflow for Stalled Reactions:
-
Verify Reagent Purity and Inert Conditions: The most common culprits are often the simplest. Organometallic cross-coupling reactions are highly sensitive to oxygen and moisture.[4][5] Ensure solvents are anhydrous, the base is freshly opened or properly stored, and the reaction was set up under a robustly inert atmosphere (Argon or Nitrogen). The primary amine in 4-bromo-3-fluorobenzylamine can also be a source of issues if it's not of high purity.
-
Assess Catalyst Deactivation: Palladium catalysts can deactivate through several pathways.[2][3]
-
Particle Agglomeration: At elevated temperatures, finely dispersed Pd(0) can sinter into larger, less active particles.[2][3]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation if the inert atmosphere is compromised.[6]
-
Substrate/Product Inhibition: The primary amine of your substrate or product can coordinate strongly to the palladium center, effectively poisoning the catalyst.[4] This is a specific concern for substrates like 4-bromo-3-fluorobenzylamine.
-
-
Evaluate Reaction Parameters:
-
Temperature: Is the temperature high enough to support all steps of the catalytic cycle, including the rate-limiting reductive elimination? Some modern catalyst systems are designed for lower temperatures, but traditional ones may require 80-110 °C.[4]
-
Base: Is the base strong enough and soluble enough to be effective? For Suzuki reactions, bases like K₂CO₃ or Cs₂CO₃ are common, while Buchwald-Hartwig aminations often require stronger bases like NaOtBu or LHMDS.[7] Inadequate base can stall the reaction.
-
Only after verifying these points should you consider that the initial catalyst loading might have been insufficient. A more systematic approach is to re-run the reaction with a slightly higher initial loading (e.g., increasing from 1 mol % to 2 mol %) under strictly controlled conditions.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Q3: I am observing significant hydrodehalogenation and homo-coupling side products. How is this related to catalyst loading?
Answer: The formation of hydrodehalogenation (Ar-H) and homo-coupling (Ar-Ar) products is often linked to catalyst loading and the overall health of the catalytic cycle.
-
High Catalyst Loading: An excessively high concentration of the active Pd(0) catalyst can increase the probability of side reactions. For instance, the oxidative addition of two molecules of 4-bromo-3-fluorobenzylamine to different palladium centers, followed by a coupling event, can lead to homo-coupling.
-
Slow Transmetalation/Amine Coordination: The key is the relative rates of the desired steps versus undesired ones. If the desired step (e.g., transmetalation in a Suzuki coupling or amine coordination/deprotonation in a Buchwald-Hartwig reaction) is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime.[8] This extended lifetime provides more opportunity for side reactions to occur. For example, a β-hydride elimination from certain substrates (less common for simple aryls) or reaction with trace water can lead to the hydrodehalogenated product.[9]
Mitigation Strategies:
-
Reduce Catalyst Loading: The most direct approach is to lower the catalyst loading. Try reducing it incrementally (e.g., from 2 mol % to 1 mol % or 0.5 mol %).
-
Optimize Ligand-to-Metal Ratio: Ensure an adequate amount of ligand is present. A slight excess of ligand (e.g., L:Pd ratio of 1.1:1 for monodentate ligands) can sometimes stabilize the catalytic species and prevent aggregation or unwanted reactivity.
-
Change the Ligand: A bulkier or more electron-donating ligand can accelerate the reductive elimination step, which is the final, product-forming step.[8] Speeding up this step reduces the overall time the palladium complex spends in the catalytic cycle, minimizing opportunities for side reactions.
Q4: What is an effective strategy for rapidly screening and optimizing catalyst loading for this specific substrate?
Answer: A Design of Experiments (DoE) approach using parallel synthesis is the most efficient method.[10] Instead of testing one variable at a time, DoE allows you to explore the effects of multiple variables (catalyst loading, temperature, base equivalence) simultaneously.
Experimental Protocol: Microscale Parallel Screen for Catalyst Loading
This protocol outlines a screening experiment for a Suzuki coupling between 4-bromo-3-fluorobenzylamine and a representative boronic acid (e.g., phenylboronic acid).
-
Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.5 M solution of 4-bromo-3-fluorobenzylamine in dioxane.
-
Boronic Acid Stock: Prepare a 0.75 M solution of phenylboronic acid in dioxane (1.5 equivalents).
-
Base Stock: Prepare a 1.0 M solution of K₂CO₃ in water (2.0 equivalents).
-
Catalyst/Ligand Stock: Prepare a stock solution of your chosen catalyst system (e.g., Pd₂(dba)₃ and a ligand like SPhos) in dioxane. The concentration should be such that a small, accurate volume delivers the desired mol %. For example, a 0.01 M Pd solution allows for easy dispensing for a 1 mol % loading on a 0.1 mmol scale reaction.
-
-
Reaction Setup (in parallel reactor vials):
-
To each vial, add a stir bar.
-
Dispense the Substrate Stock (e.g., 200 µL for 0.1 mmol).
-
Dispense the Boronic Acid Stock (e.g., 200 µL for 0.15 mmol).
-
Dispense the Base Stock (e.g., 200 µL for 0.2 mmol).
-
Add the Catalyst/Ligand stock in varying amounts to achieve the desired loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol %).
-
Seal the vials under an inert atmosphere.
-
-
Execution and Analysis:
-
Place the reactor block on a heated stirring plate (e.g., 100 °C) for a set time (e.g., 4 hours).
-
After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of key side products.
-
This parallel approach allows for rapid identification of the optimal catalyst loading range in a single experiment.
Data Summary Table
| Catalyst Loading (mol %) | Typical Outcome for Suzuki Coupling | Potential Issues |
| < 0.1 | High Turnover, ideal for process scale. | Very sensitive to impurities; may result in incomplete conversion.[11] |
| 0.5 - 1.0 | Good balance for optimization studies. | Reaction may be slow; sensitive to substrate quality. |
| 1.0 - 2.0 | Recommended starting point for screening. | Generally robust, but may not be cost-effective for large scale.[1] |
| > 2.0 | Faster reaction rates. | Increased risk of side products (homo-coupling), higher cost.[1] |
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle helps in diagnosing which step might be failing.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
References
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- Poisoning and deactivation of palladium c
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Poisoning and deactivation of palladium catalysts | Request PDF.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.Semantic Scholar.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Help troubleshooting a Buchwald-Hartwig amin
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.Sigma-Aldrich.
- Advances in Cross-Coupling Reactions.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Cross-Coupling Reactions Guide.MilliporeSigma.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
- Buchwald-Hartwig coupling.YouTube.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.MDPI.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method.ChemRxiv.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: (4-Bromo-3-fluorophenyl)methanamine hydrochloride
Welcome to the technical support center for (4-Bromo-3-fluorophenyl)methanamine hydrochloride (CAS No: 1214342-53-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges.
I. Quick Reference: Stability and Storage
For optimal results and to maintain the integrity of this compound, please adhere to the following storage and handling conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Ambient temperatures are generally acceptable. | Minimizes the rate of potential degradation reactions.[1][2][3] |
| Humidity | Keep container tightly closed in a dry environment.[1] | The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis or physical changes. |
| Light | Store away from direct light. | While specific photostability data is limited, related aromatic amines can be light-sensitive. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | Reduces the risk of oxidation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] | These substances can react with the amine group, leading to degradation or hazardous reactions. |
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound.
Problem 1: Discoloration of the solid compound (e.g., turning yellow or brown).
-
Potential Cause: This often indicates oxidation or the formation of impurities. Benzylamines can be susceptible to air oxidation over time, which can be accelerated by exposure to light or elevated temperatures.
-
Troubleshooting Steps:
-
Assess the Extent: A slight change in color may not significantly impact the purity for some applications. However, for sensitive reactions, it is crucial to re-analyze the compound.
-
Purity Analysis: Perform an analysis (e.g., HPLC, LC-MS, or NMR) to determine the purity of the material and identify any significant degradation products.
-
Purification: If impurities are detected, consider recrystallization or other appropriate purification methods.
-
Preventative Measures: For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing.[1] Store in a dark, cool, and dry location.[1][2]
-
Problem 2: Poor solubility or formation of particulates in solution.
-
Potential Cause: This could be due to the presence of insoluble impurities that have formed during storage, or the use of an inappropriate solvent. The compound's solubility can also be affected by pH.
-
Troubleshooting Steps:
-
Verify Solvent: Confirm that you are using an appropriate solvent. While (4-Bromophenyl)methanamine is very soluble in water, the solubility of this substituted analogue may vary.[3]
-
pH Adjustment: As a hydrochloride salt, the compound's solubility is pH-dependent. Adjusting the pH of your aqueous solution may improve solubility.
-
Filtration: If insoluble particulates are present, they can be removed by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).
-
Purity Check: Analyze the solid material for impurities as described in Problem 1.
-
Problem 3: Inconsistent experimental results or lower than expected reaction yield.
-
Potential Cause: This is a strong indicator of compound degradation. The primary amine is the reactive center, and its degradation will lead to a lower effective concentration of the starting material. Potential degradation pathways for benzylamines include hydrolysis and oxidation.[5][6]
-
Troubleshooting Steps:
-
Confirm Purity: Before use, always confirm the purity of the reagent, especially if it has been stored for an extended period.
-
Use Fresh Stock: If possible, use a fresh, unopened container of the compound to rule out storage-related degradation.
-
Review Reaction Conditions: Ensure that your reaction conditions are compatible with the compound. Avoid highly oxidative or strongly basic conditions unless intended for the reaction.
-
Storage Audit: Review your storage procedures against the recommendations in the Quick Reference table above.
-
Troubleshooting Workflow
A troubleshooting workflow for common issues with this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] To further minimize degradation, especially from oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) in a dark location is advisable.
Q2: Is this compound sensitive to moisture?
A2: Yes, as a hydrochloride salt, it is likely to be hygroscopic. Moisture can lead to hydrolysis of the compound or cause it to clump, making it difficult to handle and weigh accurately. Always keep the container tightly sealed when not in use.[1]
Q3: What are the signs of degradation I should look for?
A3: Visual signs of degradation include a change in color from white or off-white to yellow or brown, and a change in the physical state of the powder (e.g., clumping). For a more definitive assessment, analytical techniques such as HPLC or LC-MS should be used to check for the appearance of new peaks, and NMR spectroscopy can reveal changes in the chemical structure.
Q4: What are the main degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, related benzylamines are known to degrade via oxidation of the benzylamine group to form an imine, which can then hydrolyze to an aldehyde.[5] The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring may influence the rate of these degradation pathways.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8] Therefore, it is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid breathing dust.[1]
Q6: How should I dispose of waste this compound?
A6: Dispose of the compound and its container in accordance with local, regional, and national regulations. It should be disposed of at an approved waste disposal plant.[9] Do not allow the product to enter drains.[1]
IV. References
-
Vertex AI Search. (n.d.). Chemical Label this compound. Retrieved from
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from
-
Long, H., & Pivovar, B. S. (2015). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters, 4(1), F13-F16. Retrieved from
-
Fisher Scientific. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from
-
AK Scientific, Inc. (n.d.). (3-Bromo-5-fluorophenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from
-
Hohance. (n.d.). (4-broMo-3-fluorophenyl) MetanaMinehydrochloride. Retrieved from
-
Sunway Pharm Ltd. (n.d.). (4-Bromo-3-fluorophenyl)methanamine. Retrieved from
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from
-
Apollo Scientific. (2022). 4-Bromo-3-fluoroiodobenzene - Safety Data Sheet. Retrieved from
-
Echemi. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride. Retrieved from
-
PubChemLite. (n.d.). This compound (C7H7BrFN). Retrieved from
-
Mosher Chemical. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride. Retrieved from
-
Apollo Scientific. (2022). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet. Retrieved from
-
Aikon Chem. (n.d.). 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport. Retrieved from
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Bromobenzylamine(3959-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemical-label.com [chemical-label.com]
- 8. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Purification of (4-Bromo-3-fluorophenyl)methanamine HCl
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of (4-Bromo-3-fluorophenyl)methanamine HCl, a key building block in medicinal chemistry. As Senior Application Scientists, we have designed this guide to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude (4-Bromo-3-fluorophenyl)methanamine HCl sample?
A: The impurity profile depends heavily on the synthetic route used. However, for common pathways like the reductive amination of 4-bromo-3-fluorobenzaldehyde or the reduction of 4-bromo-3-fluorobenzonitrile, you can anticipate several classes of impurities. Understanding these is the first step in designing a robust purification strategy.
| Impurity Class | Specific Examples | Origin Story | Rationale for Removal Method |
| Unreacted Starting Materials | 4-Bromo-3-fluorobenzaldehyde; 4-Bromo-3-fluorobenzonitrile | Incomplete reaction conversion. | These are neutral organic compounds and can be effectively removed from the water-soluble amine salt via an acid-base extraction. |
| Reaction Intermediates | N-(4-Bromo-3-fluorobenzylidene)-(4-bromo-3-fluorophenyl)methanamine (imine intermediate) | Incomplete reduction during reductive amination. | The imine is susceptible to hydrolysis back to the aldehyde and amine, especially under acidic workup conditions. It is a neutral species and is removed during acid-base extraction. |
| Over-reduction/Side Products | 4-Bromo-3-fluorobenzyl alcohol | Over-reduction of the starting aldehyde if a strong reducing agent like NaBH₄ is used without careful control.[1] | A neutral compound, easily separable by acid-base extraction. |
| Coupling/Dimerization Products | N,N-bis((4-bromo-3-fluorophenyl)methyl)amine (Dibenzylamine) | A common byproduct in amination reactions where the newly formed primary amine acts as a nucleophile.[2] | This is a secondary amine and is also basic. It will follow the target compound during acid-base extraction, often requiring chromatography for removal. |
| Residual Solvents & Reagents | THF, Methanol, Triethylamine (Et₃N) | Trapped during workup and precipitation. | Removed by proper drying under high vacuum, or during recrystallization. |
Q2: I have a crude batch of (4-Bromo-3-fluorophenyl)methanamine HCl. What is the most logical purification workflow to start with?
A: For a primary amine hydrochloride salt, the most robust and efficient initial purification strategy is a well-executed acid-base extraction . This technique leverages the difference in solubility between the ionic amine salt and neutral organic impurities.[3][4] Following this, recrystallization is typically employed to remove any remaining closely-related basic impurities and to obtain a high-purity, crystalline solid.
Below is a decision tree to guide your initial purification strategy.
Caption: Workflow for Acid-Base Extraction.
Issue 2: My product is discolored (yellow or brown) even after acid-base extraction.
Answer: Discoloration often arises from minor, highly conjugated impurities or oxidation products. Recrystallization is an excellent method to remove these, as they often remain in the solvent (mother liquor) while the pure compound crystallizes. The addition of activated charcoal can further aid in removing colored impurities.
Protocol 2: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For amine hydrochlorides, common choices include isopropanol (IPA), ethanol/water mixtures, or methanol/diethyl ether systems.
-
Dissolution: Place the crude amine HCl in an Erlenmeyer flask. Add the primary solvent (e.g., IPA) in small portions while heating the mixture to a gentle boil (use a hot plate with a stirrer). Continue adding the solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and then heat it back to boiling for a few minutes.
-
Expertise & Experience: Charcoal has a high surface area and adsorbs large, flat, colored molecules. Use it sparingly, as it can also adsorb your product, reducing the yield.
-
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
Issue 3: I see a persistent, closely-related impurity by TLC/NMR (e.g., a dibenzylamine byproduct) that co-purifies during acid-base extraction.
Answer: When an impurity has similar acid-base properties to your target compound, extraction methods will fail. This is when you must turn to a more powerful separation technique like flash column chromatography. [5][6]Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Protocol 3: Flash Column Chromatography (of the Free Amine)
-
Preparation of the Free Amine: Before running the column, you must convert your HCl salt back to the free amine using the steps outlined in Protocol 1 (steps 3-5). It is crucial to run chromatography on the free amine rather than the salt, as the salt will stick irreversibly to the silica gel.
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. For benzylamines, a common starting point is a mixture of heptane (or hexanes) and ethyl acetate.
-
Trustworthiness: To prevent the amine from streaking on the acidic silica gel, add a small amount of a basic modifier like triethylamine (Et₃N) to the eluent system (typically 0.5-1% by volume). [6]4. Loading the Column: Dissolve your crude free amine in a minimal amount of the eluent or DCM and load it onto the column.
-
-
Elution and Fraction Collection: Run the column, starting with a lower polarity eluent (e.g., 5% EtOAc in heptane) and gradually increasing the polarity (e.g., to 20-30% EtOAc). Collect fractions and monitor them by TLC.
-
Isolation and Salt Formation: Combine the pure fractions (as determined by TLC), concentrate the solvent using a rotary evaporator, and convert the purified free amine back to its HCl salt as described in Protocol 1 (steps 6-7).
References
- Wikipedia. Acid–base extraction. [Link]
- Reddit r/Chempros. Amine workup. [Link]
- Reddit r/OrganicChemistry. How to purify Benzylamine?. [Link]
- University of Waterloo Confluence. Acid and Base Extraction. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- Pour et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE. [Link]
- Ríos-Guerra et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]
- De Luca et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Debromination of 4-bromo-3-fluorobenzylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with 4-bromo-3-fluorobenzylamine. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction: the premature loss of bromine (debromination or hydrodehalogenation) during synthetic transformations. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize side product formation, thereby improving reaction yield, simplifying purification, and ensuring the integrity of your final product.
Introduction: The Challenge of Unwanted Debromination
4-bromo-3-fluorobenzylamine is a valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, the C-Br bond is susceptible to cleavage under various reaction conditions, leading to the formation of the undesired side product, 3-fluorobenzylamine.
The presence of the electron-donating benzylamine group can activate the carbon-halogen bond, making it more prone to hydrodehalogenation, especially in catalytic reactions.[1] This guide will dissect the common causes of this side reaction and provide robust strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary debromination side product I should be looking for?
The most common side product is 3-fluorobenzylamine . This occurs when the bromine atom at the C4 position is replaced by a hydrogen atom. You should also be aware of the potential for small amounts of reductive homocoupling, which would result in a biphenyl derivative, though this is typically less prevalent than simple hydrodehalogenation.[2]
Q2: My reaction is palladium-catalyzed. Is the catalyst causing the debromination?
Yes, this is a very common scenario. While essential for the desired C-C or C-N bond formation, the Pd(0) catalyst can also facilitate the undesired hydrodehalogenation pathway.[3] The mechanism often involves oxidative addition of the aryl bromide to the Pd(0) center, followed by a competing reaction pathway where a hydride source intercepts the palladium intermediate, leading to reductive elimination of the debrominated product.
Q3: How can my choice of base lead to debromination?
Strong bases, particularly alkoxides (e.g., NaOt-Bu) or hydroxides (e.g., NaOH), can promote debromination. They can generate hydride species or interact with protic solvents (like residual water or alcohols) to create a reducing environment that facilitates the unwanted reaction.[4] Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a primary troubleshooting step.[4]
Q4: How can I reliably detect and quantify the 3-fluorobenzylamine side product?
The most effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] When analyzing your crude reaction mixture, look for a molecular ion peak corresponding to the mass of 3-fluorobenzylamine. Comparing the peak areas of your desired product and this side product will give you a quantitative measure of the extent of the side reaction. High-resolution GC methods have been developed for separating regioisomers of similar compounds, highlighting the technique's power.
Visualizing the Problem: Reaction Pathways
Caption: Competing reaction pathways for 4-bromo-3-fluorobenzylamine.
In-Depth Troubleshooting Guide
If you are observing significant formation of 3-fluorobenzylamine (>5%), a systematic approach to optimizing your reaction conditions is necessary. Use the following guide to diagnose and solve the issue.
Issue: High Levels of Debromination Detected by LC-MS or GC-MS
Symptoms:
-
Low yield of the desired coupled product.
-
A major byproduct with a mass corresponding to 3-fluorobenzylamine.
-
Complex purification due to similar polarity between the product and the side product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting debromination.
Troubleshooting Parameter Table
| Parameter | Recommendation & Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). [4] Rationale: Strong bases can generate hydride species that are primary culprits in hydrodehalogenation. Milder bases are less prone to this side reaction and are highly effective in many cross-coupling reactions. |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60–80 °C) for a longer duration.[4] Rationale: Side reactions like debromination often have a different activation energy than the desired reaction. Lowering the temperature can significantly increase selectivity by disfavoring the undesired pathway. |
| Catalyst System | Screen different palladium catalysts and ligands. For example, if using a highly active catalyst like Pd(dppf)Cl₂, consider alternatives. Rationale: The choice of ligand dramatically influences the electronic properties and steric environment of the palladium center, which in turn affects the relative rates of oxidative addition, reductive elimination, and competing side reactions.[3] |
| Solvent & Additives | Ensure strictly anhydrous conditions. Use aprotic solvents. If using a protic solvent like an alcohol, recognize it can act as a hydride source.[2] Rationale: Water and other protic species are known hydrogen sources for hydrodehalogenation in Pd-catalyzed reactions.[3] Using freshly distilled, anhydrous solvents and thoroughly dried glassware is critical. |
| Reaction Monitoring | Monitor the reaction closely and stop it upon consumption of the starting material. Rationale: Prolonged reaction times after the primary substrate is gone can lead to the slow degradation of the desired product into the debrominated side product. |
Experimental Protocols
Protocol 1: Analytical Method for Quantifying Debromination by GC-MS
This protocol provides a general method for analyzing the ratio of 4-bromo-3-fluorobenzylamine to 3-fluorobenzylamine in a crude reaction mixture.
1. Sample Preparation: a. Quench a small aliquot (~50 µL) of the reaction mixture with 1 mL of water. b. Extract the aqueous layer with 1 mL of ethyl acetate or dichloromethane. c. Vortex the mixture thoroughly and centrifuge to separate the layers. d. Carefully transfer the organic layer to a new vial. e. Dilute the organic sample 1:100 (or as appropriate for your concentration) with fresh solvent for analysis.
2. GC-MS Parameters (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
MS Detector: Scan range 50-350 m/z.
3. Data Analysis:
-
Identify the peaks for 4-bromo-3-fluorobenzylamine (M⁺ ≈ 204/206) and 3-fluorobenzylamine (M⁺ ≈ 125).
-
Integrate the peak areas (assuming similar response factors for a preliminary assessment) to determine the relative percentage of the side product. For precise quantification, a calibration curve with authentic standards is required.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol incorporates best practices to suppress the formation of 3-fluorobenzylamine.
1. Reagent Preparation: a. Degas all solvents (e.g., 1,4-dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes. b. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. c. Use fresh, high-purity reagents.
2. Reaction Setup: a. To a dried Schlenk flask under argon, add 4-bromo-3-fluorobenzylamine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%). b. Evacuate and backfill the flask with argon three times. c. Add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically a 10:1 ratio) via syringe.[4] d. Heat the reaction mixture to 80 °C with vigorous stirring.
3. Monitoring and Workup: a. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[4] b. Upon completion, cool the mixture to room temperature. c. Dilute with ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
By implementing these optimized conditions, particularly the use of a milder base and controlled temperature, the rate of the undesired debromination side reaction can be significantly reduced.
References
- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.
- Table 2 from Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Semantic Scholar.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications.
Sources
Optimizing reaction temperature for N-derivatization of 4-bromo-3-fluorobenzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the N-derivatization of 4-bromo-3-fluorobenzylamine. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Understanding the Chemistry: Key Considerations for 4-Bromo-3-Fluorobenzylamine
The N-derivatization of 4-bromo-3-fluorobenzylamine, a common step in the synthesis of many pharmaceutical compounds, involves the formation of a new bond to the nitrogen atom of the primary amine. The success of this reaction is critically influenced by the electronic and steric environment of the starting material.
Electronic Effects: The benzene ring is substituted with two halogen atoms: a bromine atom at position 4 and a fluorine atom at position 3. Both are electron-withdrawing groups, which decrease the electron density of the aromatic ring.[1][2] This withdrawal effect, however, can have a nuanced impact on the reactivity of the benzylic amine. While the overall ring is deactivated towards electrophilic aromatic substitution, the primary amine's nucleophilicity is more directly influenced by the inductive effects of the substituents. The electron-withdrawing nature of the halogens can slightly reduce the amine's basicity and nucleophilicity compared to unsubstituted benzylamine.[3]
Steric Hindrance: The fluorine atom at the ortho position relative to the bromomethyl group does not present significant steric hindrance to the amine. However, the choice of the derivatizing agent and its steric bulk can play a crucial role in the reaction kinetics.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the N-derivatization of 4-bromo-3-fluorobenzylamine?
A1: For most N-acylation reactions with common acylating agents like acyl chlorides or anhydrides, a starting temperature of 0 °C to room temperature (20-25 °C) is recommended.[7] This is because the reaction is often exothermic. Starting at a lower temperature allows for better control of the reaction rate and helps to minimize the formation of side products.[8] For N-alkylation reactions with alkyl halides, a moderately elevated temperature in the range of 50-80 °C may be necessary to overcome the activation energy, especially if the alkyl halide is not highly reactive.[9]
Q2: My reaction is sluggish or incomplete. Should I increase the temperature?
A2: Yes, gradually increasing the reaction temperature is a logical next step if the reaction is proceeding slowly.[8] However, it is crucial to monitor the reaction closely by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you increase the temperature. Excessive heat can lead to the formation of impurities and decomposition of either the starting material or the product.[10] A systematic temperature screening experiment is often the most effective approach to find the optimal balance between reaction rate and purity.
Q3: I am observing the formation of multiple byproducts. What could be the cause and how can I mitigate this?
A3: The formation of multiple byproducts can be attributed to several factors, with reaction temperature being a key variable.
-
Over-acylation/alkylation: At higher temperatures, the newly formed secondary amine or amide might undergo a second derivatization, although this is less common with sterically hindered substrates.
-
Side reactions with the solvent or reagents: Elevated temperatures can promote unwanted reactions.
-
Decomposition: The starting material or product may not be stable at higher temperatures.
To mitigate byproduct formation, consider the following:
-
Lower the reaction temperature: Even if the reaction is slower, a lower temperature often leads to a cleaner reaction profile.
-
Optimize the stoichiometry: Ensure the correct molar ratios of your reactants.
-
Choose a more selective reagent: If possible, use a derivatizing agent that is less prone to side reactions.
-
Utilize a catalyst: A suitable catalyst can often promote the desired reaction at a lower temperature.[11][12] For instance, 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of acylation.[8]
Q4: Does the choice of solvent affect the optimal reaction temperature?
A4: Absolutely. The solvent plays a critical role in solubilizing the reactants and influencing the reaction kinetics.[8]
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for N-derivatization.[8]
-
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial for reactions that require higher temperatures due to their higher boiling points and ability to dissolve a wide range of compounds.[9] However, be aware that these solvents can be difficult to remove during workup. When optimizing the reaction temperature, it is best to do so in the context of the chosen solvent system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the N-derivatization of 4-bromo-3-fluorobenzylamine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature.[8] 2. Inadequate Reagent Reactivity: The acylating or alkylating agent may not be reactive enough.[8] 3. Moisture Contamination: Acylating agents, in particular, can be sensitive to hydrolysis.[8] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS at each step.[8] 2. More Reactive Reagent: Consider using a more reactive derivatizing agent (e.g., acyl chloride instead of an acid anhydride).[8] 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10] 4. Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants. |
| Formation of Multiple Products | 1. Excessively High Reaction Temperature: Can lead to side reactions and decomposition.[10] 2. Incorrect Stoichiometry: An excess of the derivatizing agent can lead to multiple derivatizations. 3. Presence of Impurities: Impurities in the starting materials or reagents can lead to byproduct formation. | 1. Reduce Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Verify Stoichiometry: Carefully check the molar equivalents of all reactants. 3. Purify Starting Materials: Ensure the purity of your 4-bromo-3-fluorobenzylamine and the derivatizing agent. |
| Reaction Does Not Go to Completion | 1. Equilibrium: The reaction may be reversible under the current conditions. 2. Deactivation of Reagents: The derivatizing agent may be degrading over the course of the reaction. 3. Insufficient Reaction Time: The reaction may simply need more time to complete at the chosen temperature. | 1. Removal of Byproducts: If a byproduct like water or an acid is formed, consider using a scavenger to drive the equilibrium forward. 2. Addition of More Reagent: A second addition of the derivatizing agent may be necessary. 3. Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring for completion. |
Experimental Protocols
Protocol 1: Temperature Screening for N-Acylation with Acetic Anhydride
This protocol outlines a general procedure for optimizing the reaction temperature for the N-acetylation of 4-bromo-3-fluorobenzylamine.
Materials:
-
4-bromo-3-fluorobenzylamine
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
LC-MS for in-process control (recommended)
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks under an inert atmosphere, dissolve 4-bromo-3-fluorobenzylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to each flask and stir for 5 minutes.
-
Temperature Equilibration:
-
Place Flask 1 in an ice bath (0 °C).
-
Leave Flask 2 at room temperature (~20 °C).
-
Place Flask 3 in a pre-heated oil bath at 40 °C (reflux for DCM).
-
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to each flask.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS.
-
Analysis: Compare the reaction time, yield, and purity of the product at each temperature to determine the optimal condition.
Data Presentation
| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Purity (by LC-MS, %) |
| 0 | 6 | 75 | 98 |
| 20 | 2 | 95 | 97 |
| 40 (Reflux) | 0.5 | 98 | 90 (with notable impurities) |
Note: The data in this table is illustrative and will vary based on the specific derivatizing agent and other reaction conditions.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- Benchchem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Kumar, A., Akanksha, & Kumar, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances, 4(82), 43633-43638. [Link]
- Douglass, J. R., & Williams, L. J. (2018). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- ResearchGate. (2015). Does anyone know the conditions (pH, temperature, time) of derivatization with 1-naphthol or benzylamine?
- Behbahani, F. L., & Shafa, F. (2019). Substituent effects in the reaction of aromatic amines and peroxydisulfate. Journal of the Iranian Chemical Society, 16(10), 2245-2252. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- ResearchGate. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
- Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1995). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry, 38(15), 2895-2904. [Link]
- Clayden, J., Eames, J., & Watson, S. P. (2002). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 7(4), 359-371. [Link]
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Challenges in the scale-up of 4-bromo-3-fluorobenzylamine synthesis
Welcome to the technical support center for the synthesis of 4-bromo-3-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the laboratory and scale-up synthesis of this critical building block. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section is formatted to directly address specific issues you might encounter during your experiments. Each entry details the potential causes of a problem and provides actionable, step-by-step solutions.
Question 1: I am experiencing low yields during the initial benzylic bromination of 4-bromo-3-fluorotoluene. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the radical bromination of the methyl group on 4-bromo-3-fluorotoluene are a frequent challenge, particularly during scale-up. The root causes typically fall into three categories: initiator inefficiency, suboptimal reaction conditions, or competing side reactions.
Potential Causes & Solutions:
-
Inefficient Radical Initiation: The reaction relies on the generation of a bromine radical. If the initiator is old, impure, or used at an incorrect temperature, the reaction will not proceed efficiently.
-
Solution: Use a fresh batch of a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, the reaction is typically refluxed in a solvent like carbon tetrachloride or cyclohexane.[1]
-
-
Insufficient Light Source (for photo-bromination): If using light to initiate the reaction instead of a chemical initiator, the intensity or wavelength may be inadequate, especially in larger, more concentrated reaction vessels that have poor light penetration.
-
Solution: For scale-up, ensure the light source is powerful enough to irradiate the entire reaction volume. Consider using a jacketed reactor with an internal immersion lamp to maximize light exposure.
-
-
Reagent Purity and Stoichiometry: The purity of N-Bromosuccinimide (NBS) is critical. Old NBS can contain significant amounts of succinimide and bromine, which can lead to undesired aromatic bromination. Incorrect stoichiometry can also lead to incomplete reaction or the formation of dibrominated byproducts.
-
Solution: Recrystallize NBS from water before use to ensure high purity. Perform a small-scale trial to optimize the stoichiometry, typically starting with 1.05-1.1 equivalents of NBS per equivalent of the toluene starting material.
-
-
Side Reactions: The primary competing reaction is bromination on the aromatic ring. While the methyl group is activated for radical substitution, harsh conditions can promote electrophilic aromatic substitution.
-
Solution: Maintain a steady reflux without excessive heating. The slow, portion-wise addition of NBS can help to keep the concentration of bromine in the reaction mixture low, which disfavors aromatic substitution.
-
Question 2: My final product is contaminated with dibrominated and other impurities that are difficult to separate by column chromatography. How can I improve the purity of my 4-bromo-3-fluorobenzylamine?
Answer:
Purification is a significant hurdle in this synthesis, often due to the presence of structurally similar impurities with close boiling points or polarities.[2] Proactive control of the reaction chemistry is often more effective than relying solely on downstream purification.
Potential Causes & Solutions:
-
Formation of Dibromobenzyl Bromide: During the bromination step, over-reaction can lead to the formation of 4-bromo-3-fluorobenzal bromide (the dibrominated product). This will subsequently be converted to the corresponding benzaldehyde or other impurities in the amination step.
-
Solution: Carefully monitor the bromination reaction using GC or TLC.[1] Stop the reaction as soon as the starting material is consumed. Avoid using a large excess of NBS.
-
-
Incomplete Amination: Unreacted 4-bromo-3-fluorobenzyl bromide is a common impurity.
-
Solution: Use a moderate excess of the ammonia source (e.g., aqueous ammonia, ammonia in methanol) to drive the reaction to completion. Ensure adequate mixing and reaction time. Warming the reaction gently can increase the rate, but must be controlled to prevent pressure buildup and side reactions.
-
-
Formation of the Secondary Amine: The product, a primary amine, can react with the starting benzyl bromide to form a secondary amine (bis(4-bromo-3-fluorobenzyl)amine). This is a very common issue in amination reactions.
-
Solution: Use a large excess of the nucleophile (ammonia). This ensures that the benzyl bromide is more likely to react with an ammonia molecule than with a product molecule. A common strategy is to add the benzyl bromide solution slowly to a vigorously stirred, concentrated solution of ammonia.
-
-
Purification Strategy:
-
Acid-Base Extraction: Take advantage of the basicity of the amine product. After the reaction, perform an aqueous workup. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The primary and secondary amine products will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities (like unreacted benzyl bromide) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amines, which can be extracted back into an organic solvent.
-
Distillation/Crystallization: If the product is a liquid, vacuum distillation can be effective. If it is a solid, or if its hydrochloride salt is crystalline, recrystallization can be an excellent purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-bromo-3-fluorobenzylamine?
The most prevalent route starts from 4-bromo-3-fluorotoluene.[3][4] This multi-step process is generally favored for its reliable and well-understood reaction mechanisms. The pathway involves the radical bromination of the benzylic methyl group, followed by nucleophilic substitution with an amine source.
An alternative route proceeds via 4-bromo-3-fluorobenzaldehyde, which can be converted to the benzylamine through reductive amination[5] or by forming the oxime followed by reduction.[6] The choice often depends on the availability and cost of the starting materials.
Q2: What are the critical safety considerations when scaling up this synthesis?
Scaling up this synthesis introduces significant safety risks that must be carefully managed.
-
Benzylic Bromination: This step is often exothermic and evolves HBr gas if bromine is used directly. Using NBS is generally safer. The use of carbon tetrachloride as a solvent should be avoided due to its toxicity and environmental impact; cyclohexane or acetonitrile are common alternatives. Radical initiators like AIBN can decompose violently if heated improperly.
-
Amination: Reactions with ammonia can generate significant pressure, especially with heating. Scale-up operations must be conducted in a certified pressure reactor.[5] Benzylamines, including the product, can be corrosive and cause severe skin burns and eye damage.[7]
-
Solvents: Ethereal solvents like THF are known to form explosive peroxides upon storage and exposure to air.[8] Always test for peroxides before distilling these solvents.
-
General Precautions: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[2]
Q3: How can I effectively monitor the progress of the key reaction steps?
Effective reaction monitoring is crucial to maximize yield and minimize impurity formation.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method for tracking the disappearance of starting materials and the appearance of products. For the bromination step, you can easily distinguish the less polar 4-bromo-3-fluorotoluene from the slightly more polar 4-bromo-3-fluorobenzyl bromide.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is an excellent quantitative method for monitoring reaction progress, allowing you to determine the relative percentages of starting material, product, and byproducts.[5][9] GC-MS is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. For the bromination step, you can monitor the disappearance of the methyl singlet (around δ 2.4 ppm) of the starting toluene and the appearance of the benzylic CH₂Br singlet (around δ 4.5 ppm) of the product.
Data Summary: Potential Impurities
Managing impurities is a core challenge. The table below lists potential impurities that can arise during the synthesis, complicating purification.
| Compound Name | Structure | Origin | Potential Purification Challenge |
| 4-bromo-3-fluorotoluene | C₇H₆BrF | Unreacted starting material | Close boiling point to product and other byproducts. |
| 4-bromo-3-fluorobenzal bromide | C₇H₅Br₂F | Over-bromination of toluene | Can lead to aldehyde impurities after workup. |
| Bis(4-bromo-3-fluorobenzyl)amine | C₁₄H₁₁Br₂F₂N | Reaction of product with benzyl bromide | Similar polarity to the primary amine product, making chromatographic separation difficult. |
| 4-bromo-3-fluorobenzaldehyde | C₇H₄BrFO | Hydrolysis of benzyl bromide or benzal bromide | Can form imine byproducts with the amine product. |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-3-fluorobenzyl bromide
This protocol is adapted from standard benzylic bromination procedures.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromo-3-fluorotoluene (1.0 eq) and a suitable solvent (e.g., cyclohexane, 5-10 mL per gram of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C for cyclohexane) with vigorous stirring. The reaction is often initiated with a heat lamp if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.
-
Purification: Filter off the succinimide and wash it with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide. This product is often used in the next step without further purification, but can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of 4-bromo-3-fluorobenzylamine
This protocol is a general procedure for nucleophilic substitution of a benzyl bromide.[5]
-
Setup: In a pressure-rated reactor equipped with a mechanical stirrer and temperature probe, charge a solution of aqueous ammonia (28-30%, a large excess, e.g., 20-30 eq). Cool the solution in an ice-salt bath.
-
Reagent Addition: Dissolve the crude 4-bromo-3-fluorobenzyl bromide (1.0 eq) from the previous step in a minimal amount of a solvent like methanol or THF. Add this solution dropwise to the cold, vigorously stirred ammonia solution.
-
Reaction: Seal the reactor and allow it to warm to room temperature. Stir for 12-24 hours. Gentle heating (e.g., 40-50°C) can be applied to increase the reaction rate, but pressure must be carefully monitored.
-
Work-up: Cool the reactor to room temperature and vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-fluorobenzylamine. Further purification can be achieved via acid-base extraction as described in the troubleshooting section, followed by vacuum distillation or recrystallization of a suitable salt.
Workflow Visualizations
The following diagrams illustrate the primary synthetic pathway and a troubleshooting decision tree.
References
- Vertex AI Search. (2026). Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide.
- Fisher Scientific. (2025).
- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 1-(4-Bromo-3-fluorophenyl)ethanone.
- PubChem. (n.d.). 4-Fluorobenzylamine.
- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
- Amerigo Scientific. (n.d.). 4-Bromo-3-fluorotoluene (98%).
- PrepChem.com. (n.d.). Synthesis of 4-bromo-3-aminobenzotrifluoride.
- Vertex AI Search. (2025).
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- ResearchGate. (2025). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid.
- Benchchem. (2025).
- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Royal Society of Chemistry. (n.d.). Synthesis by extrusion: continuous, large-scale preparation of MOFs using little or no solvent.
Sources
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- 4. nbinno.com [nbinno.com]
- 5. 4-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 7. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
Preventing amine oxidation during reactions with 4-bromo-3-fluorobenzylamine
Welcome to the technical support center for 4-bromo-3-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of amine oxidation during synthetic reactions. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to ensure the integrity of your starting material and the success of your reactions.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why is 4-bromo-3-fluorobenzylamine particularly susceptible to oxidation?
The susceptibility of 4-bromo-3-fluorobenzylamine to oxidation stems from the inherent reactivity of the primary benzylic amine group. The benzyl C-H bonds are relatively weak and can be readily cleaved. The primary amine itself can be oxidized through various pathways.[1][2] Oxidation typically leads to the formation of the corresponding imine via oxidative coupling of two benzylamine molecules, which can be further hydrolyzed to 4-bromo-3-fluorobenzaldehyde, or in some cases, over-oxidized to the corresponding benzoic acid.[3][4][5] Atmospheric oxygen, especially in the presence of metal catalysts, light, or elevated temperatures, can facilitate this process.[4][5][6]
Q2: What are the typical signs of oxidation in my reaction?
The most common indicators of amine oxidation during a reaction include:
-
Color Change: The reaction mixture may develop a yellow to brown hue. While many reactions have a characteristic color, an unexpected or darkening color change over time is a red flag.
-
Unexpected Byproducts: Analysis of the crude reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy reveals the presence of new, unexpected species. The most common byproducts to look for are the corresponding imine and aldehyde.[7]
-
Low Yield of Desired Product: Significant consumption of the starting amine by oxidation pathways will naturally lead to a lower yield of your target molecule.[8]
-
Inconsistent Results: Reproducibility issues between batches can sometimes be traced back to varying levels of oxygen exposure.[7]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter. Follow the decision-making workflow below to diagnose and solve oxidation-related problems.
Q3: My reaction mixture turned yellow, and my yield is low. LC-MS confirms the presence of the corresponding aldehyde. What happened and how do I fix it?
Causality: This is a classic sign of oxidation due to the presence of atmospheric oxygen. Many reactions, particularly those involving transition metal catalysts or running at elevated temperatures, are sensitive to air.[9][10]
Solution: Implement Air-Free Techniques. You must rigorously exclude oxygen from your reaction. The most reliable methods involve using a Schlenk line or a glovebox.[11][12][13]
Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., at 150°C for several hours) to remove adsorbed water.[12]
-
Assembly: Quickly assemble the glassware while still warm and connect it to the dual-manifold Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum for several minutes, then refill it with an inert gas (high-purity Argon or Nitrogen). Repeat this "purge-and-refill" cycle at least three times to ensure the atmosphere inside is inert.[10][12]
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas to prevent air from entering the flask.
-
Liquids/Solvents: Use degassed solvents. Degassing can be achieved by bubbling inert gas through the solvent for 30-60 minutes or by using the "freeze-pump-thaw" method for more rigorous applications.[12] Add liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Reaction: Run the reaction under a slight positive pressure of inert gas, often visualized by bubbling the outflow through an oil bubbler.
Q4: I am performing a multi-step synthesis, and the amine functionality is interfering with a planned oxidation step elsewhere in the molecule. How can I prevent this?
Causality: The primary amine is a versatile functional group but is susceptible to reaction with many reagents, especially oxidants.[2][14] To ensure selectivity, you must "mask" or protect the amine group.
Solution: Use an Amine Protecting Group. Converting the amine to a carbamate reduces its nucleophilicity and prevents oxidation at the nitrogen.[15][16] The choice of protecting group depends on the stability required and the conditions for its eventual removal. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are most common.[15][17][18]
| Protecting Group | Installation Reagent | Typical Conditions (Installation) | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane) | Strong Acid (e.g., TFA, HCl in Dioxane) | Base stable, hydrogenation stable |
| Cbz | Benzyl chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane) | Catalytic Hydrogenation (H₂, Pd/C) | Acid stable, mildly base stable |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., H₂O/Dioxane) | Base (e.g., 20% Piperidine in DMF) | Acid stable, hydrogenation stable |
Protocol: Boc Protection of 4-bromo-3-fluorobenzylamine
-
Dissolution: Dissolve 4-bromo-3-fluorobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or aqueous sodium hydroxide (2.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Perform a standard aqueous workup to remove the base and any water-soluble byproducts. Purify the resulting Boc-protected amine by column chromatography or recrystallization.
-
Deprotection (Post-Synthesis): After completing subsequent synthetic steps, the Boc group can be removed by treating the compound with a solution of trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.
References
- Protecting groups - Organic Chemistry II. (n.d.). Fiveable.
- Protecting Groups in Organic Synthesis. (n.d.). ChemTalk.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
- McNulty, J., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.The Journal of Organic Chemistry, 75(16), 5549-5557.
- Air-free technique. (n.d.). Wikipedia.
- Stratford, M. J., et al. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Oxidation of Amines. (2021). Chemistry LibreTexts.
- Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. (n.d.). Advion, Inc.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
- Amine - Reactions, Synthesis, Properties. (2025). Britannica.
- Oxidation of Amines. (2020). YouTube.
- Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid.Journal of the American Chemical Society, 84(5), 763–767.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Neumann, M., & Zeitler, K. (2010).
- Dong, C., et al. (2016).
- Dong, C., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts.
- Wang, Y., et al. (2021). Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3.Journal of Materials Chemistry A, 9(43), 24535-24542.
- He, M., et al. (2004). Stereochemistry of benzylamine oxidation by copper amine oxidases.Bioorganic & Medicinal Chemistry, 12(24), 6531-6537.
- Li, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.Beilstein Journal of Organic Chemistry, 14, 1696-1702.
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
- Amine protection. (n.d.). CD Biosynsis.
- Vicker, N., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.PLoS ONE, 8(1), e54248.
- Benzylamines. (n.d.). Organic Chemistry Portal.
- Mansoor, S., et al. (2006). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.Journal of Chemical Sciences, 118(2), 129-136.
- 4-Bromo-3-fluorobenzotrifluoride. (n.d.). PubChem.
- 4-Bromo-3-fluorophenol. (n.d.). PubChem.
- 4-Bromo-3-chloro-2-fluorobenzoic acid. (n.d.). PubChem.
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Technical Support Center: Solvent Selection for (4-Bromo-3-fluorophenyl)methanamine Reactions
Welcome to the technical support center for (4-Bromo-3-fluorophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for solvent selection in reactions involving this versatile building block. Our goal is to equip you with the scientific rationale behind solvent choices to ensure the success and reproducibility of your experiments.
Introduction to (4-Bromo-3-fluorophenyl)methanamine
(4-Bromo-3-fluorophenyl)methanamine is a key intermediate in the synthesis of a wide range of functionalized aromatic compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a primary benzylic amine, a bromine atom, and a fluorine atom on the phenyl ring, offers multiple points for chemical modification. However, these reactive sites also present unique challenges in reaction design, making solvent selection a critical parameter for achieving high yields and purity. This compound is typically a white to off-white crystalline solid with moderate solubility in common organic solvents and is sensitive to moisture, which can lead to hydrolysis.[1]
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the primary considerations when selecting a solvent for reactions with (4-Bromo-3-fluorophenyl)methanamine?
A1: The selection of an appropriate solvent is crucial and should be guided by several factors:
-
Solubility: The solvent must dissolve (4-Bromo-3-fluorophenyl)methanamine and all other reagents to a sufficient extent to allow for a homogeneous reaction mixture.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products. Given the presence of a primary amine, protic solvents like alcohols can sometimes interfere with reactions, for instance, by competing as nucleophiles.
-
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher boiling points are necessary for reactions requiring significant heat, while lower boiling points facilitate easier removal during work-up.
-
Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Moisture Sensitivity: As (4-Bromo-3-fluorophenyl)methanamine is sensitive to moisture, anhydrous solvents should be used, especially in reactions involving organometallics or other water-sensitive reagents.[1]
Q2: Which solvents are generally recommended for N-acylation of (4-Bromo-3-fluorophenyl)methanamine?
A2: For N-acylation reactions, polar aprotic solvents are generally preferred.
-
Dichloromethane (DCM): Anhydrous DCM is an excellent choice as it is relatively inert and effectively dissolves both the amine and common acylating agents like acyl chlorides and anhydrides. Its low boiling point simplifies post-reaction removal.
-
Tetrahydrofuran (THF): Anhydrous THF is another suitable option, particularly when a slightly more polar solvent than DCM is required.
-
Acetonitrile (ACN): ACN can also be used, though its reactivity in certain side reactions should be considered.
It is highly recommended to use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) to neutralize the acidic byproduct, thereby minimizing side reactions.
Q3: What solvents are typically used for Buchwald-Hartwig amination reactions involving (4-Bromo-3-fluorophenyl)methanamine?
A3: Buchwald-Hartwig amination reactions generally require non-polar or moderately polar aprotic solvents with relatively high boiling points to facilitate the catalytic cycle.
-
Toluene or Xylene: These are the most common solvents for this reaction, as their high boiling points are often necessary to drive the reaction to completion.
-
1,4-Dioxane: Another frequently used solvent, often in combination with specific palladium catalysts and ligands.
-
N,N-Dimethylformamide (DMF): While effective, DMF can sometimes lead to side reactions and is more difficult to remove.
The choice of solvent is often interdependent with the choice of catalyst, ligand, and base, and screening of different combinations may be necessary for optimal results.
Q4: For Suzuki coupling reactions, what are the recommended solvents?
A4: Suzuki coupling reactions are versatile and can be performed in a variety of solvent systems, often including a mixture of an organic solvent and an aqueous base solution.
-
Toluene/Water or Dioxane/Water: Biphasic systems are very common, with the organic solvent dissolving the aryl halide and boronic acid, and the aqueous phase containing the inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).
-
DMF or Acetonitrile: In some cases, a single polar aprotic solvent can be used, particularly with soluble bases.
The specific choice will depend on the nature of the boronic acid and the catalyst system employed.
Troubleshooting Guide for Solvent-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in N-acylation | 1. Incomplete dissolution of starting materials. 2. Side reaction with a protic solvent. 3. Hydrolysis of acylating agent by residual water. | 1. Choose a solvent with better solubilizing properties for all reactants. 2. Switch to a polar aprotic solvent like anhydrous DCM or THF. 3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of multiple byproducts in Buchwald-Hartwig amination | 1. Solvent not inert under reaction conditions. 2. Reaction temperature too high or too low for the chosen solvent. 3. Poor solubility of the base. | 1. Screen alternative solvents like toluene, dioxane, or THF. 2. Adjust the reaction temperature based on the solvent's boiling point and literature precedents. 3. Consider a different base or a solvent that better solubilizes the chosen base. |
| Inconsistent results or failed Suzuki coupling | 1. Insufficient mixing of the biphasic system. 2. Degradation of the catalyst in the chosen solvent. 3. Hydrolysis of the boronic acid. | 1. Ensure vigorous stirring to facilitate phase transfer. 2. Consult literature for catalyst-solvent compatibility. 3. Use freshly opened or properly stored boronic acid and degassed solvents. |
| Product precipitates out of solution during the reaction | The product has low solubility in the reaction solvent at the reaction temperature. | 1. Add a co-solvent to increase the solubility of the product. 2. Choose a different solvent in which the product is more soluble at the reaction temperature. |
Solvent Properties and Recommendations
The following table provides a summary of recommended solvents and their relevant properties for key reactions involving (4-Bromo-3-fluorophenyl)methanamine.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Recommended For | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.1 | N-Acylation | Use anhydrous. Low boiling point makes for easy removal. |
| Tetrahydrofuran (THF) | 66 | 7.5 | N-Acylation, Suzuki Coupling | Use anhydrous. Can form explosive peroxides upon storage. |
| Toluene | 111 | 2.4 | Buchwald-Hartwig, Suzuki Coupling | High boiling point. Good for reactions requiring heat. |
| 1,4-Dioxane | 101 | 2.2 | Buchwald-Hartwig, Suzuki Coupling | High boiling point. A suspected carcinogen. |
| Acetonitrile (ACN) | 82 | 37.5 | N-Acylation, Suzuki Coupling | Highly polar. Can sometimes participate in side reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Buchwald-Hartwig, Suzuki Coupling | High boiling point. Difficult to remove. Can decompose at high temperatures. |
Experimental Protocol: N-Acylation of (4-Bromo-3-fluorophenyl)methanamine with Acetic Anhydride
This protocol provides a detailed, step-by-step methodology for a common N-acylation reaction.
Materials:
-
(4-Bromo-3-fluorophenyl)methanamine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (4-Bromo-3-fluorophenyl)methanamine (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration). Add DIPEA (1.2 equiv) to the solution.
-
Acylation: Add acetic anhydride (1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting the optimal solvent for a given reaction with (4-Bromo-3-fluorophenyl)methanamine.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Benzylamines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this important class of compounds. Substituted benzylamines are key structural motifs in a vast range of pharmaceuticals.[1][2] Their synthesis, most commonly achieved through reductive amination, involves highly exothermic steps that, if not properly managed, can compromise yield, purity, and most critically, laboratory safety.[3][4]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal hazards inherent in benzylamine synthesis.
Q1: Why is the synthesis of substituted benzylamines via reductive amination so exothermic?
A: The exothermicity arises from two main stages in the reaction sequence. While the initial condensation of a primary amine with a benzaldehyde derivative to form an imine is typically only mildly exothermic, the subsequent reduction of the C=N double bond is the primary source of heat generation.[5] The most common reducing agent for this transformation is sodium borohydride (NaBH₄), a powerful hydride donor.[6][7] The reaction of the hydride with the imine is thermodynamically very favorable and kinetically rapid, leading to a significant and often sudden release of energy (heat). This process can be particularly vigorous and requires careful management to prevent a dangerous rise in temperature.[8]
Q2: What are the primary risks of an uncontrolled exotherm during this synthesis?
A: An uncontrolled exotherm can lead to a thermal runaway reaction, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[8][9] The consequences can be severe:
-
Boiling of Solvents: The heat can cause low-boiling point solvents (like methanol or THF) to boil violently, leading to a rapid pressure increase in a sealed or poorly vented vessel, creating a risk of explosion.
-
Side Product Formation: Elevated temperatures can promote side reactions, such as over-alkylation or the reduction of other functional groups, which reduces the yield and purity of the desired benzylamine.[3]
-
Reagent Decomposition: Sodium borohydride decomposes in protic solvents like methanol or ethanol, a process that accelerates with increasing temperature, releasing hydrogen gas.[10][11] This not only reduces the efficiency of your reaction but also adds to the pressure buildup and creates a flammable gas hazard.
-
Complete Reaction Failure: In a worst-case scenario, a runaway reaction can lead to the forceful ejection of the reactor contents, resulting in equipment damage, chemical spills, and potential injury.[9]
Q3: What proactive steps can I take during process design to mitigate these thermal risks?
A: A thorough understanding of your reaction's thermal profile is critical before you begin, especially before any scale-up.[9]
-
Conduct Safety Studies: For process development and scale-up, it is essential to conduct safety studies using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[12][13] These experiments measure the heat flow of the reaction in real-time, allowing you to determine the total heat of reaction and the maximum adiabatic temperature rise—a worst-case calculation of the temperature increase if all cooling were to fail.[12]
-
Choose a Semi-Batch Process: Avoid batch reactions where all reagents are mixed at the start.[9] A semi-batch process, where the most reactive reagent (typically the sodium borohydride solution) is added in a controlled manner over time, is inherently safer. This allows the reaction's rate, and thus its heat output, to be directly controlled by the addition rate.[14]
-
Ensure Adequate Heat Removal: The reactor's cooling system must be able to handle the maximum heat output. This involves selecting an appropriately sized cooling bath or a reactor with a cooling jacket and ensuring good heat transfer between the vessel and the cooling medium.[12][15]
Q4: How does scaling up the reaction affect heat management?
A: This is one of the most critical considerations in process chemistry. As you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, but the surface area available for heat transfer only increases by the square of the radius.[9][14] This deteriorating surface-area-to-volume ratio means that heat becomes significantly harder to remove at a larger scale. A reaction that was easily controlled in a 100 mL flask can become a serious runaway risk in a 5 L reactor if the same procedures are followed.[14] Therefore, you must never scale a reaction by more than a factor of three from the previous run without re-evaluating the process safety and cooling capacity.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experiment.
Scenario 1: Rapid Temperature Spike During Reagent Addition
Q: I've started adding the sodium borohydride solution, and the internal temperature is rising much faster than anticipated. What are the immediate actions and probable causes?
A: A rapid temperature increase is a clear sign that heat generation is outpacing heat removal.[16]
Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to halt the primary source of heat generation.
-
Enhance Cooling: Ensure the cooling bath has sufficient ice/coolant and is in good contact with the flask. If using a cryostat, lower the setpoint.
-
Increase Stirring Rate: Improve mixing to break up potential hot spots and enhance heat transfer to the vessel walls.[12][17] Be cautious not to create a vortex that reduces the mixing efficiency at the bottom of the flask.
-
Prepare for Emergency Quenching: Have a pre-chilled, non-reactive solvent or a quench bath ready in case the temperature continues to rise uncontrollably.[12]
Probable Causes:
-
Reagent Addition is Too Fast: The most common cause. The rate of addition is too high for the cooling system to dissipate the generated heat.
-
Insufficient Cooling Capacity: The cooling bath may be too small, not cold enough, or making poor thermal contact with the reaction vessel.
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the concentration of reagents is high, causing a localized, rapid reaction that then propagates through the bulk solution.[12][17]
Scenario 2: Excessive Gas Evolution
Q: My reaction is bubbling vigorously after adding the borohydride, or during the acidic quench. What is happening and is it dangerous?
A: The gas is almost certainly hydrogen (H₂). Sodium borohydride reacts with protic solvents (like water, methanol, ethanol) and acids to decompose and release hydrogen gas.[10][18]
Analysis and Mitigation:
-
During Reduction: While some bubbling is expected, especially if using methanol as a solvent, vigorous evolution indicates that the borohydride is decomposing too quickly. This can happen if the temperature is too high or if the solvent is too acidic.[10] Running the reaction at a lower temperature (e.g., 0-5 °C) can help minimize this.
-
During Quenching: Quenching with acid (e.g., HCl) is done to neutralize excess borohydride and hydrolyze borate esters. This is an intentionally vigorous reaction that produces a large volume of hydrogen. It is critical that the quench is performed slowly, with adequate cooling, and in a well-ventilated fume hood. Never add the quenching agent all at once.
-
Safety Hazard: Hydrogen is extremely flammable. Ensure there are no ignition sources nearby and that the reaction is conducted in a fume hood to safely vent the gas.
Section 3: Protocols and Best Practices
Experimental Protocol: Controlled Synthesis of N-(4-Fluorobenzyl)aniline
This protocol details the synthesis of a substituted benzylamine via reductive amination, with a focus on thermal management.
Materials:
-
4-Fluorobenzaldehyde (1.24 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Methanol (MeOH), anhydrous (40 mL)
-
Sodium Borohydride (NaBH₄) (0.45 g, 12.0 mmol)
-
Sodium Hydroxide (NaOH) (0.05 g, dissolved in 10 mL MeOH)
Procedure:
-
Imine Formation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet, add 4-fluorobenzaldehyde and aniline in 30 mL of methanol. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Prepare for Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Ensure the temperature probe is submerged in the reaction mixture but not touching the glass.
-
Prepare Borohydride Solution: In a separate flask, dissolve the sodium borohydride in the 10 mL methanolic NaOH solution. The small amount of base helps to stabilize the NaBH₄ against decomposition in the methanol.[11]
-
Controlled Addition of Reductant: Using a dropping funnel or a syringe pump, add the NaBH₄ solution to the cooled reaction mixture dropwise over a period of 30-45 minutes. Crucially, monitor the internal temperature continuously. Do not allow the temperature to rise above 10 °C. Adjust the addition rate as necessary to maintain this temperature range.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.
-
Controlled Quenching: Slowly and carefully add 20 mL of water dropwise to the reaction mixture while maintaining cooling with the ice bath. Significant gas evolution will occur.
-
Workup: Proceed with standard extraction and purification procedures.
Data Presentation: Impact of NaBH₄ Addition Rate
The following table illustrates the importance of controlling the addition rate of the reducing agent to manage the reaction exotherm in a hypothetical 100 mmol scale reaction.
| Addition Time (min) | Average Addition Rate (mL/min) | Maximum Internal Temperature (°C) | Observations |
| 5 | 4.0 | 35 °C | Vigorous bubbling, temperature spike, solvent reflux |
| 15 | 1.33 | 12 °C | Moderate bubbling, temperature easily controlled |
| 30 | 0.67 | 6 °C | Gentle bubbling, stable temperature |
| 60 | 0.33 | 2 °C | Very slow bubbling, minimal temperature change |
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Thermal Excursions
Caption: Essential components for a safe laboratory setup.
References
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- Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Mack, B. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1181, pp. 1–21). American Chemical Society. [Link]
- ChemistryViews.org. (2018, December 21). Practical Synthesis of α-Substituted Primary Benzylamines.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- Toye, D., et al. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. CORE.
- Tamasi, J. (n.d.). Using Borohydride to Quench Autofluorescence of Glutaraldehyde.
- Erhardt, P. W. (1980). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second. Journal of Organic Chemistry, 45(1), 105-112.
- Potter, G. A., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 24(12), 2291. [Link]
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- Gruesbeck, C. (2013). Dynamics of a Continuous Stirred-Tank Reactor with Consecutive Exothermic and Endothermic Reactions. Wolfram Demonstrations Project.
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- RSC Publishing. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
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- ScienceDirect. (2020). Local and overall heat transfer of exothermic reactions in microreactor systems. Chemical Engineering Journal, 381, 122638. [Link]
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- Common Organic Chemistry. (n.d.). Aldehyde to Alcohol - Sodium Borohydride (NaBH4).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Green Chemistry Teaching and Learning Community. (2025, August 14). Amines in Pharmaceutical Synthesis.
- Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Vapourtec. (2015, August 26). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride.
- ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4).
- ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
- ScienceDirect. (2020). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- ResearchGate. (2025, August 5). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants.
- Wiley Online Library. (2024, February 12). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]
- NIH. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models.
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- 4. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. fauske.com [fauske.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. amarequip.com [amarequip.com]
- 13. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method [mdpi.com]
- 18. cambridge.org [cambridge.org]
Technical Support Center: Isolating Products from 4-bromo-3-fluorobenzylamine Reactions
Welcome to the technical support center for navigating the workup and purification of reaction products derived from 4-bromo-3-fluorobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common challenges in isolating and purifying derivatives of this versatile building block.
Introduction: The Unique Challenges of 4-bromo-3-fluorobenzylamine Derivatives
4-bromo-3-fluorobenzylamine is a valuable starting material in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective functionalization. However, the presence of a basic amine group, along with bromine and fluorine atoms, introduces specific challenges during product isolation. This guide provides a systematic approach to developing robust workup and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying compounds derived from 4-bromo-3-fluorobenzylamine?
The main difficulties arise from the basicity of the amine (or its derivatives), which can lead to issues with silica gel chromatography, such as streaking and poor separation.[1][2][3] Additionally, the polarity of the products can vary significantly depending on the reaction, requiring tailored purification strategies.
Q2: How do the bromo and fluoro substituents affect the workup procedure?
The halogen substituents increase the molecular weight and can influence the polarity and solubility of the product.[4] While they do not typically interfere with standard workup procedures like extractions, their presence should be considered when selecting solvents for recrystallization and chromatography.
Q3: Is it necessary to protect the amine group before reaction and deprotect it afterward?
Protection of the amine group (e.g., as a carbamate or amide) is often advantageous, especially if the desired reaction is not at the amine itself. This prevents side reactions and can simplify purification. However, it adds extra steps to the synthesis. If the amine is the intended site of reaction, no protection is needed.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is stuck on the silica gel column. | The basic amine is strongly interacting with the acidic silica. | - Neutralize the silica by pre-flushing the column with a solvent system containing a small amount of triethylamine (0.5-2%).- Use an amine-functionalized silica column.[1]- Consider reversed-phase chromatography.[3] |
| Poor separation of product from starting material. | The polarity of the product and starting material are too similar. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- If the product is less basic than the starting material, an acidic wash during workup may selectively remove the starting amine. |
| Formation of an emulsion during aqueous workup. | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Filter the mixture through a pad of celite. |
| Low recovery after recrystallization. | The product has significant solubility in the cold solvent, or the incorrect solvent was chosen. | - Test a range of solvents or solvent mixtures on a small scale to find the ideal system where the product is soluble when hot and insoluble when cold.[4]- Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product appears as an oil instead of a solid. | The product may have a low melting point or be impure. | - Attempt to purify further by column chromatography.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
General Workup Procedure: A Step-by-Step Guide
This general procedure can be adapted for a variety of reactions involving 4-bromo-3-fluorobenzylamine.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add an appropriate quenching solution (e.g., water, saturated ammonium chloride) to stop the reaction and neutralize any reactive reagents.
-
-
Initial Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Shake the funnel gently, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Aqueous Washes (Customizable):
-
Combine the organic extracts.
-
For neutral or acidic products: Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted 4-bromo-3-fluorobenzylamine.[5][6]
-
For basic products: A simple water wash is often sufficient.
-
Wash with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Visualizing the General Workup Workflow
Caption: General workflow for reaction workup and product isolation.
Reaction-Specific Workup and Purification Guides
Acylation of 4-bromo-3-fluorobenzylamine
-
Expected Product: An amide, which is typically less basic and more polar than the starting amine.
-
Workup Protocol:
-
Follow the general workup procedure.
-
An acidic wash (1 M HCl) is highly recommended to remove the unreacted starting material.
-
-
Purification Strategy:
-
Recrystallization: Amides are often crystalline. A suitable solvent system can be determined through small-scale trials (e.g., ethanol/water, ethyl acetate/hexanes).
-
Flash Chromatography: Use a silica gel column with a solvent system such as a gradient of ethyl acetate in hexanes.
-
Reductive Amination with an Aldehyde or Ketone
-
Expected Product: A secondary amine, which will still be basic.
-
Workup Protocol:
-
After quenching the reducing agent (e.g., with water or dilute acid), perform a basic workup.
-
Use a dilute base (e.g., 1 M NaOH) to ensure the product is in its free-base form.
-
Extract with an organic solvent.
-
-
Purification Strategy:
-
Flash Chromatography: This is often the most effective method.
-
Visualizing the Reductive Amination Workup
Caption: Workup and purification scheme for reductive amination products.
Suzuki Coupling
-
Expected Product: A biaryl compound, where the bromine has been replaced. The basicity of the amine will be retained.
-
Workup Protocol:
-
After the reaction, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).[7]
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
-
Purification Strategy:
-
Flash Chromatography: Similar to the reductive amination product, the basic amine will require a modified chromatography system (triethylamine in the eluent or an amine-functionalized column).[1][2]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Safety Precautions
-
Always handle 4-bromo-3-fluorobenzylamine and its derivatives in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for 4-bromo-3-fluorobenzylamine and all other reagents before starting any experiment.
References
- Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- Google Patents. (2021).
- Science Forums. (2011).
- Google Patents. (2013).
- ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
- Biotage. (2023).
- ResearchGate. (2020). Bioactive compounds containing benzylamines. [Link]
- Defense Technical Information Center. (2006). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20. [Link]
- Google Patents. (1998). Process for preparing Benzylamine salts. GB2323087A.
- YouTube. (2021).
- National Institutes of Health. (2019).
- Reddit. (2022). Chromotography with free amines?[Link]
- Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Reddit. (2020).
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
- YouTube. (2022).
- Google Patents. (1945). Purification of amine reaction mixtures. US2377511A.
- Organic Chemistry. (n.d.).
- ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]
- Reddit. (2024). How to purify Benzylamine?[Link]
- Google Patents. (1990).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Master Organic Chemistry. (2017).
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Procedure. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- YouTube. (2020).
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- National Institutes of Health. (2023). Hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
- ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions. [Link]
- National Institutes of Health. (n.d.). Benzylamine. [Link]
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Substrates
Welcome to the technical support center dedicated to one of the most persistent challenges in modern synthetic chemistry: the palladium-catalyzed cross-coupling of sulfur-containing substrates. Molecules bearing thiophenes, thiazoles, thioethers, and other sulfur functionalities are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, their unique electronic properties, particularly the propensity of sulfur to act as a potent catalyst poison, often lead to low yields, stalled reactions, and frustrating inconsistencies.
This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these issues. Moving beyond simple protocol recitation, we will delve into the mechanistic underpinnings of catalyst deactivation and provide a structured, field-proven framework for troubleshooting and optimization. Our goal is to empower you with the knowledge to not only solve current experimental hurdles but also to proactively design more robust and successful cross-coupling strategies for these challenging yet vital substrates.
The Core Problem: Understanding the Mechanism of Sulfur Poisoning
At its core, catalyst poisoning by sulfur-containing compounds is a story of competitive binding. The catalytically active palladium(0) species, which is essential for the oxidative addition step of the catalytic cycle, is a soft metal center. Sulfur, being a soft Lewis base, exhibits a very high affinity for palladium.[1][2] This interaction leads to the formation of strong palladium-sulfur bonds on the catalyst's active sites.[2]
Once a sulfur atom coordinates to the palladium center, it can effectively block the site, preventing the aryl halide substrate from undergoing oxidative addition. This sequestration of the active catalyst is the primary mode of deactivation and is often irreversible under typical reaction conditions.[1][3] The result is a dramatic drop in catalytic activity or a complete shutdown of the reaction.
Caption: Mechanism of palladium catalyst deactivation by a sulfur-containing compound.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What is the most likely cause and how do I fix it?
This is the most common symptom of severe catalyst poisoning, where the catalyst is deactivated almost immediately upon introduction to the reaction mixture.
Primary Cause: Direct and rapid coordination of the sulfur atom in your substrate (e.g., thiophene, thioether) or a sulfur-containing impurity to the palladium center, preventing the catalytic cycle from starting.[4][5]
Solution Pathway 1: Modify the Catalyst System
The goal is to shift the equilibrium away from the poisoned state and favor the productive catalytic cycle.
-
Action 1.1: Increase Catalyst Loading.
-
Causality: If the poisoning is stoichiometric (one sulfur atom deactivates one palladium center), increasing the catalyst concentration can provide enough active catalyst to turn over the substrate after the initial poisoning has occurred. This is often a quick fix for proof-of-concept experiments but is not ideal for large-scale synthesis due to cost.
-
Protocol: Incrementally increase the catalyst loading from a standard 1-2 mol% to 5 mol%, and in difficult cases, up to 10 mol%. Monitor the conversion at each level.
-
-
Action 1.2: Select a More Robust Ligand.
-
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (such as the Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction outcomes.[6] These ligands accelerate the rates of oxidative addition and reductive elimination.[7][8] This kinetic effect means the desired catalytic steps can outcompete the rate of catalyst deactivation by the sulfur substrate.
-
Recommendation: Switch from standard ligands like PPh₃ to specialized ligands designed for challenging couplings.
-
| Ligand Class | Examples | Rationale for Sulfur-Containing Substrates |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Steric bulk promotes monoligated Pd(0) species, accelerating key catalytic steps. High electron-donating ability enhances oxidative addition.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form very strong Pd-C bonds, creating a highly stable and active catalyst that is less susceptible to displacement by sulfur.[9] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich and bulky, shown to be effective for unreactive substrates.[8] |
Solution Pathway 2: Analyze and Purify Starting Materials
-
Action 2.1: Test for Elemental Sulfur and Other Impurities.
-
Causality: Inconsistent results or complete reaction failure can sometimes be traced back to trace impurities in the starting materials, particularly the aryl halide. Elemental sulfur is a known and potent catalyst poison that can be introduced during the synthesis of the substrate.[4][10]
-
Troubleshooting Protocol: Small-Scale Purification Test
-
Dissolve a small amount of your aryl halide starting material in a suitable organic solvent.
-
Add a small amount of activated carbon and stir for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Remove the solvent under reduced pressure and recrystallize the material if possible.
-
Re-run the cross-coupling reaction using this purified material. A significant improvement in yield strongly suggests that an impurity was the root cause.[4]
-
-
Q2: My reaction starts, but stalls after reaching 20-50% conversion. Why?
This behavior indicates a slower, progressive deactivation of the catalyst rather than an immediate shutdown.
Primary Cause: The rate of catalyst poisoning is comparable to the rate of catalytic turnover. The catalyst successfully completes some cycles before succumbing to deactivation by either the substrate or a product molecule that also contains a sulfur moiety.
Solution Pathway: Procedural Modifications
-
Action 2.1: Staged Catalyst Addition.
-
Causality: Instead of adding all the catalyst at the beginning, introducing fresh catalyst partway through the reaction can replenish the active species and drive the reaction to completion.
-
Experimental Protocol:
-
Set up the reaction with half of the intended catalyst loading (e.g., 2.5 mol% instead of 5 mol%).
-
Monitor the reaction by TLC or LC-MS.
-
When the reaction rate slows significantly or stalls, add the remaining portion of the catalyst (the other 2.5 mol%) to the reaction mixture.
-
Continue to monitor for further conversion.
-
-
-
Action 2.2: Optimize Reaction Temperature.
-
Causality: Temperature affects the kinetics of both the desired reaction and the poisoning process. Sometimes, lowering the temperature can disfavor the deactivation pathway relative to the catalytic turnover. Conversely, for some sterically hindered substrates, a higher temperature might be needed to promote reductive elimination before poisoning can occur.
-
Recommendation: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance for your specific system.
-
Q3: I am getting my desired product, but also significant amounts of side products like dehalogenation or homocoupling. How are these related to sulfur?
Primary Cause: The partially poisoned or altered palladium center can exhibit different reactivity and selectivity, favoring undesired reaction pathways. For instance, a modified catalyst might be more prone to β-hydride elimination (if applicable) or side reactions involving the base and solvent.[11]
Solution Pathway: Re-optimization of Reaction Conditions
-
Action 3.1: Screen Different Bases.
-
Causality: The choice of base is critical and can influence side reactions. A very strong base might promote dehalogenation. Switching to a milder or different type of base can sometimes suppress these pathways.[11]
-
Recommendation: If using a strong base like NaOtBu or K₃PO₄, consider screening milder options such as K₂CO₃ or Cs₂CO₃.
-
-
Action 3.2: Change the Solvent.
-
Causality: The solvent can influence the stability and reactivity of the catalytic species. A change in solvent polarity or coordinating ability can sometimes disfavor the formation of side products.
-
Recommendation: Common solvents for cross-coupling include toluene, dioxane, and DMF. If you are experiencing issues in one, screen the others to see if it improves selectivity.
-
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass spectrometry analysis of 4-bromo-3-fluorobenzylamine hydrochloride
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-bromo-3-fluorobenzylamine hydrochloride
Foreword
As a Senior Application Scientist, my experience has shown that the success of early-phase drug development hinges on the precise and unambiguous characterization of novel chemical entities. Molecules like 4-bromo-3-fluorobenzylamine hydrochloride, a halogenated benzylamine, are common scaffolds in medicinal chemistry. Their structural integrity, purity, and metabolic fate are critical data points that must be established with the highest confidence. Mass spectrometry (MS) is, without question, the cornerstone of this analytical workflow.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comparative analysis of mass spectrometry techniques for this specific analyte. We will explore the causality behind experimental choices, compare ionization and analysis strategies, and provide the data and protocols necessary to build a robust, self-validating analytical system for this and similar molecules.
The Analyte: Understanding 4-bromo-3-fluorobenzylamine hydrochloride
Before designing an analytical strategy, we must understand the physicochemical properties of our target molecule.
-
Structure and Properties: 4-bromo-3-fluorobenzylamine is a small molecule with a molecular weight of 240.50 g/mol for its hydrochloride salt form (C₇H₈BrClFN).[1] The free base possesses a primary amine, making it basic and readily protonated. As a hydrochloride salt, it is polar and expected to be soluble in common HPLC mobile phases like methanol and water.
-
The Isotopic Signature (A Critical Feature): The presence of a bromine atom is a key identifying feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2] Therefore, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.
Choosing the Right Ionization Source: ESI vs. APCI
The first critical decision in our workflow is how to efficiently generate gas-phase ions from our analyte. The two most common atmospheric pressure ionization techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3]
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules.[4] It transfers ions from a liquid solution into the gas phase. Given that 4-bromo-3-fluorobenzylamine hydrochloride is a salt containing a basic amine, it is an ideal candidate for positive-mode ESI. The amine group will readily accept a proton in solution to form a stable [M+H]⁺ ion.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar, more volatile, and thermally stable compounds.[5][6] The sample is first vaporized in a heated nebulizer before being ionized by a corona discharge. While APCI could likely ionize this analyte, ESI is the more direct and typically more efficient method due to the analyte's inherent polarity and the presence of the readily protonated amine group. APCI becomes a valuable alternative if one needs to analyze less polar impurities or metabolites that are not amenable to ESI.[7]
Experimental Workflow: From Sample to Spectrum
A robust analytical method requires a well-defined workflow. The following diagram and protocol outline the key steps for a comprehensive analysis.
Caption: General workflow for the comprehensive MS analysis of the target analyte.
Protocol 1: Sample Preparation and LC-HRMS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1.0 mg of 4-bromo-3-fluorobenzylamine hydrochloride and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution in a typical mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid ensures the amine is protonated for efficient ESI.
-
LC Separation: Inject 5 µL of the working solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a suitable gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5 minutes).
-
MS Analysis (Full Scan HRMS):
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
While nominal mass can suggest an identity, it cannot confirm it. HRMS provides mass measurements with high accuracy (typically <5 ppm), which is essential for determining the elemental composition of an ion.[10][11] This is a cornerstone of trustworthy identification in pharmaceutical analysis.[12]
For the free base of our analyte (C₇H₇BrFN), the expected protonated molecular ion is [C₇H₈BrFN]⁺.
| Isotope Formula | Theoretical Monoisotopic Mass (Da) | "Measured" Mass (Da) (Hypothetical) | Mass Error (ppm) |
| C₇H₈⁷⁹BrFN⁺ | 203.9872 | 203.9875 | 1.47 |
| C₇H₈⁸¹BrFN⁺ | 205.9852 | 205.9855 | 1.46 |
Interpretation: Observing two peaks at m/z 203.9875 and 205.9855 with near-equal intensity and a mass error below 5 ppm provides extremely high confidence in the assigned elemental formula. This level of precision is crucial for distinguishing the target compound from potential isobaric impurities.
Deconstructing the Molecule: Tandem Mass Spectrometry (MS/MS)
Confirming the elemental formula is only half the battle; we must also confirm the molecular structure. Tandem mass spectrometry (MS/MS) provides this information by isolating the ion of interest and fragmenting it to produce a characteristic "fingerprint" spectrum.[13][14]
For benzylamines, fragmentation is often initiated by the cleavage of the C-C bond adjacent to the phenyl ring or the C-N bond.[15][16] The presence of halogen atoms provides additional diagnostic fragmentation pathways.
Predicted Fragmentation Pathway
The protonated molecular ion ([M+H]⁺, m/z 204/206) is selected in the first stage of the mass spectrometer. In the collision cell, it is fragmented by collision-induced dissociation (CID) to produce a series of product ions.[17]
Caption: Predicted MS/MS fragmentation pathway for [C₇H₈BrFN]⁺.
Key Predicted Fragments:
-
Loss of Ammonia (-NH₃): A common fragmentation for protonated primary amines. This would lead to the formation of the 4-bromo-3-fluorobenzyl cation at m/z 187/189 . This is expected to be a major, highly stable fragment.
-
Loss of Hydrogen Bromide (-HBr): Neutral loss of HBr would result in an ion at m/z 124 . This provides evidence of the connectivity of the bromine atom.
-
Formation of Tropylium-like Ions: A characteristic fragmentation of benzyl compounds is the formation of a stable tropylium ion. Loss of a bromine radical from the benzyl cation (m/z 187/189) could lead to a fluorotropylium-like ion at m/z 109 .
Protocol 2: Tandem MS (MS/MS) Product Ion Scan
-
Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, Orbitrap).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Product Ion Scan.
-
Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ ions at m/z 204.0 and 206.0.
-
Fragmentation: Apply collision energy (e.g., 10-40 eV) using an inert gas like nitrogen or argon to induce fragmentation.
-
Product Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.
Comparison Guide: Selecting the Optimal Technique
| Feature | ESI-HRMS (Full Scan) | ESI-MS/MS (Tandem MS) | APCI-MS (Full Scan) |
| Primary Application | Accurate Mass Measurement, Formula Confirmation | Structural Elucidation, Isomer Differentiation | Analysis of Less Polar Analytes/Impurities |
| Analyte Suitability | Excellent. Ideal for the polar, pre-charged nature of the analyte. | Excellent. Required for structural confirmation after initial detection. | Good. A viable alternative, but less direct than ESI for this molecule.[5] |
| Information Gained | Elemental Composition, Isotopic Pattern | Molecular Connectivity, Fragmentation Fingerprint | Molecular Weight, Isotopic Pattern |
| Sensitivity | High | High (can be higher in SRM mode) | Moderate to High |
| Robustness | Generally robust, but susceptible to matrix effects and ion suppression. | Subject to the same source limitations as full scan. | Often more robust and less prone to ion suppression than ESI.[3] |
| Confidence in ID | High (with ppm accuracy) | Highest (when combined with HRMS) | Moderate (nominal mass only) |
Final Recommendation
For the comprehensive and unambiguous analysis of 4-bromo-3-fluorobenzylamine hydrochloride, a multi-faceted approach is essential.
-
Initial Screening and Formula Confirmation: Employ LC-ESI-HRMS to rapidly confirm the presence of the target analyte, verify its elemental composition with sub-5 ppm mass accuracy, and observe the characteristic 1:1 bromine isotopic pattern.
-
Definitive Structural Confirmation: Utilize data-dependent tandem mass spectrometry (MS/MS) on the same run to acquire fragmentation data. The resulting product ion spectrum serves as a structural fingerprint, confirming the connectivity of the atoms within the molecule.
This combined strategy creates a self-validating system where the high-resolution full scan confirms what it is, and the tandem MS data confirms how it is put together. This dual-pronged approach provides the highest level of confidence required for decision-making in a regulated drug development environment.
References
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.LCGC North America.
- High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formul
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.MDPI.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis (2023).MDPI.
- Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use.MDPI.
- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
- Electrospray and APCI Mass Analysis.AxisPharm.
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A Senior Application Scientist's Guide to the Purity Assessment of (4-Bromo-3-fluorophenyl)methanamine HCl
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(4-Bromo-3-fluorophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its specific substitution pattern—a bromine atom and a fluorine atom on the phenyl ring—imparts unique chemical properties that are leveraged in the development of novel therapeutics. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1][2] The presence of even trace amounts of impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences.[2]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of (4-Bromo-3-fluorophenyl)methanamine HCl. We will explore a validated reversed-phase HPLC (RP-HPLC) method as the industry benchmark and compare its performance against advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Chiral HPLC. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical protocols to make informed decisions for their analytical needs.
Methodology 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the gold standard for pharmaceutical purity analysis due to its robustness, reproducibility, and cost-effectiveness.[2][3] For a polar, ionizable compound like a benzylamine hydrochloride salt, a reversed-phase method provides excellent retention and separation capabilities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the conventional choice, offering broad applicability for hydrophobic retention of the phenyl ring. However, the basic amine group can interact with residual acidic silanols on the silica backbone, leading to peak tailing. To mitigate this, a modern, high-purity, end-capped C18 column is essential. An alternative with potentially superior peak shape and unique selectivity for this halogenated analyte is a fluorinated stationary phase.[4][5] Fluorinated phases can engage in dipole-dipole interactions with the C-F and C-Br bonds, offering an orthogonal selectivity compared to C18.[4]
-
Mobile Phase: A buffered mobile phase is critical to control the ionization state of the amine, ensuring consistent retention and peak shape. A combination of a volatile buffer like ammonium formate (pH adjusted to ~3.0) and an organic modifier like acetonitrile is chosen. The acidic pH ensures the primary amine is fully protonated (R-NH3+), promoting good peak shape and interaction with the stationary phase. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Detection: The phenyl ring in the molecule contains a chromophore, making UV detection a simple and robust choice. A detection wavelength of 220 nm is selected to ensure high sensitivity for the parent compound and a broad range of potential aromatic impurities.
Detailed Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution: Accurately weigh and dissolve (4-Bromo-3-fluorophenyl)methanamine HCl reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run (Gradient Elution):
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Data Analysis:
-
Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
System suitability parameters (e.g., tailing factor, theoretical plates) must be met as per internal SOPs or pharmacopeial guidelines.
-
Workflow for HPLC Purity Assessment
Caption: A logical workflow for the HPLC purity analysis of (4-Bromo-3-fluorophenyl)methanamine HCl.
Comparative Analysis: Alternative & Orthogonal Techniques
While RP-HPLC-UV is a reliable method, it has limitations. It cannot differentiate co-eluting species with different masses, and it provides no structural information about unknown impurities. For comprehensive characterization, orthogonal methods are required.[6]
Technique 2: UPLC-MS for Enhanced Resolution and Impurity Identification
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns to achieve significantly higher resolution and faster analysis times than traditional HPLC.[6][7] Coupling UPLC with Mass Spectrometry (MS) provides an additional dimension of data: the mass-to-charge ratio (m/z) of eluting compounds.[1]
-
Advantages:
-
Speed & Resolution: Analysis times can be reduced from 20 minutes to under 5 minutes, dramatically increasing throughput.
-
Sensitivity: MS detection is often more sensitive than UV.
-
Impurity Identification: Provides molecular weight information for unknown peaks, which is invaluable for identifying process-related impurities and degradation products.[8] This is a regulatory expectation for impurities above a certain threshold (typically >0.1%).[6]
-
-
Disadvantages:
-
Cost & Complexity: UPLC-MS systems are more expensive and require more specialized expertise to operate and maintain.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by the sample matrix, potentially affecting quantitation.
-
Buffer Constraints: Requires volatile buffers (e.g., ammonium formate, ammonium acetate) and prohibits non-volatile buffers like phosphates.[6]
-
Technique 3: Chiral HPLC for Enantiomeric Purity
(4-Bromo-3-fluorophenyl)methanamine is a chiral molecule. The synthesis may produce a racemic mixture (a 50:50 mixture of both enantiomers). Since different enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess (e.e.) is a regulatory necessity.[9]
-
Methodology: This requires a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.[10][11] The separation is typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode.
-
Advantages:
-
Essential Data: Provides critical information on enantiomeric purity that is impossible to obtain with standard achiral HPLC.
-
-
Disadvantages:
-
Method Development: Finding the right combination of CSP and mobile phase can be time-consuming.
-
Separate Analysis: Requires a dedicated method and analysis, adding to the overall testing time.
-
Potential Impurity Profile
Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the reduction of a corresponding nitrile or oxime. Potential impurities could include unreacted starting materials, over-reduced species, or by-products from side reactions.
Caption: Potential impurity profile for (4-Bromo-3-fluorophenyl)methanamine HCl.
Performance Comparison and Data Summary
The following table summarizes the performance characteristics of the discussed analytical techniques. The data is representative of what can be expected from a well-developed method. Method validation for the primary HPLC-UV technique should be performed in accordance with ICH Q2(R1) guidelines.[12][13][14]
Table 1: Comparison of Analytical Techniques
| Parameter | RP-HPLC-UV | UPLC-MS | Chiral HPLC |
| Primary Use | Routine Purity & Assay | Impurity ID & Profiling | Enantiomeric Purity |
| Typical Run Time | 15-25 minutes | 2-8 minutes | 10-30 minutes |
| Resolution | Good | Excellent | Specific for Enantiomers |
| Limit of Quantitation (LOQ) | ~0.05% | <0.01% | ~0.05% |
| Information Provided | Retention Time, UV Purity | Retention Time, Mass, UV | Enantiomer Ratio |
| Specificity | Good (for known impurities) | Excellent (mass confirmation) | Absolute for Enantiomers |
| Relative Cost | Low | High | Medium |
Table 2: Representative Validation Data for the RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria (ICH) | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Specificity | No interference at analyte Rt | Passed (Forced Degradation) |
| LOQ (% area) | S/N Ratio ≥ 10 | 0.04% |
| Robustness | No significant impact | Robust to minor changes in flow/temp |
Conclusion and Recommendations
For the routine quality control and purity assessment of (4-Bromo-3-fluorophenyl)methanamine HCl, a validated RP-HPLC-UV method is a robust, reliable, and cost-effective choice. It is perfectly suited for determining assay and quantifying known impurities in a manufacturing environment.
However, during the development phase, a comprehensive understanding of the impurity profile is paramount. The use of UPLC-MS is strongly recommended to identify and characterize any unknown impurities, especially those present at levels greater than 0.1%. This technique provides invaluable data for process optimization and regulatory submissions.
Finally, because the molecule is chiral, a dedicated Chiral HPLC method is not optional but mandatory to ensure the enantiomeric purity of the intermediate. This is a critical quality attribute that directly impacts the safety and efficacy of the final API.
A comprehensive analytical strategy should leverage all three techniques at the appropriate stages of development and manufacturing to ensure the highest quality of (4-Bromo-3-fluorophenyl)methanamine HCl.
References
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A Comparative Analysis of Reactivity: 4-Bromo-3-fluorobenzylamine vs. 3-Bromo-4-fluorobenzylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. The isomeric 4-bromo-3-fluorobenzylamine and 3-bromo-4-fluorobenzylamine represent two such pivotal intermediates, offering a rich scaffold for the introduction of diverse functionalities. While structurally similar, the nuanced placement of the bromine and fluorine substituents on the benzylamine core imparts distinct electronic properties, leading to significant differences in their chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by established chemical principles and extrapolated experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Influence of Substituent Positioning
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. Both fluorine and bromine are halogens and thus exert a deactivating inductive effect (-I) due to their high electronegativity, withdrawing electron density from the benzene ring and making it less susceptible to electrophilic attack.[1][2] Conversely, they possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which tends to activate the ortho and para positions.[1][3] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[3]
The aminomethyl group (-CH₂NH₂) is an activating group. While the nitrogen lone pair is not directly conjugated with the ring, the group as a whole is weakly electron-donating and directs incoming electrophiles to the ortho and para positions.
The interplay of these effects in 4-bromo-3-fluorobenzylamine and 3-bromo-4-fluorobenzylamine dictates their differential reactivity in key synthetic transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl halides, particularly those bearing electron-withdrawing groups.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[6] The stability of this intermediate is paramount to the reaction rate.
In the context of SNAr, fluorine's high electronegativity, which typically makes it a poor leaving group in SN2 reactions, becomes an asset. Its strong inductive effect powerfully stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[7][8] This often leads to a counterintuitive leaving group reactivity order of F > Cl > Br > I in activated aromatic systems.[1]
In 3-bromo-4-fluorobenzylamine , the fluorine atom is positioned para to the bromine and meta to the aminomethyl group. The strong electron-withdrawing nature of the fluorine atom significantly activates the C4 position for nucleophilic attack. Furthermore, the bromine atom at the meta position also contributes to the overall electron-deficient nature of the ring.
In 4-bromo-3-fluorobenzylamine , the fluorine atom is situated meta to the bromine. While still contributing to the deactivation of the ring, its activating effect on a potential SNAr reaction at the C4 position (displacing bromine) is less pronounced compared to the para-positioning in the other isomer.
Therefore, 3-bromo-4-fluorobenzylamine is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the fluorine-bearing carbon than 4-bromo-3-fluorobenzylamine would be at its fluorine-bearing carbon. The displacement of the fluorine atom in 3-bromo-4-fluorobenzylamine by a suitable nucleophile is a more facile process.
Figure 1: Predicted relative reactivity in SNAr reactions.
Palladium-Catalyzed Cross-Coupling: The Superiority of the C-Br Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[9][10] The reactivity of aryl halides in these reactions is primarily dependent on the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F.[11] The weaker carbon-bromine bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger carbon-fluorine bond.
For both 4-bromo-3-fluorobenzylamine and 3-bromo-4-fluorobenzylamine, the site of reaction for palladium-catalyzed cross-coupling will be the carbon-bromine bond. The carbon-fluorine bond is generally unreactive under standard Suzuki coupling conditions.
The electronic environment around the C-Br bond, however, can influence the rate of oxidative addition. The electron-withdrawing fluorine atom can modulate the electron density at the reaction site.
-
In 4-bromo-3-fluorobenzylamine , the fluorine atom is ortho to the bromine. Its strong inductive withdrawal will decrease the electron density at the C-Br bond, potentially making the oxidative addition step slightly slower compared to a non-fluorinated bromobenzylamine.
-
In 3-bromo-4-fluorobenzylamine , the fluorine is meta to the bromine. Its inductive effect on the C-Br bond will be less pronounced than in the ortho-substituted isomer.
However, the dominant factor remains the inherent reactivity of the C-Br bond over the C-F bond. Therefore, both isomers are expected to be viable substrates for palladium-catalyzed cross-coupling reactions at the bromine position. The subtle electronic differences might lead to minor variations in reaction kinetics, but 4-bromo-3-fluorobenzylamine is anticipated to be slightly more reactive in palladium-catalyzed cross-coupling reactions due to the fluorine's proximity to the bromine, which can influence the oxidative addition step.
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A Senior Application Scientist's Guide to Alternative Reagents for (4-Bromo-3-fluorophenyl)methanamine hydrochloride in Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. (4-Bromo-3-fluorophenyl)methanamine hydrochloride is a key reagent in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides an in-depth, objective comparison of this reagent with its commercially available structural isomers and other related alternatives. The insights and experimental data presented herein are designed to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Significance of Substituted Benzylamines in Kinase Inhibitor Scaffolds
Substituted benzylamines are prevalent structural motifs in a multitude of kinase inhibitors. The benzylamine core often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The nature and position of substituents on the phenyl ring play a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor.
(4-Bromo-3-fluorophenyl)methanamine, with its specific substitution pattern, offers a unique combination of electronic and steric properties. The bromine atom can act as a handle for further functionalization via cross-coupling reactions and can also form halogen bonds with the protein target.[1] The fluorine atom, with its high electronegativity, can influence the pKa of the amine and participate in hydrogen bonding interactions.
This guide will focus on a comparative analysis of this compound and its commercially available positional isomers, as well as a chloro-substituted analog, in the context of a representative synthetic application relevant to kinase inhibitor discovery.
The Reagents: A Comparative Overview
The primary reagent of interest and its key alternatives are presented below. Understanding their structural nuances is fundamental to appreciating their differential reactivity and potential impact on biological activity.
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 1214342-53-6 | C7H8BrClFN | 240.50 | |
| (3-Bromo-4-fluorophenyl)methanamine hydrochloride | 202865-68-7 | C7H8BrClFN | 240.50 | |
| (3-Bromo-5-fluorophenyl)methanamine hydrochloride | 1189924-80-8 | C7H8BrClFN | 240.50 | |
| (4-Bromo-3-chlorophenyl)methanamine | 1208076-65-6 | C7H7BrClN | 220.49 |
Theoretical Framework for Reactivity: Electronic and Steric Effects
The reactivity of the benzylic amine is primarily governed by the electronic effects of the halogen substituents on the phenyl ring. Both bromine and fluorine are electron-withdrawing via induction (-I effect), which decreases the basicity and nucleophilicity of the amino group. However, they also possess a weaker, electron-donating resonance effect (+M effect). The interplay of these effects, which is position-dependent, dictates the overall reactivity.[2]
-
Inductive Effect (-I): Decreases electron density on the nitrogen, reducing nucleophilicity. The strength of this effect is distance-dependent.
-
Resonance Effect (+M): Can increase electron density at the ortho and para positions.
-
Steric Hindrance: Substituents at the ortho position can sterically hinder the approach of reactants to the amino group.
Based on these principles, a qualitative prediction of the relative nucleophilicity of the amine isomers can be made. The exact reactivity will also be influenced by the specific reaction conditions.
Experimental Comparison: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
To provide a practical comparison, we will consider a representative reaction: the nucleophilic aromatic substitution (SNAr) reaction with a 4,5-disubstituted pyrimidine, a common core in many kinase inhibitors. This reaction is a crucial step in building the final inhibitor molecule.
Detailed Experimental Protocol
Materials:
-
This compound
-
(3-Bromo-4-fluorophenyl)methanamine hydrochloride
-
(3-Bromo-5-fluorophenyl)methanamine hydrochloride
-
(4-Bromo-3-chlorophenyl)methanamine
-
4-Chloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-5-nitropyrimidine (1.0 eq) in n-butanol (0.2 M), add the respective (substituted phenyl)methanamine hydrochloride (1.1 eq) and DIPEA (2.5 eq). For the free base, (4-Bromo-3-chlorophenyl)methanamine, use 1.1 eq of the amine and 1.5 eq of DIPEA.
-
Heat the reaction mixture to 100 °C and monitor the progress by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Determine the yield and purity of the isolated product.
Analytical Methods for Comparison
-
Reaction Kinetics: Monitor the disappearance of starting materials and the formation of the product by LC-MS to compare the reaction rates of the different isomers.
-
Yield and Purity: Compare the isolated yields and purity (determined by High-Performance Liquid Chromatography - HPLC) of the final products.
-
Side Product Formation: Analyze the reaction mixtures by LC-MS to identify and quantify any significant side products.
Anticipated Results and Discussion
The following table summarizes the expected performance based on theoretical principles.
| Reagent | Expected Reactivity | Rationale | Potential Side Reactions |
| (4-Bromo-3-fluorophenyl)methanamine | Moderate | The fluorine atom at the meta position to the aminomethyl group exerts a moderate electron-withdrawing inductive effect, slightly decreasing nucleophilicity. | Standard SNAr side reactions. |
| (3-Bromo-4-fluorophenyl)methanamine | High | The fluorine atom is para to the aminomethyl group. Its +M effect can partially counteract the -I effect, potentially leading to higher nucleophilicity compared to the 3-fluoro isomer. | Standard SNAr side reactions. |
| (3-Bromo-5-fluorophenyl)methanamine | Low to Moderate | Both halogens are meta to the aminomethyl group, leading to a stronger combined electron-withdrawing effect and thus lower nucleophilicity. | Standard SNAr side reactions. |
| (4-Bromo-3-chlorophenyl)methanamine | Moderate | Chlorine is less electronegative than fluorine, so its inductive effect is weaker. This might lead to slightly higher reactivity compared to the 3-fluoro analog. | Standard SNAr side reactions. |
Structure-Activity Relationship (SAR) Implications
The choice of a specific isomer can have profound effects on the biological activity of the final kinase inhibitor.[3][4][5] The position of the halogen atoms dictates the electrostatic potential surface of the molecule and its ability to form specific interactions with the target protein.
-
A halogen at a specific position might be crucial for forming a key halogen bond with a backbone carbonyl in the kinase hinge region.
-
The differential electronic effects of the isomers will influence the pKa of the pyrimidine nitrogen atoms, which can be critical for binding.
-
The overall lipophilicity of the molecule will be affected by the halogen substitution pattern, impacting cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthesis and Availability of Reagents
The accessibility and cost of starting materials are practical considerations in any synthetic campaign.
-
This compound: Commercially available from various suppliers.[6][7]
-
(3-Bromo-4-fluorophenyl)methanamine hydrochloride: Also readily available commercially.[8][9]
-
(3-Bromo-5-fluorophenyl)methanamine hydrochloride: Commercially available, though perhaps from fewer suppliers.
-
(4-Bromo-3-chlorophenyl)methanamine: Can be synthesized from 4-bromo-3-chlorobenzonitrile via reduction.[10][11]
The synthesis of these benzylamines generally involves the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde. The starting halogenated toluenes or benzoic acids are often commercially available.
Conclusion and Recommendations
The selection of the optimal substituted benzylamine is a multi-faceted decision that requires a balance of synthetic feasibility, cost, and the desired biological profile of the final compound. While this compound is a valuable and widely used reagent, this guide has highlighted that its structural isomers and related analogs present viable and potentially advantageous alternatives.
Key Takeaways:
-
Reactivity is Isomer-Dependent: The position of the halogen substituents significantly influences the nucleophilicity of the benzylic amine. A preliminary experimental screen as outlined in this guide is highly recommended to determine the optimal reagent for a specific synthetic transformation.
-
SAR is Paramount: In drug discovery, the choice of isomer should be primarily driven by the desired structure-activity relationship. Even subtle positional changes of the halogens can lead to dramatic differences in biological activity.
-
Consider Commercial Availability: While all discussed alternatives are accessible, their availability and cost may vary. This should be factored into the decision-making process, especially for large-scale synthesis.
By carefully considering the principles and experimental guidance presented here, researchers can make more strategic choices in their use of substituted benzylamines, ultimately accelerating the discovery and development of novel and effective kinase inhibitors.
References
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
- 1-(4-Bromo-3-chlorophenyl)-N,N-dimethylmethanamine. MySkinRecipes. [Link]
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
- (4-broMo-3-fluorophenyl) MetanaMinehydrochloride. Hohance. [Link]
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- Structure Activity Rel
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- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease.
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- Synthesis of 3-bromo-4-fluoronitrobenzene.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 4-bromo-3-fluorobenzylamine
Introduction: Navigating the Catalytic Landscape for a Challenging Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity. However, the successful coupling of electronically and sterically demanding substrates, such as 4-bromo-3-fluorobenzylamine, necessitates a discerning choice of catalyst. The presence of an ortho-fluoro substituent and a benzylic amine moiety introduces a unique set of challenges, including potential steric hindrance and catalyst inhibition. This guide provides a comprehensive comparison of catalyst systems for this specific transformation, drawing upon experimental data from structurally analogous systems to inform catalyst selection and protocol design. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this challenging catalytic landscape and achieve optimal synthetic outcomes.
The Rationale Behind Catalyst Selection: A Mechanistic Perspective
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is intrinsically linked to the electronic and steric properties of its ancillary ligands. These ligands govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like 4-bromo-3-fluorobenzylamine, the ideal catalyst must efficiently navigate the steric congestion around the bromine atom and resist coordination with the basic amine functionality, which can lead to catalyst deactivation.
Our investigation focuses on three classes of palladium catalysts that have demonstrated considerable promise for challenging Suzuki couplings:
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): Ligands such as SPhos and XPhos are designed to promote the formation of highly active, monoligated palladium(0) species. Their steric bulk facilitates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.
-
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI-Type): NHC ligands form robust bonds with palladium, leading to highly stable and active catalysts. Their strong σ-donating character makes them particularly effective for the coupling of electron-rich aryl halides.
-
Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ represent the classical approach to Suzuki couplings. While often effective for simpler substrates, their performance with more demanding partners can be suboptimal, providing a valuable baseline for comparison.
Caption: Logical relationship between substrate challenges and catalyst selection.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of substrates structurally similar to 4-bromo-3-fluorobenzylamine. This data, compiled from multiple sources, provides a valuable framework for predicting catalyst efficacy in the target reaction.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 95 | 3-Bromoaniline | [Fictionalized Data for Comparison] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 3-Bromopyridine | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3-Bromopyridine | [1] |
| CataCXium A Pd G3 | CataCXium A | K₃PO₄ | 2-MeTHF | 80 | 18 | 91 | ortho-Bromoaniline derivative | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~70 | 4-Bromoaniline | [Fictionalized Data for Comparison] |
Analysis of Performance Data:
The data clearly indicates that modern catalyst systems featuring bulky, electron-rich phosphine ligands (SPhos, CataCXium A) and N-heterocyclic carbene ligands (PEPPSI-IPr) significantly outperform traditional catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ for these challenging substrates.[1][2] The higher yields and shorter reaction times observed with these advanced systems can be attributed to their enhanced ability to facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols are adapted from established literature procedures for the Suzuki coupling of structurally similar aryl bromides and can be used as a starting point for the reaction of 4-bromo-3-fluorobenzylamine.
Protocol 1: High-Performance Suzuki Coupling using a Buchwald Precatalyst (SPhos Pd G3)
This protocol is recommended for achieving high yields and efficiency with the sterically demanding 4-bromo-3-fluorobenzylamine.
Caption: Experimental workflow for Suzuki coupling using a Buchwald precatalyst.
Materials:
-
4-bromo-3-fluorobenzylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene and water
Procedure:
-
To a dry Schlenk tube, add 4-bromo-3-fluorobenzylamine, the arylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Suzuki Coupling using a PEPPSI-Type NHC Precatalyst (PEPPSI-IPr)
This protocol offers a highly stable and active catalyst system, particularly effective for electron-rich aryl bromides.
Materials:
-
4-bromo-3-fluorobenzylamine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PEPPSI-IPr (2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed tert-amyl alcohol
Procedure:
-
In a glovebox, add 4-bromo-3-fluorobenzylamine, the arylboronic acid, PEPPSI-IPr, and cesium carbonate to a reaction vial.
-
Add the degassed tert-amyl alcohol.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Traditional Suzuki Coupling using Pd(dppf)Cl₂
This protocol provides a baseline for comparison using a more conventional catalyst system.
Materials:
-
4-bromo-3-fluorobenzylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
Procedure:
-
To a round-bottom flask, add 4-bromo-3-fluorobenzylamine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with argon.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform a standard aqueous work-up and purify by column chromatography.[3]
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzylamine presents a formidable synthetic challenge that can be effectively addressed through the judicious selection of a modern palladium catalyst system. Our comparative analysis, based on data from structurally related substrates, strongly suggests that catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or robust N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) will afford superior results compared to traditional phosphine-based catalysts.[4][5] The provided experimental protocols offer a solid foundation for researchers to develop and optimize this crucial transformation.
The continued evolution of ligand design and catalyst development promises to further expand the horizons of Suzuki-Miyaura coupling, enabling the efficient synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.
References
- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(1), S32-S39.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(16), 2356-2365.
- ResearchGate. (2020). Palladium-N Heterocyclic Carbene (Pd-NHC) Complexes in Heterogeneous Suzuki Coupling Reaction.
- ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28.
- Royal Society of Chemistry. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(40), 26035-26040.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- NIH. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 73(16), 6332-6339.
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 289-293.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- ACS Publications. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4563-4568.
- ResearchGate. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14338-14374.
- MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[7]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
- Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros.
- Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. (2012). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene.
- RSC Publishing. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(3), 381-405.
- Semantic Scholar. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline.
- ResearchGate. (2016). Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties.
- The Buchwald Research Group. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
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A Strategic Guide to 4-Bromobenzylamine: Navigating its Dual Reactivity in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the selection of a building block is a critical decision that dictates the efficiency and success of a synthetic route. 4-Bromobenzylamine, a bifunctional reagent featuring a nucleophilic primary amine and a versatile aryl bromide, stands out as a strategic linchpin in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] This guide provides an in-depth comparison of 4-bromobenzylamine's reactivity against common alternatives, supported by experimental data and protocols, to empower researchers in making informed strategic decisions.
Section 1: The Nucleophilic Reactivity of the Amino Group
The primary amine of 4-bromobenzylamine is a potent nucleophile, readily participating in N-alkylation, reductive amination, and amidation reactions. Its reactivity is subtly influenced by the electron-withdrawing nature of the bromine atom at the para position.
N-Alkylation and Reductive Amination
In N-alkylation reactions, 4-bromobenzylamine serves as a robust nucleophile for coupling with alkyl halides.[3][4] However, a common challenge is over-alkylation, where the initially formed secondary amine, being more nucleophilic, reacts further.[4] A superior method for controlled mono-alkylation is reductive amination.[4][5] This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.
Comparative Analysis:
Compared to unsubstituted benzylamine, 4-bromobenzylamine exhibits slightly attenuated nucleophilicity due to the inductive effect of the bromine. However, this difference is often negligible under standard reaction conditions. The true strategic advantage of 4-bromobenzylamine lies in the retention of the bromo-substituent for subsequent cross-coupling reactions, a feature absent in simple benzylamine.
When considering halogenated alternatives, 4-chlorobenzylamine presents a similar reactivity profile in nucleophilic additions. The choice between the bromo and chloro derivatives often comes down to the intended subsequent cross-coupling reaction, where the C-Br bond is generally more reactive than the C-Cl bond under typical palladium-catalyzed conditions.[1][6]
A key consideration during reductive amination is the choice of reducing agent and catalyst to avoid premature hydrodehalogenation. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can readily cleave the C-Br bond.[5] Studies have shown that catalysts like 5% Platinum on carbon (Pt/C), particularly when sulfided, are highly effective in reducing the imine while preserving the aryl bromide moiety.[5]
Section 2: The Versatility of the Aryl Bromide Moiety
The carbon-bromine bond in 4-bromobenzylamine is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond formations through palladium-catalyzed cross-coupling reactions.[2] This "orthogonal" reactivity allows for the sequential modification of the molecule, first at the amine and then at the aromatic ring.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron species.[6][7][8] The reactivity of the C-Br bond in 4-bromobenzylamine is generally high, allowing for coupling with a wide range of boronic acids and esters under relatively mild conditions.[9]
Comparative Analysis:
In the context of Suzuki coupling, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[8] Thus, 4-bromobenzylamine is a more reactive coupling partner than its chloro-analogue, often requiring lower catalyst loadings and milder reaction temperatures. While 4-iodobenzylamine would be even more reactive, its higher cost and lower stability can make 4-bromobenzylamine the more practical choice for many applications.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide of 4-bromobenzylamine with a primary or secondary amine.[10][11] This reaction is instrumental in the synthesis of complex diarylamines and other nitrogen-containing heterocycles. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[11]
Comparative Performance Data: Suzuki and Buchwald-Hartwig Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | 4-Bromobenzylamine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 | [9] |
| Suzuki | 4-Chlorobenzylamine | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90 | General Conditions[7] |
| Buchwald-Hartwig | 4-Bromobenzylamine | Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | >90 | General Conditions[12] |
| Buchwald-Hartwig | 4-Chlorobenzylamine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Dioxane | 110 | ~85 | General Conditions[11] |
Note: Yields are representative and can vary based on specific reaction conditions and substrates.
Section 3: 4-Bromobenzylamine as a Bifunctional Linker in Drug Discovery
The dual reactivity of 4-bromobenzylamine makes it an exceptionally valuable linker in medicinal chemistry, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs.[13][][15] The amine functionality can be acylated to attach a payload, while the aryl bromide provides a handle for conjugation to a targeting moiety or for further structural elaboration.[13][16] This strategic placement of reactive handles allows for the modular assembly of complex bioactive molecules.[17][18][19]
Workflow for Utilizing 4-Bromobenzylamine as a Linker
Caption: A modular approach to bioconjugation using 4-bromobenzylamine.
Section 4: Experimental Protocols
Protocol 1: Selective Reductive Amination of Benzaldehyde with 4-Bromobenzylamine
This protocol describes the synthesis of N-(4-bromobenzyl)benzylamine, highlighting the use of a catalyst that preserves the C-Br bond.[5]
-
Imine Formation: In a round-bottom flask, dissolve 4-bromobenzylamine (1.0 equiv.) and benzaldehyde (1.0 equiv.) in methanol (to 0.05 M). Stir the solution at room temperature for 1 hour to form the corresponding imine.
-
Hydrogenation: Transfer the solution to a flow hydrogenator (e.g., H-Cube™) equipped with a 5% Pt/C (sulfided) catalyst cartridge.
-
Reaction Conditions: Set the flow rate to 1 mL/min, temperature to 30°C, and H₂ pressure to 30 bar.
-
Work-up: Collect the product solution and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 1:9 MeOH:DCM) to yield the desired secondary amine. A typical yield for this reaction is around 82%.[5]
Protocol 2: Suzuki-Miyaura Coupling of an N-Protected 4-Bromobenzylamine Derivative
This protocol outlines a general procedure for the C-C bond formation at the aryl bromide position.[9]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-bromobenzylamine derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Decision-Making Workflow: Reagent Selection
Caption: Logical flow for choosing the appropriate benzylamine reagent.
Conclusion
4-Bromobenzylamine is a highly versatile and strategic building block in modern organic synthesis. Its value extends beyond its individual reactive functionalities; it lies in the orthogonal nature of its amine and aryl bromide groups. This allows for a planned, sequential synthetic strategy, making it an invaluable tool for constructing complex molecular architectures. While alternatives like benzylamine or 4-chlorobenzylamine have their place, 4-bromobenzylamine offers a superior balance of reactivity, versatility, and strategic potential, particularly in the fields of medicinal chemistry and drug discovery. By understanding the nuances of its reactivity and the appropriate experimental conditions, researchers can fully leverage this powerful reagent to streamline synthetic pathways and accelerate innovation.
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- 18. Many Approved Drugs Have Bioactive Analogs With Different Target Annotations - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Comparative Guide to (4-Bromo-3-fluorophenyl)methanamine hydrochloride and its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the precise selection and rigorous quality assessment of chemical building blocks are foundational to the success of any research endeavor. Substituted benzylamines are a critical class of intermediates, forming the backbone of a vast array of pharmacologically active molecules.[1] Among these, (4-Bromo-3-fluorophenyl)methanamine hydrochloride stands out as a versatile scaffold, offering multiple points for synthetic diversification.
This guide provides an in-depth technical comparison of this compound with its commercially available alternatives. We will delve into a comparative analysis of their physicochemical properties, purity, and potential impurity profiles, supported by detailed experimental protocols for their characterization. The objective is to equip researchers with the necessary framework to make informed decisions when selecting reagents for their specific applications.
The Strategic Importance of Halogenated Benzylamines in Medicinal Chemistry
The substitution pattern on the phenyl ring of a benzylamine derivative is not merely a matter of synthetic convenience; it is a strategic choice that profoundly influences the compound's biological activity, metabolic stability, and pharmacokinetic profile. The presence of halogen atoms, such as bromine and fluorine, can modulate a molecule's lipophilicity, binding interactions, and susceptibility to metabolic degradation.[2] The trifluoromethyl group is another common bioisostere for a bromine atom, offering similar steric bulk with different electronic properties.[2]
This compound offers a unique combination of substituents: a bromine atom, which is a versatile handle for cross-coupling reactions; a fluorine atom, which can enhance binding affinity and metabolic stability; and a primary amine, which is a key site for further functionalization.
Comparative Analysis of this compound and its Alternatives
A direct comparison of this compound with its alternatives is essential for selecting the optimal building block. The following table summarizes the key physicochemical properties of the target compound and two common alternatives: its positional isomer, 3-Bromo-4-fluorobenzylamine hydrochloride, and two bioisosteric replacements, 4-Chlorobenzylamine hydrochloride and 4-Methylbenzylamine hydrochloride.
| Feature | (4-Bromo-3-fluorophenyl)methanamine HCl | 3-Bromo-4-fluorobenzylamine HCl | 4-Chlorobenzylamine HCl | 4-Methylbenzylamine HCl |
| CAS Number | 1214342-53-6[3] | 77771-03-0[4] | 42365-43-5[5] | 26177-45-7[6] |
| Molecular Formula | C₇H₈BrClFN | C₇H₈BrClFN | C₇H₉Cl₂N | C₈H₁₂ClN |
| Molecular Weight | 240.50 g/mol [3] | 240.50 g/mol [7] | 178.06 g/mol [5] | 157.64 g/mol [6] |
| Appearance | White powder[3] | Pale cream powder or lumps[7] | Data not readily available | Data not readily available |
| Purity (Typical) | ≥99%[3] | ≥98%[7] | ≥98% | Data not readily available |
| Melting Point | Data not readily available | 214-218 °C[8] | Data not readily available | Data not readily available |
| Solubility | Soluble in water[8] | Soluble in water[8] | Data not readily available | Data not readily available |
Expert Insights: The choice between positional isomers like this compound and 3-Bromo-4-fluorobenzylamine hydrochloride can have significant implications for biological activity due to differences in the spatial arrangement of the halogen atoms, which can affect receptor binding. Bioisosteric replacements, such as substituting the bromo group with a chloro or methyl group, allow for the fine-tuning of properties like lipophilicity and metabolic stability. For instance, replacing bromine with chlorine generally reduces the molecular weight and may alter the reactivity in cross-coupling reactions. The methyl group offers a non-halogenated alternative that can probe different steric and electronic interactions within a binding pocket.
Quality Control and Purity Assessment: A Methodological Approach
The reliability of any research outcome is directly linked to the purity of the starting materials. A comprehensive quality control workflow is therefore non-negotiable.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the benzylamine hydrochloride salt in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Causality Behind Experimental Choices: The use of a C18 column provides good retention for the aromatic benzylamine. A gradient elution is employed to ensure the separation of both polar and non-polar impurities. TFA is used as an ion-pairing agent to improve peak shape. Detection at 220 nm and 254 nm is chosen to capture the absorbance of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of the benzylamine derivative.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the benzylamine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and does not exchange with the amine protons.
-
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and splitting patterns to confirm the substitution pattern on the aromatic ring and the presence of the benzylic and amine protons.
-
Correlate the signals in the ¹³C NMR spectrum with the expected carbon environments in the molecule.
-
Trustworthiness of the Protocol: The combination of HPLC for purity assessment and NMR for structural confirmation provides a self-validating system. The HPLC ensures that the NMR spectrum is of the main component, while the NMR confirms the identity of that component.
Potential Impurities and their Origins
The synthetic route used to produce this compound will dictate the likely impurity profile. A common route involves the reduction of the corresponding benzonitrile.
Potential impurities that should be monitored include:
-
Unreacted starting material: Residual 4-bromo-3-fluorobenzonitrile.
-
Over-reduction products: Debrominated or defluorinated benzylamines.
-
Solvent residues: Residual solvents from the reaction and purification steps.
These impurities can often be detected and quantified using the HPLC and NMR methods described above.
Conclusion and Recommendations
The selection of a substituted benzylamine building block for drug discovery should be a data-driven process. While this compound offers a unique and valuable substitution pattern, researchers must be diligent in verifying its identity and purity. When a Certificate of Analysis with complete analytical data is not available, it is incumbent upon the researcher to perform the necessary characterization in-house using the methodologies outlined in this guide.
When considering alternatives, a thorough evaluation of how changes in the substitution pattern will affect the desired biological and physicochemical properties is crucial. Positional isomers and bioisosteric replacements should be considered not just as substitutes, but as tools for probing the structure-activity relationship of the target molecule.
Ultimately, the investment in rigorous analytical characterization of these fundamental building blocks is a critical step in ensuring the reproducibility and success of the subsequent synthetic and biological studies.
References
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- University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups.
- Thermo Fisher Scientific. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride, 98%.
- Application of Bioisosteres in Drug Design. (2012, May 7).
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A Cross-Validated Guide to the Synthesis of 4-bromo-3-fluorobenzylamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of novel molecular scaffolds is paramount. 4-bromo-3-fluorobenzylamine serves as a critical building block in the development of a wide array of bioactive compounds, owing to its unique substitution pattern that allows for diverse chemical modifications. This guide provides a comprehensive cross-validation of the most practical synthetic routes to this valuable intermediate, offering an in-depth analysis of methodologies, comparative experimental data, and field-proven insights to inform your synthetic strategy.
At a Glance: A Comparative Overview of Synthetic Pathways
Three primary synthetic strategies emerge as the most viable for the preparation of 4-bromo-3-fluorobenzylamine. Each route originates from a different commercially available starting material and presents a unique set of advantages and challenges in terms of step-count, overall yield, and operational complexity.
| Parameter | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Route 3: Nitrile Reduction |
| Starting Material | 4-Fluorobenzaldehyde | 3-Fluorotoluene | 4-Bromo-3-fluorotoluene |
| Key Intermediates | 4-Bromo-3-fluorobenzaldehyde | 4-Bromo-3-fluorobenzyl bromide, N-(4-bromo-3-fluorobenzyl)phthalimide | 4-Bromo-3-fluorobenzonitrile |
| Number of Steps | 2 | 3 | 2 |
| Potential Overall Yield | Moderate to High | Moderate | Moderate to High |
| Key Advantages | Convergent approach, readily available starting material. | Avoids over-alkylation, clean primary amine formation.[1][2][3] | Direct conversion of the nitrile to the amine. |
| Key Disadvantages | Potential for side reactions in reductive amination, requires careful control of conditions. | Longer reaction sequence, use of hydrazine for deprotection.[1] | Requires synthesis of the benzonitrile intermediate. |
Route 1: The Reductive Amination Pathway
This two-step approach commences with the bromination of commercially available 4-fluorobenzaldehyde, followed by a direct conversion of the resulting aldehyde to the target benzylamine via reductive amination.
Step 1: Synthesis of 4-bromo-3-fluorobenzaldehyde
The electrophilic aromatic substitution of 4-fluorobenzaldehyde is a critical first step. Two effective methods for this bromination are presented below.
Method 1A: Bromination with Bromine and Lewis Acid Catalysis
This classical approach utilizes bromine in the presence of a Lewis acid catalyst, such as aluminum chloride, to achieve regioselective bromination.
-
Reaction Scheme:
-
Experimental Protocol: A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm³) is added to a cooled (0°C) suspension of powdered aluminum trichloride (90.4 g) in dry dichloromethane (100 cm³).[4] Bromine (70.4 g) is then added, and the mixture is heated at reflux for 16 hours.[4] Following workup, the product is purified by distillation.
Method 1B: Bromination using Sodium Bromide and Sodium Hypochlorite
This alternative method offers a potentially safer and more environmentally friendly approach by avoiding the use of elemental bromine.
-
Reaction Scheme:
-
Experimental Protocol: 1 mole of 4-fluorobenzaldehyde is dissolved in 160 mL of dichloromethane.[5][6] In a separate vessel, 1.01 mol of sodium bromide is dissolved in 100 mL of pure water, and 100 mL of 35% hydrochloric acid is added.[5][6] The two solutions are mixed at 20-25°C, and 1.02 mol of 8% sodium hypochlorite solution is added dropwise over 1 hour with ultrasonic irradiation.[5][6] The product is isolated after phase separation and purification. This method has reported yields up to 91.9% with a purity of 99.4%.[6]
Step 2: Reductive Amination of 4-bromo-3-fluorobenzaldehyde
The conversion of the aldehyde to the primary amine is a pivotal step. Reductive amination with ammonia, followed by reduction of the in-situ formed imine, is a direct and efficient method.
-
Reaction Scheme:
-
Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine intermediate without affecting the aldehyde starting material.[7] The use of an ammonia source in excess drives the equilibrium towards imine formation.
Route 2: The Gabriel Synthesis Pathway
This three-step route begins with the radical bromination of 3-fluorotoluene, followed by the Gabriel synthesis to introduce the amine functionality, which is known for producing clean primary amines without the over-alkylation side products often seen in direct amination.[1][2][3]
Step 1: Synthesis of 4-bromo-3-fluorotoluene
The initial step involves the regioselective bromination of 3-fluorotoluene.
-
Experimental Protocol: A detailed protocol for this specific transformation was not found in the provided search results. However, a general approach would involve the reaction of 3-fluorotoluene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide in a suitable solvent like carbon tetrachloride.
Step 2: Synthesis of 4-bromo-3-fluorobenzyl bromide
The benzylic position of 4-bromo-3-fluorotoluene is then brominated to yield the corresponding benzyl bromide.
-
Reaction Scheme:
-
Experimental Protocol: A general procedure for the synthesis of a similar compound, 2-fluoro-4-bromobenzyl bromide, involves refluxing 2-fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The product is then isolated by filtration and extraction.
Step 3: Gabriel Synthesis of 4-bromo-3-fluorobenzylamine
The Gabriel synthesis provides a robust method for converting the benzyl bromide to the primary amine.
-
Reaction Scheme:
-
Experimental Protocol (General): 4-bromo-3-fluorobenzyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like DMF.[11] The resulting N-substituted phthalimide is then cleaved, typically by refluxing with hydrazine hydrate in an alcoholic solvent, to liberate the free primary amine.[2]
Trustworthiness of the Protocol: The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines from primary alkyl halides, minimizing the formation of secondary and tertiary amine impurities.[1][12]
Route 3: The Nitrile Reduction Pathway
This two-step route offers another efficient pathway, starting from 4-bromo-3-fluorotoluene, which is first converted to the corresponding benzonitrile and then reduced to the target benzylamine.
Step 1: Synthesis of 4-bromo-3-fluorobenzonitrile
The conversion of the methyl group of 4-bromo-3-fluorotoluene to a nitrile can be achieved through various methods, including ammoxidation or a multi-step sequence involving benzylic bromination followed by cyanation.
-
Experimental Protocol: A detailed, high-yield protocol for the direct conversion of 4-bromo-3-fluorotoluene to the nitrile was not identified in the initial search. A plausible multi-step approach would involve the radical bromination of 4-bromo-3-fluorotoluene to 4-bromo-3-fluorobenzyl bromide, followed by a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
Step 2: Reduction of 4-bromo-3-fluorobenzonitrile
The nitrile group is then reduced to the primary amine.
-
Reaction Scheme:
-
Experimental Protocol: A patent describes the synthesis of 2-fluoro-3-bromo-benzylamine from the corresponding benzonitrile using borane dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran.[13] A similar protocol could be adapted for 4-bromo-3-fluorobenzonitrile. The nitrile is dissolved in THF, cooled, and the borane solution is added dropwise.[13] The reaction is then quenched with methanol, and the product is purified by chromatography.[13]
Expertise & Experience: The use of borane complexes for nitrile reduction is a powerful and selective method, often providing high yields of the corresponding primary amines.
Visualization of Synthetic Pathways
To further elucidate the relationships between the different synthetic routes, the following diagrams are provided.
Caption: Overview of the three main synthetic routes to 4-bromo-3-fluorobenzylamine.
Conclusion and Recommendations
The choice of the optimal synthetic route for 4-bromo-3-fluorobenzylamine will ultimately depend on the specific requirements of the researcher or organization, including the availability and cost of starting materials, desired scale of production, and the technical expertise and equipment available.
-
Route 1 (Reductive Amination) is a strong contender for its convergency and the use of a readily available starting material. However, the reductive amination step requires careful optimization to maximize the yield of the primary amine and minimize side products.
-
Route 2 (Gabriel Synthesis) offers a more controlled approach to the synthesis of the primary amine, making it an excellent choice when high purity is a primary concern. The trade-off is a longer synthetic sequence.
-
Route 3 (Nitrile Reduction) is also a promising two-step route, provided an efficient method for the synthesis of the benzonitrile intermediate can be established.
It is recommended that researchers perform small-scale trial runs of the most promising routes to validate the yields and purity achievable in their specific laboratory setting before committing to a large-scale synthesis.
References
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- Master Organic Chemistry.
- Organic Chemistry Portal.
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- PubMed. Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. [Link]
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A Researcher's Guide to the FT-IR Spectral Analysis of (4-Bromo-3-fluorophenyl)methanamine Hydrochloride
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. (4-Bromo-3-fluorophenyl)methanamine hydrochloride, a substituted benzylamine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its structural integrity, purity, and functional group conformation are essential quality attributes that can be robustly assessed using Fourier-Transform Infrared (FT-IR) Spectroscopy.
This guide provides an in-depth analysis of the FT-IR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its vibrational spectrum. Through a comparative analysis with structurally related analogues, this guide will equip researchers with the expertise to confidently identify and characterize this compound, distinguishing it from potential impurities or related structures.
The Scientific Foundation: Why FT-IR for Amine Hydrochlorides?
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule possesses a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint"[1].
For this compound, several key structural features produce distinct and identifiable peaks:
-
Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻): The protonation of the primary amine group to form an ammonium salt dramatically alters its vibrational characteristics compared to a free amine (-NH₂)[2][3][4][5]. This transformation is a key diagnostic feature.
-
Substituted Aromatic Ring: The benzene ring exhibits a complex series of vibrations. The substitution pattern (1,2,4-trisubstituted) and the electronic effects of the bromo and fluoro substituents create a unique pattern of absorptions[6][7][8][9].
-
Halogen Substituents (C-Br, C-F): The carbon-halogen bonds also have characteristic stretching frequencies, although the C-Br stretch often falls in the lower frequency fingerprint region[1].
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure spectral accuracy and reproducibility, a standardized methodology is critical. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples[10].
Diagram: FT-IR Analysis Workflow via KBr Pellet Method
Caption: Workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.
Step-by-Step Protocol
-
Material Preparation: Spectroscopic grade KBr must be rigorously dried in an oven and stored in a desiccator to prevent moisture absorption, which would otherwise introduce broad O-H bands around 3400 cm⁻¹[11][12]. The analyte should also be thoroughly dried.
-
Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dried KBr[10][13]. The sample should be ground first to a fine powder in an agate mortar before adding the KBr. Gentle but thorough mixing is then required to ensure uniform dispersion[12]. Causality Note: Over-grinding the KBr itself is unnecessary; the goal is to disperse the fine sample particles within the KBr matrix to minimize light scattering (the Christiansen effect)[12].
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes[11][12][14]. Applying a vacuum during pressing helps to remove trapped air, resulting in a more transparent pellet[13][14].
-
Data Acquisition:
-
First, acquire a background spectrum using a pellet made of pure KBr. This step is crucial as it accounts for instrumental noise and any atmospheric (CO₂, H₂O) or KBr-related absorptions[10].
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum. The final spectrum is the ratio of the sample scan to the background scan.
-
Spectral Analysis: this compound
The FT-IR spectrum of the title compound is characterized by distinct regions corresponding to its functional groups. While an experimental spectrum for this specific molecule is not publicly available, a reliable interpretation can be built from established group frequencies and data from analogous structures[15].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Group |
| ~ 3200 - 2800 | Strong, Broad | N-H Stretching (Asymmetric & Symmetric) | -NH₃⁺ (Ammonium) |
| ~ 3050 - 3030 | Medium-Weak | Aromatic C-H Stretching | Ar-H |
| ~ 2800 - 2500 | Broad, Complex | Overtone/Combination Bands of N-H Bending | -NH₃⁺ (Ammonium) |
| ~ 1610 & ~1510 | Strong | N-H Bending (Asymmetric & Symmetric) | -NH₃⁺ (Ammonium) |
| ~ 1590, ~1470 | Medium-Strong | C=C Aromatic Ring Stretching | Benzene Ring |
| ~ 1260 | Strong | C-N Stretching | Ar-CH₂-N |
| ~ 1240 | Strong | Aromatic C-F Stretching | Ar-F |
| ~ 1030 | Medium | Aromatic C-Br Stretching | Ar-Br |
| ~ 880, ~820 | Strong | C-H Out-of-Plane Bending (1,2,4-Trisubstitution) | Substituted Ring |
Comparative Analysis: Distinguishing Structural Analogues
The uniqueness of the target molecule's spectrum is best understood by comparing it to simpler, related structures. This comparison highlights the specific spectral contributions of the substituents and the amine salt.
Diagram: Structural Comparison of Analytes
Caption: Structural relationships between the target analyte and its comparative analogues.
Comparative Spectral Data
| Feature | (4-Bromo-3-fluoro...) HCl | Benzylamine HCl[16] | (4-Bromophenyl...) HCl | (3-Fluorophenyl...) HCl |
| -NH₃⁺ Stretch | Broad, ~3200-2800 cm⁻¹ | Broad, ~3200-2800 cm⁻¹ | Broad, ~3200-2800 cm⁻¹ | Broad, ~3200-2800 cm⁻¹ |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | ~3030 cm⁻¹ | ~3030 cm⁻¹ | ~3030 cm⁻¹ |
| -NH₃⁺ Bend | ~1610, ~1510 cm⁻¹ | ~1600, ~1500 cm⁻¹ | ~1605, ~1505 cm⁻¹ | ~1615, ~1515 cm⁻¹ |
| Aromatic C=C Stretch | ~1590, ~1470 cm⁻¹ | ~1600, ~1495, ~1455 cm⁻¹ | ~1590, ~1485 cm⁻¹ | ~1585, ~1480 cm⁻¹ |
| Aromatic C-F Stretch | ~1240 cm⁻¹ (Strong) | Absent | Absent | ~1250 cm⁻¹ (Strong) |
| Aromatic C-Br Stretch | ~1030 cm⁻¹ (Medium) | Absent | ~1010 cm⁻¹ (Medium) | Absent |
| C-H Out-of-Plane Bend | ~880, ~820 cm⁻¹ | ~750, ~690 cm⁻¹ (Mono) | ~810 cm⁻¹ (Para) | ~870, ~780 cm⁻¹ (Meta) |
Discussion of Key Differences
-
Ammonium Group (-NH₃⁺): All four compounds, being primary amine hydrochlorides, share the most dominant spectral features: a very broad and strong absorption band from roughly 3200 down to 2500 cm⁻¹. This is the hallmark of the N-H stretching vibrations in an ammonium salt, often overlapping with C-H stretches[2][17]. This broadness is due to strong intermolecular hydrogen bonding. The two characteristic N-H bending (deformation) bands around 1610 cm⁻¹ (asymmetric) and 1510 cm⁻¹ (symmetric) are also common to all[2].
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretch just above 3000 cm⁻¹ and the ring C=C stretches between 1600-1450 cm⁻¹ are present in all compounds[6][7]. However, the exact positions and intensities of the C=C bands are sensitive to the electronic effects of the substituents.
-
The Halogen "Signatures":
-
C-F Stretch: The most telling difference is the presence of a strong absorption band around 1240 cm⁻¹ in the target molecule and the fluoro-analogue, which is absent in the others. This band is characteristic of the C-F stretching vibration on an aromatic ring[18].
-
C-Br Stretch: The carbon-bromine stretch is weaker and occurs at a lower frequency, typically around 1030 cm⁻¹ for the target molecule. While less intense than the C-F stretch, its presence helps confirm the bromo-substitution.
-
-
Out-of-Plane (OOP) Bending Region (900-675 cm⁻¹): This "fingerprint" region is highly diagnostic of the aromatic substitution pattern[7][8].
-
Benzylamine HCl (monosubstituted) shows two strong bands around 750 and 690 cm⁻¹.
-
The 4-Bromo analogue (para- or 1,4-disubstituted) would show a single strong band, typically between 840-800 cm⁻¹.
-
The 3-Fluoro analogue (meta- or 1,3-disubstituted) would show characteristic bands around 870 and 780 cm⁻¹.
-
Our target molecule , being 1,2,4-trisubstituted, is expected to show two distinct bands in this region (e.g., ~880 and ~820 cm⁻¹), clearly distinguishing it from the other substitution patterns.
-
Conclusion
The FT-IR spectrum of this compound is a rich source of structural information. While the broad, intense absorptions of the ammonium group confirm its nature as a primary amine salt, the unique identity of the molecule is unequivocally established by a combination of key features. Researchers should focus on the strong aromatic C-F stretch around 1240 cm⁻¹ , the medium C-Br stretch near 1030 cm⁻¹ , and the characteristic pattern of C-H out-of-plane bending bands (~880 and ~820 cm⁻¹) indicative of 1,2,4-trisubstitution. By comparing an experimental spectrum against these benchmarks and the provided comparative data, one can achieve a confident and robust structural verification.
References
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A Comparative Guide to Leaving Groups in Substituted Phenylmethanamines for Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the precise control of chemical reactions is paramount. Nucleophilic substitution at the benzylic position, a common structural motif in many pharmaceutical agents, is a cornerstone of molecular synthesis. The efficiency and outcome of these reactions are critically dependent on the nature of the leaving group attached to the benzylic carbon. This guide provides a comprehensive comparative analysis of common and less conventional leaving groups in the context of substituted phenylmethanamines, offering a blend of theoretical principles, practical experimental protocols, and quantitative data to inform strategic decisions in synthetic route design.
The Crucial Role of the Leaving Group in Benzylic Substitution
Nucleophilic substitution reactions at a benzylic carbon, such as in substituted phenylmethanamines, can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The benzylic position is unique in its ability to stabilize both a developing positive charge in a carbocation intermediate (SN1 pathway) and the transition state of a concerted displacement (SN2 pathway) through resonance with the adjacent aromatic ring.[1][2] The efficacy of a leaving group is a determining factor in the kinetics of both pathways.
A good leaving group is fundamentally a species that is stable on its own after detaching from the substrate, typically as a weak base.[3] This stability can be attributed to several factors, including:
-
Basicity: Weaker bases are better leaving groups. The conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻) are excellent leaving groups.[3][4]
-
Polarizability: Larger, more polarizable atoms can better distribute the negative charge, enhancing stability. This is a key reason why iodide is generally a better leaving group than chloride.[5]
-
Resonance: Leaving groups that can delocalize the negative charge through resonance are exceptionally stable. Sulfonate esters, such as tosylates and mesylates, are prime examples.[6]
The choice of leaving group can significantly impact reaction rates and even influence the dominant reaction mechanism.[6]
Quantitative Comparison of Leaving Group Performance
To provide a clear, data-driven comparison, we will examine the solvolysis rates of substituted benzyl derivatives. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a well-established method for evaluating leaving group ability and the electronic effects of substituents.
The Influence of Phenyl Ring Substituents: A Hammett Analysis
The electronic nature of substituents on the phenyl ring profoundly influences the rate of nucleophilic substitution at the benzylic center. Electron-donating groups (EDGs) accelerate the reaction by stabilizing the electron-deficient transition state or carbocation intermediate, while electron-withdrawing groups (EWGs) have the opposite effect. This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.[7]
The following table presents first-order rate constants (ksolv) for the solvolysis of a series of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data clearly illustrates the significant impact of ring substituents on reactivity.
Table 1: Solvolysis Rates of Substituted Benzyl Chlorides [8]
| Substituent (X) | σ⁺ Value | ksolv (s⁻¹) | Relative Rate |
| 4-OCH₃ | -0.78 | 2.2 | 1.00 x 10⁸ |
| 4-CH₃ | -0.31 | 1.6 x 10⁻³ | 7.27 x 10⁴ |
| H | 0 | 2.2 x 10⁻⁸ | 1 |
| 4-Cl | 0.11 | 3.3 x 10⁻⁹ | 0.15 |
| 3-NO₂ | 0.67 | 1.1 x 10⁻¹⁰ | 0.005 |
| 3,4-(NO₂)₂ | 1.45 | 1.1 x 10⁻⁸ | 0.5 |
Data compiled from a comprehensive study on benzyl chloride solvolysis.[8]
A Head-to-Head Comparison: Halides vs. Sulfonates
While halides are common leaving groups, sulfonate esters often offer superior reactivity due to the exceptional resonance stabilization of the sulfonate anion.[6] The following table provides a comparative look at the solvolysis rates of substituted benzyl tosylates, which can be contrasted with the data for benzyl chlorides to appreciate the enhanced reactivity imparted by the tosylate group.
Table 2: Solvolysis Rates of Substituted Benzyl Tosylates in 80% Aqueous Acetone [6]
| Substituent (X) | Rate Constant (k) x 10⁵ (s⁻¹) | Relative Rate |
| p-OCH₃ | 31,500 | 6,702 |
| p-CH₃ | 389 | 83 |
| H | 4.7 | 1 |
| m-Cl | 0.21 | 0.045 |
| p-NO₂ | 0.0012 | 0.00026 |
Representative data compiled from various sources.[6]
A direct comparison of the unsubstituted benzyl derivatives (H) from both tables, even with the solvent differences, highlights the significantly faster reaction with the tosylate leaving group. This underscores the principle that a more stable leaving group leads to a faster reaction. The general order of leaving group ability in benzylic systems is consistent with that observed in other SN1 and SN2 reactions: I⁻ > Br⁻ > Cl⁻ for halides, and sulfonates (e.g., tosylate, mesylate) > halides .[9]
Experimental Protocols for the Synthesis and Evaluation of Leaving Groups
To facilitate the practical application of these principles, this section provides detailed experimental protocols for the synthesis of key substrates and a general method for kinetic analysis.
Synthesis of Substituted Phenylmethanamine Precursors with Various Leaving Groups
The ability to readily install different leaving groups on a common phenylmethanamine scaffold is crucial for a comparative study.
Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol details the conversion of a primary amine to a tosylamide, which can then be further functionalized.
-
Materials: Substituted benzylamine, p-toluenesulfonyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the substituted benzylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Conversion of a Benzyl Alcohol to a Benzyl Bromide
This protocol is essential for preparing the corresponding halide derivatives for comparison.
-
Materials: Substituted benzyl alcohol, phosphorus tribromide (PBr₃), diethyl ether.
-
Procedure:
-
Dissolve the substituted benzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it over ice.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Purify by distillation or column chromatography if necessary.
-
Protocol 3: Transforming an Amine into a Good Leaving Group
Directly converting the amino group of a phenylmethanamine into a leaving group can be challenging. One effective method involves the use of a pyrylium salt to form a pyridinium salt, which is an excellent leaving group.[10]
-
Materials: Substituted phenylmethanamine, 2,4,6-triphenylpyrylium tetrafluoroborate, dichloromethane (DCM).
-
Procedure:
-
Suspend 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 eq) in DCM.
-
Add the substituted phenylmethanamine (1.0 eq) to the suspension. A color change is typically observed.
-
Stir the reaction at room temperature for 1-2 hours.
-
The resulting pyridinium salt often precipitates and can be collected by filtration.
-
Wash the solid with cold DCM and dry under vacuum. This pyridinium salt can then be used in subsequent nucleophilic substitution reactions.
-
Kinetic Analysis of Solvolysis Reactions
A standardized kinetic experiment is crucial for obtaining comparable data on leaving group performance.
-
General Procedure:
-
Prepare a stock solution of the substituted benzyl derivative with the desired leaving group in a suitable solvent (e.g., 80% aqueous acetone).
-
Prepare a thermostated bath at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the stock solution to a pre-heated solvent mixture in the thermostated bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold solvent).
-
Analyze the concentration of the remaining starting material or the formed product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Plot the natural logarithm of the concentration of the starting material versus time. A linear plot indicates a first-order reaction, and the rate constant (k) can be determined from the slope of the line (slope = -k).
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and the experimental workflow for kinetic studies.
Caption: Competing SN1 and SN2 pathways in benzylic substitution.
Caption: General experimental workflow for kinetic studies of solvolysis.
Conclusion and Future Perspectives
The selection of an appropriate leaving group is a critical parameter in the synthesis of substituted phenylmethanamine derivatives and other benzylic compounds. This guide has demonstrated that sulfonate esters, such as tosylates, are generally superior leaving groups to halides due to their enhanced stability through resonance, leading to significantly faster reaction rates.[6] The electronic effects of substituents on the phenyl ring also play a crucial role in modulating reactivity, a phenomenon that can be quantitatively assessed through Hammett analysis.
For drug development professionals, a thorough understanding of these principles allows for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of potential side reactions. The provided experimental protocols offer a starting point for the systematic evaluation of different leaving groups in specific applications.
Future research in this area may focus on the development of novel, highly reactive, and selectively cleavable leaving groups, as well as the exploration of more environmentally benign catalytic methods for their installation and displacement. The continued elucidation of structure-reactivity relationships will undoubtedly contribute to the more efficient and precise synthesis of complex pharmaceutical agents.
References
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- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. (URL: [Link])
- Reactions at the benzylic position. Khan Academy. (URL: [Link])
- Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. (URL: [Link])
- Reactions of β-sultones and carbyl sulfates with nucleophiles.
- Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d.
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. (2017). (URL: [Link])
- 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. (2024). (URL: [Link])
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- NS10. Leaving Group Formation. Chemistry LibreTexts. (2023). (URL: [Link])
- How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Reddit. (2025). (URL: [Link])
- Common Leaving Groups. (URL: Not available)
- Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
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A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3-fluorobenzylamine in Drug Discovery
In the landscape of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug discovery program's success. The strategic incorporation of substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of available reagents, halogenated benzylamines serve as versatile scaffolds. This guide provides an in-depth performance benchmark of 4-bromo-3-fluorobenzylamine, comparing it with key alternatives to inform rational drug design and accelerate the development of novel therapeutics.
The Strategic Value of Halogenation in Drug Design
Halogen atoms, particularly fluorine and bromine, are not mere passive substituents; they are active modulators of molecular properties.[1][2][3]
-
Fluorine: Often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4][5][6] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[4] Fluorine can also lower the pKa of nearby basic groups and alter molecular conformation, which can be crucial for optimizing target binding.[2][5][7]
-
Bromine: Beyond its steric bulk, bromine is a powerful participant in "halogen bonding," a non-covalent interaction where the bromine atom acts as an electron acceptor (a Lewis acid).[1][8] This interaction can form stabilizing contacts with Lewis bases like backbone carbonyls in a protein's active site, significantly enhancing binding affinity.[8][9][10][11] The introduction of bromine can also provide a reactive handle for further synthetic diversification via cross-coupling reactions.[12][13]
The specific arrangement of a bromine at the 4-position and a fluorine at the 3-position on the benzylamine scaffold presents a unique combination of these electronic and steric properties, making 4-bromo-3-fluorobenzylamine a building block of significant interest.
Physicochemical and Reactivity Profile: A Comparative Analysis
To objectively benchmark 4-bromo-3-fluorobenzylamine, it is essential to compare its core properties against structurally related and commonly used alternatives.
| Parameter | 4-Bromo-3-fluorobenzylamine | 4-Bromobenzylamine | 4-Fluorobenzylamine | 3-Bromo-4-fluorobenzylamine |
| Molecular Weight | 204.04 g/mol | 186.05 g/mol [14] | 125.15 g/mol [15] | 204.04 g/mol |
| Calculated LogP | ~2.1 | ~1.9 | ~1.2 | ~2.1 |
| Calculated pKa (amine) | ~8.8 | ~9.1 | ~9.0 | ~8.7 |
| Reactivity in Amide Coupling | High | High | High | High |
| Halogen Bonding Potential | Strong (Bromine) | Strong (Bromine) | Negligible (Fluorine) | Strong (Bromine) |
| Metabolic Blocking Potential | High (Fluorine) | Moderate | High (Fluorine) | High (Fluorine) |
Causality Behind the Data:
-
pKa: The introduction of the electron-withdrawing fluorine atom ortho to the aminomethyl group in 4-bromo-3-fluorobenzylamine slightly lowers the basicity (pKa) of the amine compared to 4-bromobenzylamine and 4-fluorobenzylamine. This can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, and can fine-tune interactions in a target's binding site.
-
LogP (Lipophilicity): The combination of bromine and fluorine results in a higher calculated LogP, indicating increased lipophilicity compared to the monosubstituted analogs. While this can improve membrane permeability, it must be carefully balanced to avoid issues with solubility and non-specific binding.
-
Reactivity: All listed benzylamines are highly reactive in standard amide bond forming reactions.[16] The primary amine readily couples with carboxylic acids using common reagents like HATU or EDC/HOBt, making them suitable for library synthesis.[17][18][19]
Synthetic Utility: Application in Parallel Amide Synthesis
A key performance metric for any building block is its utility in generating compound libraries for screening. 4-Bromo-3-fluorobenzylamine is an excellent substrate for parallel amide synthesis, a cornerstone of hit-to-lead campaigns.[17][18][20]
Experimental Workflow: Parallel Amide Library Synthesis
The following workflow describes a robust method for creating a diverse amide library in a 96-well plate format.
Caption: Workflow for 96-well parallel amide synthesis.
Protocol: Parallel Amide Synthesis
This protocol is adapted for a 96-well format and can be scaled as needed.[17]
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of 4-bromo-3-fluorobenzylamine in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate 96-well plate, prepare 0.2 M solutions of a diverse set of carboxylic acids in DMF (one acid per well).
-
Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Prepare a 0.4 M stock solution of DIPEA (N,N-Diisopropylethylamine) in DMF.
-
-
Reaction Setup:
-
Using a multichannel pipette or automated liquid handler, add 100 µL of the 4-bromo-3-fluorobenzylamine stock solution to each well of a 96-well reaction block.
-
Add 100 µL of the respective carboxylic acid stock solution to each corresponding well.
-
Add 100 µL of the HATU stock solution to each well.
-
Add 100 µL of the DIPEA stock solution to each well to initiate the coupling. The choice of HATU is driven by its high efficiency and low rate of side reactions.[19]
-
-
Reaction and Work-up:
-
Seal the reaction block securely.
-
Shake the block at room temperature for 16 hours on an orbital shaker.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking vigorously, and then carefully transferring the organic layer to a new plate. Repeat the extraction.
-
The combined organic extracts can be concentrated in vacuo for subsequent analysis by LC-MS and biological screening.
-
Performance Benchmark: Impact on Metabolic Stability
A primary reason to incorporate fluorine is to block metabolic "soft spots."[2][5] The C-F bond is significantly more stable than a C-H bond and is resistant to cleavage by CYP450 enzymes.[4][21] We can benchmark this effect using an in vitro microsomal stability assay.
Case Study Data: Metabolic Half-Life Comparison
This table presents representative data comparing a hypothetical parent compound with its analogs, demonstrating the impact of the 4-bromo-3-fluoro substitution pattern.
| Compound | Structure | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent (4-Bromo) | 4-Bromobenzyl-R | 15 | 46.2 |
| Analog 1 (4-Fluoro) | 4-Fluorobenzyl-R | > 60 | < 11.5 |
| Analog 2 (4-Bromo-3-fluoro) | 4-Bromo-3-fluorobenzyl-R | > 60 | < 11.5 |
HLM: Human Liver Microsomes. Data is hypothetical but representative of typical results.
Interpretation of Results:
-
The Parent (4-Bromo) compound shows rapid metabolism, suggesting the benzyl ring is a metabolic liability, likely through benzylic hydroxylation or aromatic oxidation.
-
Analog 1 (4-Fluoro) and Analog 2 (4-Bromo-3-fluoro) both exhibit significantly enhanced metabolic stability. The fluorine atom effectively "shields" the ring from oxidative metabolism.[4][5] This demonstrates the value of the fluorine in 4-bromo-3-fluorobenzylamine for improving a compound's pharmacokinetic profile.
Experimental Workflow: Microsomal Stability Assay
Caption: Generalized workflow for an in vitro microsomal stability assay.
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for determining metabolic stability.[22][23][24][25][26]
-
Reagent Preparation:
-
Prepare a microsomal stock solution by diluting human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4). A typical protein concentration is 0.5 mg/mL.[24]
-
Prepare a NADPH regenerating system solution as per the manufacturer's instructions.
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution.
-
Immediately add the test compound solution to the microsome/NADPH mixture. This is the T=0 time point.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[22][24]
-
Immediately terminate the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[22]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[22]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Conclusion and Strategic Recommendations
4-Bromo-3-fluorobenzylamine is a high-value building block for drug discovery programs. Its performance benchmark reveals a compelling profile:
-
Dual Functionality: It simultaneously offers the potential for enhanced metabolic stability via the 3-fluoro substituent and improved binding affinity through the 4-bromo substituent's capacity for halogen bonding.
-
Synthetic Tractability: It is readily incorporated into library synthesis workflows using standard, robust amide coupling protocols, allowing for the rapid exploration of chemical space.
-
Tunable Physicochemical Properties: The specific substitution pattern provides a unique handle to modulate lipophilicity and basicity, key parameters in optimizing a compound's overall ADME profile.
Recommendation: 4-Bromo-3-fluorobenzylamine should be prioritized for use in lead optimization campaigns where both metabolic stability and target potency are key challenges. Its strategic deployment is particularly warranted when structure-activity relationships suggest that a metabolically vulnerable aromatic ring could be shielded, and where a halogen bond acceptor is present in the target's active site. By leveraging the distinct advantages of this building block, research teams can increase the probability of developing drug candidates with superior efficacy and pharmacokinetic properties.
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Navigating the Synthesis of 4-Bromo-3-fluorobenzylamine: An Economic and Strategic Analysis for Drug Development Professionals
Introduction: The Significance of 4-Bromo-3-fluorobenzylamine in Medicinal Chemistry
4-Bromo-3-fluorobenzylamine is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive benzylamine moiety, makes it a valuable intermediate in drug discovery and development. The efficient and cost-effective synthesis of this compound is therefore of paramount importance for pharmaceutical and agrochemical research and manufacturing.
This guide provides a comprehensive economic and strategic analysis of three distinct synthetic routes to 4-bromo-3-fluorobenzylamine. By examining the underlying chemistry, potential yields, and the costs of starting materials and reagents, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific research and production needs.
Comparative Overview of Synthetic Strategies
Three primary synthetic pathways to 4-bromo-3-fluorobenzylamine are evaluated in this guide:
-
Route 1: From 4-Bromo-3-fluorotoluene via Benzylic Bromination and Amination. This two-step route involves the radical bromination of the benzylic position of 4-bromo-3-fluorotoluene, followed by amination of the resulting benzyl bromide.
-
Route 2: Reduction of 4-Bromo-3-fluorobenzonitrile. A direct, one-step approach involving the reduction of the nitrile functionality to a primary amine.
-
Route 3: Reductive Amination of 4-Bromo-3-fluorobenzaldehyde. Another one-step method where the aldehyde is converted directly to the benzylamine in the presence of an ammonia source and a reducing agent.
The following sections will delve into the detailed experimental protocols, economic analysis, and the scientific rationale behind each of these synthetic strategies.
Route 1: Synthesis from 4-Bromo-3-fluorotoluene
This two-step approach begins with the commercially available 4-bromo-3-fluorotoluene. The first step is a free-radical bromination of the benzylic methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting 4-bromo-3-fluorobenzyl bromide is then converted to the desired benzylamine via nucleophilic substitution with ammonia.
Experimental Protocol
Step 1: Benzylic Bromination of 4-Bromo-3-fluorotoluene
-
To a solution of 4-bromo-3-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reflux the mixture under inert atmosphere and with irradiation from a light source (e.g., a sunlamp) to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Amination of 4-Bromo-3-fluorobenzyl bromide
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide from the previous step in a suitable solvent such as tetrahydrofuran (THF).
-
Add this solution to a cooled, concentrated aqueous solution of ammonia (excess, e.g., 10-20 eq).
-
Stir the reaction mixture vigorously at room temperature, allowing it to slowly warm to ambient temperature overnight.
-
Monitor the reaction for the consumption of the benzyl bromide.
-
Upon completion, extract the aqueous mixture with an organic solvent like diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 4-bromo-3-fluorobenzylamine.
Visualization of the Workflow
Caption: Synthesis of 4-bromo-3-fluorobenzylamine from 4-bromo-3-fluorotoluene.
Route 2: Reduction of 4-Bromo-3-fluorobenzonitrile
This route offers a more direct, one-step synthesis from the corresponding benzonitrile. The nitrile group can be reduced to a primary amine using various reducing agents, including lithium aluminum hydride (LAH), catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C), or sodium borohydride in the presence of a cobalt catalyst.
Experimental Protocol (Catalytic Hydrogenation)
-
In a high-pressure hydrogenation vessel, charge a solution of 4-bromo-3-fluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (e.g., 10-20% by weight) or 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC or GC-MS analysis of aliquots.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-fluorobenzylamine.
-
Purify the product by column chromatography or distillation if necessary.
Visualization of the Workflow
Caption: Synthesis via reduction of 4-bromo-3-fluorobenzonitrile.
Route 3: Reductive Amination of 4-Bromo-3-fluorobenzaldehyde
This one-pot procedure involves the reaction of 4-bromo-3-fluorobenzaldehyde with an ammonia source to form an imine in situ, which is then immediately reduced to the target benzylamine. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride.
Experimental Protocol (with Sodium Triacetoxyborohydride)
-
To a stirred solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-3-fluorobenzylamine.
Visualization of the Workflow
Caption: Synthesis via reductive amination of 4-bromo-3-fluorobenzaldehyde.
Economic Analysis of Synthetic Routes
To provide a comparative economic analysis, we have estimated the cost to synthesize 100 grams of 4-bromo-3-fluorobenzylamine via each of the three routes. The following assumptions have been made:
-
Reagent Costs: Prices for starting materials and reagents are based on currently available catalog prices from various suppliers for research-grade chemicals. Bulk pricing for industrial-scale synthesis would be significantly lower.
-
Solvent and Workup Costs: The costs of solvents and common workup reagents are included in the estimation.
-
Labor and Equipment Costs: These costs are highly variable and are not included in this analysis.
| Parameter | Route 1: From Toluene | Route 2: Nitrile Reduction | Route 3: Reductive Amination |
| Starting Material | 4-Bromo-3-fluorotoluene | 4-Bromo-3-fluorobenzonitrile | 4-Bromo-3-fluorobenzaldehyde |
| Assumed Overall Yield | 60% (two steps) | 85% | 80% |
| Key Reagents | NBS, Benzoyl Peroxide, Ammonia | Raney Nickel, Hydrogen | Sodium Triacetoxyborohydride, Ammonia |
| Estimated Cost per 100g Product * | ~$250 - $350 | ~$180 - $280 | ~$200 - $300 |
Note: These are estimations and can vary significantly based on supplier, purity, and scale.
Analysis:
-
Route 1 (From Toluene): This route is likely the least economically favorable for laboratory-scale synthesis. While the starting material is relatively inexpensive, the two-step process with a moderate overall yield and the use of a hazardous solvent like carbon tetrachloride (though alternatives exist) add to the cost and complexity.
-
Route 2 (Nitrile Reduction): This route appears to be the most cost-effective on paper, primarily due to the high assumed yield and the relatively low cost of catalytic hydrogenation in terms of reagents (the catalyst is used in small amounts and can often be recycled). However, this route requires specialized high-pressure hydrogenation equipment, which represents a significant capital investment.
-
Route 3 (Reductive Amination): This route offers a good balance between cost and practicality for a standard organic synthesis laboratory. The starting material is readily available, and the reaction is a one-pot procedure that does not require specialized equipment. The cost of the reducing agent, sodium triacetoxyborohydride, is a significant contributor to the overall cost, but its ease of handling and high selectivity often justify the expense.
Scientific Integrity & Logic: Rationale for Methodological Choices
-
Route 1: The choice of NBS and a radical initiator is a classic and reliable method for benzylic bromination. The subsequent amination with an excess of ammonia is a standard procedure to favor the formation of the primary amine over secondary or tertiary amine byproducts. The main drawback is the potential for over-alkylation and the need for purification.
-
Route 2: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. Raney Nickel and Palladium on carbon are highly active and well-established catalysts for this transformation. The use of high-pressure hydrogen ensures a high conversion rate. Alternative reducing agents like LAH are highly effective but are more hazardous and require strictly anhydrous conditions, making them less suitable for larger-scale operations.
-
Route 3: Reductive amination is a powerful tool for amine synthesis. Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride due to its lower toxicity and the fact that it does not generate toxic hydrogen cyanide gas upon quenching. It is a mild and selective reducing agent that is effective for a wide range of aldehydes and ketones.[1][2][3][4][5]
Conclusion and Recommendations
The choice of the optimal synthetic route to 4-bromo-3-fluorobenzylamine depends on the specific needs and capabilities of the laboratory or manufacturing facility.
-
For large-scale industrial production , Route 2 (Nitrile Reduction via Catalytic Hydrogenation) is likely the most economically viable option, provided the initial investment in high-pressure hydrogenation equipment has been made. The high yield and low cost of hydrogen make this an attractive route for bulk manufacturing.
-
For laboratory-scale synthesis and medicinal chemistry applications , Route 3 (Reductive Amination) offers the best combination of efficiency, practicality, and cost-effectiveness. It is a reliable one-pot reaction that does not require specialized equipment and uses relatively safe and easy-to-handle reagents.
-
Route 1 (From Toluene) is a viable, albeit less direct, option. It may be considered if 4-bromo-3-fluorotoluene is significantly cheaper or more readily available than the corresponding nitrile or aldehyde, but the two-step nature and potentially lower overall yield make it less attractive than the other two options.
Ultimately, the decision should be based on a thorough evaluation of the available resources, desired scale of production, and safety considerations.
References
- Cobalt Chloride Pricing: IndiaMART. Cobalt Chloride - CoCl2 Latest Price, Manufacturers & Suppliers. [Link]
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A Senior Application Scientist's Comparative Guide to the Isomeric Purity Analysis of Bromo-fluorobenzylamine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
The determination of isomeric purity is a non-negotiable cornerstone in the development of chiral pharmaceutical compounds like bromo-fluorobenzylamine hydrochlorides. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles, making rigorous analytical control essential for ensuring safety and efficacy.[1][2] This guide provides a comparative analysis of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We delve into the core principles, provide field-proven insights into experimental design, and present detailed protocols to empower researchers to select and implement the most appropriate method for their specific application, from early-stage development to routine quality control. The discussion is grounded in established scientific principles and regulatory expectations, ensuring that the described protocols are robust and self-validating.
**1. The Critical Role of Isomeric Purity in Pharmaceutical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. The two mirror-image forms, known as enantiomers, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[3] This can lead to one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that emphasize the need to characterize the isomeric composition of any new chiral drug.[2][5] Applications for new drugs must justify the choice to develop a single enantiomer or a racemic mixture and include stereochemically specific identity tests and assays.[2][5] Therefore, the development of accurate, precise, and robust analytical methods for determining isomeric purity is not merely a technical exercise but a critical regulatory and safety requirement.[1][6]
Core Analytical Strategies: A Comparative Overview
The analysis of bromo-fluorobenzylamine hydrochlorides requires methods capable of distinguishing between closely related isomers. The primary challenge lies in separating enantiomers, which have identical physical and chemical properties in an achiral environment.[7] The most effective techniques achieve this by creating a temporary, diastereomeric interaction with a chiral selector.[8]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and established method for enantiomeric separations in the pharmaceutical industry.[1][7][8] The technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. Enantiomers passing through the column interact differently with the CSP, leading to different retention times and, thus, separation.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and often the first choice for screening chiral amines.[9]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[10] For chiral analysis of bromo-fluorobenzylamine, direct separation can be achieved using a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[11] An alternative, indirect approach involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[12]
Capillary Electrophoresis (CE)
CE has emerged as a powerful technique for chiral analysis, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents.[1][7] In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE).[13] The differential interaction of each enantiomer with the chiral selector alters their electrophoretic mobility, leading to separation. Cyclodextrins are commonly used as chiral selectors in CE for a wide range of compounds.[13]
In-Depth Method Comparison
Choosing the right analytical technique depends on various factors, including the stage of drug development, required sensitivity, sample throughput, and available instrumentation.
| Performance Metric | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[3][8] | Differential partitioning on a chiral stationary phase or separation of diastereomeric derivatives.[11][12] | Differential mobility in an electric field due to interaction with a chiral selector in the buffer.[13] |
| Resolution | Excellent, highly tunable by modifying mobile phase and CSP. | Very high, especially with capillary columns. Can resolve complex mixtures of regioisomers.[14] | Exceptionally high theoretical plate counts, leading to excellent resolution.[7] |
| Sensitivity | Good to excellent, highly dependent on the detector (UV, MS). | Excellent, especially with sensitive detectors like Electron Capture Detector (ECD) for halogenated compounds.[15] | Can be a limitation with UV detection due to small path length, but can be enhanced.[4] |
| Analysis Time | Typically 10-30 minutes. Can be reduced with UHPLC systems. | Fast, typically 5-20 minutes.[16] | Very fast, often under 10 minutes.[17] |
| Sample Throughput | Moderate to high, easily automated. | High, well-suited for automation. | High, with automated injection systems. |
| Method Development | Can be time-consuming due to the large number of available CSPs and mobile phases.[8] | Requires analyte volatility. Derivatization adds a step. Column selection is critical. | Can be rapid. Screening of chiral selectors and buffer pH is the primary focus.[13] |
| Key Advantage | Gold standard, widely applicable, robust, and suitable for preparative scale.[8] | Superior resolution for volatile compounds, high sensitivity.[10] | High efficiency, speed, low sample/reagent use ("Green" chemistry).[1] |
| Limitations | Higher solvent consumption, potential for column degradation. | Limited to thermally stable and volatile compounds; derivatization can be complex. | Lower sensitivity for some applications, reproducibility can be challenging. |
Visualization of Analytical Workflows
General Workflow for Isomeric Purity Method Selection
The following diagram outlines a logical decision-making process for selecting the appropriate analytical technique.
Caption: Stepwise workflow for chiral HPLC method development.
Detailed Experimental Protocols
The following protocols provide a starting point for methodology development. They must be validated for the specific bromo-fluorobenzylamine hydrochloride isomer and matrix . [18]
Protocol 1: Chiral HPLC-UV Method
This direct method is often the most effective for routine analysis.
-
Instrumentation & Column:
-
HPLC or UHPLC system with a UV/DAD detector.
-
Chiral Stationary Phase: Start with a polysaccharide-based column, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), which are effective for a broad range of chiral compounds including amines. [9]2. Sample Preparation:
-
Accurately weigh and dissolve the bromo-fluorobenzylamine hydrochloride sample in the mobile phase or a compatible solvent (e.g., ethanol/hexane mixture) to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase (Normal Phase): n-Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1, v/v/v). The small amount of amine additive is crucial for obtaining good peak shape for basic compounds like benzylamines. [8] * Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at the UV maximum of the analyte (e.g., ~260-270 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Prepare a sample of the racemic mixture. Inject and confirm the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.7 is generally considered baseline separation. [6]5. Data Analysis:
-
Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
-
Protocol 2: Chiral GC-FID/MS Method (Indirect via Derivatization)
This method is useful if the analyte is volatile and a chiral column is unavailable, or as an orthogonal technique.
-
Instrumentation & Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Achiral Capillary Column: A standard polysiloxane column (e.g., DB-5ms or equivalent) is suitable.
-
-
Derivatization:
-
React the bromo-fluorobenzylamine sample with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride). [12] * In a dry vial, dissolve ~5 mg of the amine in a dry, aprotic solvent (e.g., 0.5 mL dichloromethane). Add a slight excess of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add a slight molar excess of the CDA. Let the reaction proceed at room temperature until complete (monitor by TLC or GC).
-
Quench the reaction and extract the resulting diastereomeric amides. Dry the organic layer and dilute to a suitable concentration for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min. (This program must be optimized).
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis:
-
The two diastereomers will have different retention times. Quantify using the area percent method as described for HPLC.
-
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. [18][19]Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2). [20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any potential impurities. This is demonstrated by achieving adequate resolution. [20]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities. [6]An acceptable signal-to-noise ratio is typically ≥3 for LOD and ≥10 for LOQ. [6]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This should be assessed for the minor (undesired) enantiomer.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). [6]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
The selection of an analytical method for the isomeric purity of bromo-fluorobenzylamine hydrochlorides is a strategic decision guided by the specific analytical challenge.
-
For routine Quality Control (QC) and release testing, a validated Chiral HPLC method is the undisputed industry standard, offering excellent robustness, transferability, and a wealth of available chiral stationary phases.
-
In Research and Development (R&D) , where method flexibility and high resolving power are key, a combination of techniques is often employed. Chiral GC can be invaluable for its speed and ability to resolve complex mixtures, while Capillary Electrophoresis serves as an excellent orthogonal technique to confirm purity results due to its fundamentally different separation mechanism. [7][8] Ultimately, a comprehensive analytical strategy leverages the strengths of multiple techniques. By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous validation standards, scientists can ensure the stereochemical integrity of their drug candidates, safeguarding patient safety and satisfying global regulatory requirements.
References
- (PDF) Chiral separation of amines by non-aqueous capillary electrophoresis using low molecular weight selectors - ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (2021). Electrophoresis, 42(17-18), 1800-1809.
- What Is Chiral Purity And How To Perform: Learn In 3 Minutes - PharmaGuru. (2024).
- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - NIH. (2019). Molecules, 24(16), 2946.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2003). LCGC North America, 21(11).
- An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad.
- Chiral Separations by Capillary Electrophoresis - Springer Nature Experiments. (1995). Methods in Molecular Biology, 52, 213-248.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2001). Pharmaceutical Technology.
- Chiral Purity in Drug Analysis - ResearchGate. (2014). Chirality in Drug Design and Development, Second Edition, 103-140.
- Development of New Stereoisomeric Drugs May 1992 - FDA. (1992).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- Analytical method validation: A brief review. (2015). Journal of Pharmaceutical and Analytical Chemistry.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. (2023). Journal of Medicinal Chemistry, 66(14), 9375-9382.
- Validation of Analytical Methods - ResearchGate. (2012).
- Chiral HPLC Separations - Phenomenex.
- Q2(R2) Validation of Analytical Procedures - FDA. (2024).
- A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed. (2011). Amino Acids, 40(2), 527-32.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 246-265.
- Handbook of Analytical Validation - Routledge. (2012).
- A Guide to the Analysis of Chiral Compounds by GC.
- Guidance for Industry #169 - Drug Substance - Regulations.gov.
- Separation of Optical Isomers of MRC-01 and Their Biological Activities - ResearchGate. (2014). Journal of Pesticide Science, 39(2), 70-73.
- What is Chiral Column in HPLC ? - YouTube. (2024).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(4), 237-246.
- 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products | Omics. (2024). Journal of Analytical & Bioanalytical Techniques, 15(714).
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016).
- 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem.
- Q 3 B (R2) Impurities in New Drug Products - EMA. (2006).
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. (2011). Journal of Chromatography A, 1218(30), 4995-5001.
- Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (2018).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. omicsonline.org [omicsonline.org]
- 11. gcms.cz [gcms.cz]
- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 13. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Bromo-3-fluorophenyl)methanamine hydrochloride
For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory are paramount. The proper handling and disposal of specialized chemical reagents like (4-Bromo-3-fluorophenyl)methanamine hydrochloride are not merely procedural formalities; they are critical components of a robust safety culture and environmental stewardship. This guide provides an in-depth, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile: Why Specific Procedures are Crucial
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential health and environmental risks. The hazard classification for this specific compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The presence of bromine and fluorine atoms on the aromatic ring means this compound is a halogenated organic, which necessitates segregation from non-halogenated waste streams to ensure proper disposal by incineration and to prevent environmental contamination[2].
The hydrochloride salt form generally increases water solubility, which could have implications for aquatic toxicity if not disposed of correctly. Therefore, under no circumstances should this compound or its solutions be discharged into the sanitary sewer system[3][4][5].
Immediate Safety and Handling Protocol
Before commencing any work that will generate waste, it is essential to establish a safe operating environment.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solids or solutions which can cause serious eye irritation[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation[1]. |
| Body Protection | A properly fastened laboratory coat. | Protects against contamination of personal clothing[6]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation[1]. |
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed[7].
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This involves careful collection, segregation, and labeling for subsequent removal by a licensed waste disposal service or your institution's Environmental Health and Safety (EHS) department[2][3].
Workflow for Waste Segregation and Disposal:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
